5-Amino-2-methyl-2H-tetrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141015. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyltetrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5/c1-7-5-2(3)4-6-7/h1H3,(H2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUKLCJYWVMPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210527 | |
| Record name | 5-Amino-2-methyl-2H-tetrazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60210527 | |
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Molecular Weight |
99.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6154-04-7 | |
| Record name | 2-Methyl-2H-tetrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6154-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Amino-2-methyl-2H-tetrazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6154-04-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141015 | |
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| Record name | 5-Amino-2-methyl-2H-tetrazole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-methyl-2H-tetrazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69YEK2LM2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-2-methyl-2H-tetrazole (CAS: 6154-04-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 5-Amino-2-methyl-2H-tetrazole. The information is intended to support research and development activities in medicinal chemistry, materials science, and related fields.
Core Properties
This compound is a heterocyclic organic compound with a tetrazole ring structure, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom.[1] The presence of a methyl group at the 2-position and an amino group at the 5-position of the tetrazole ring imparts specific chemical properties to the molecule. It is typically a white to off-white solid.
Chemical and Physical Data
The following tables summarize the key quantitative data for this compound.
Table 1: General and Chemical Properties
| Property | Value | Source |
| CAS Number | 6154-04-7 | [2][3] |
| Molecular Formula | C₂H₅N₅ | [2][3] |
| Molecular Weight | 99.09 g/mol | [2] |
| IUPAC Name | 2-methyltetrazol-5-amine | |
| SMILES | Cn1nnc(N)n1 | [2] |
| InChI | InChI=1S/C2H5N5/c1-7-5-2(3)4-6-7/h1H3,(H2,3,5) | [2] |
| InChIKey | AZUKLCJYWVMPML-UHFFFAOYSA-N | [2] |
Table 2: Physical Properties
| Property | Value | Unit | Source |
| Triple Point Temperature | 382.00 ± 1.00 | K | [2] |
| Standard solid enthalpy of combustion (chs) | -1708.40 ± 2.50 | kJ/mol | [2] |
| -1712.50 ± 2.10 | kJ/mol | [2] | |
| Enthalpy of formation at standard conditions (hf) | 298.80 ± 2.80 | kJ/mol | [2] |
| 302.90 | kJ/mol | [2] | |
| Solid phase enthalpy of formation at standard conditions (hfs) | 206.80 ± 2.60 | kJ/mol | [2] |
| 210.90 | kJ/mol | [2] | |
| Enthalpy of sublimation at standard conditions (hsub) | 92.00 ± 1.10 | kJ/mol | [2] |
| 92.00 | kJ/mol | [2] | |
| Enthalpy of sublimation at a given temperature (hsubt) | 90.60 ± 1.10 (at 341.50 K) | kJ/mol | [2] |
| Log10 of Water solubility in mol/l (log10ws) | -1.69 | [2] | |
| Octanol/Water partition coefficient (logp) | -1.208 | [2] | |
| McGowan's characteristic volume (mcvol) | 69.480 | ml/mol | [2] |
Synthesis
A common and practical method for the synthesis of this compound involves the methylation of 5-aminotetrazole. The alkylation of 5-substituted tetrazolate anions can lead to a mixture of 1- and 2-alkylated products. The regioselectivity of this reaction is influenced by both electronic and steric factors of the substituent at the 5-position. For 5-aminotetrazole, methylation with an agent like iodomethane can yield both 1-methyl-5-aminotetrazole and the desired 2-methyl-5-aminotetrazole.[4]
Experimental Protocol: Methylation of 5-Aminotetrazole
This protocol is a representative procedure based on general methods for the alkylation of tetrazoles. Optimization of reaction conditions may be necessary to improve the yield and regioselectivity for this compound.
Materials:
-
5-Aminotetrazole
-
Sodium hydroxide (NaOH) or other suitable base
-
Iodomethane (CH₃I)
-
Acetone
-
Water
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Formation of the Tetrazolate Anion: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-aminotetrazole in an appropriate solvent such as a mixture of acetone and water.
-
Add one equivalent of a base, such as sodium hydroxide, to the solution to deprotonate the tetrazole ring and form the sodium 5-aminotetrazolate salt. Stir the mixture until the salt is fully dissolved.
-
Methylation Reaction: Cool the solution in an ice bath. Slowly add a slight excess (e.g., 1.1 equivalents) of iodomethane to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours to overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the acetone using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent like dichloromethane multiple times.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, which may be a mixture of 1-methyl and 2-methyl isomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.
Diagram of Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data
| Technique | Data Highlights | Source |
| Mass Spectrometry (Electron Ionization) | Available through the NIST WebBook. | [3] |
| Proton Magnetic Resonance (¹H NMR) | Can be used to differentiate between the 1-methyl and 2-methyl isomers. | [5] |
Biological and Medicinal Chemistry Context
While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of tetrazole-containing compounds is of significant interest in medicinal chemistry and drug development.
Tetrazoles are often employed as bioisosteres for carboxylic acids.[1] This means they can mimic the acidic properties and spatial arrangement of a carboxylic acid group in a molecule while potentially offering improved metabolic stability and pharmacokinetic properties. This strategy is widely used in drug design to enhance the efficacy and safety of therapeutic agents.[1]
Diagram of Tetrazole as a Bioisostere:
Caption: The role of a tetrazole ring as a bioisostere for a carboxylic acid in drug design.
Safety and Handling
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. Its properties are well-characterized, and its synthesis is achievable through the methylation of 5-aminotetrazole. While specific biological activity data for this compound is limited, its structural features suggest potential for its use in the development of novel therapeutic agents, leveraging the established role of tetrazoles as bioisosteres. Further research into the biological effects and applications of this specific compound is warranted.
References
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. chemeo.com [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proton magnetic resonance spectra of methylated 5-aminotetrazole derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. In vitro and in vivo effects of 5-aminotetrazole (5-AT), an energetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo effects of 5-Aminotetrazole (5-AT), an energetic compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Amino-2-methyl-2H-tetrazole
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 5-Amino-2-methyl-2H-tetrazole. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Core Physicochemical Characteristics
This compound is a nitrogen-rich heterocyclic compound. Its physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂H₅N₅ | [1][2] |
| Molecular Weight | 99.09 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 104.5-105.5 °C | [1] |
| Boiling Point (Predicted) | 282.9 ± 23.0 °C | [1] |
| Density (Predicted) | 1.75 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 2.43 ± 0.10 | [1] |
| Water Solubility | Soluble | [3] |
Table 2: Thermodynamic Properties
| Property | Value | Unit | Reference |
| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -1708.40 ± 2.50 | kJ/mol | [4] |
| Enthalpy of Formation at Standard Conditions (hf) | 298.80 ± 2.80 | kJ/mol | [4] |
| Solid Phase Enthalpy of Formation (hfs) | 206.80 ± 2.60 | kJ/mol | [4] |
| Enthalpy of Sublimation at Standard Conditions (hsub) | 92.00 ± 1.10 | kJ/mol | [4] |
Synthesis and Purification
The primary route for the synthesis of this compound is through the N-alkylation of 5-aminotetrazole. This reaction typically yields a mixture of two isomers: 5-Amino-1-methyl-1H-tetrazole and this compound. The regioselectivity of the alkylation can be influenced by the choice of alkylating agent, base, and reaction conditions.
Experimental Protocol: Synthesis via Methylation of 5-Aminotetrazole
The following is a generalized protocol based on the synthesis of the 1-methyl isomer, which can be adapted for the synthesis of a mixture containing the 2-methyl isomer.
Materials:
-
5-Aminotetrazole monohydrate
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Toluene or another suitable organic solvent
-
Distilled water
Procedure:
-
Preparation of Sodium 5-Aminotetrazolate: Dissolve 5-aminotetrazole monohydrate in distilled water in a reaction flask. While stirring at 20-25 °C, slowly add an aqueous solution of sodium hydroxide (e.g., 7.0-7.5% w/w) to form the sodium salt of 5-aminotetrazole.
-
Alkylation: To the aqueous solution of sodium 5-aminotetrazolate, add a solution of dimethyl sulfate in an organic solvent such as toluene. The molar ratio of 5-aminotetrazole monohydrate to dimethyl sulfate is typically around 1:0.52.
-
Reaction: Heat the biphasic mixture to 88-93 °C and maintain this temperature with vigorous stirring for 1.5-4.5 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and allow the layers to separate. Remove the aqueous layer.
-
Isolation and Purification: The organic layer contains the isomeric mixture of 1-methyl and 2-methyl-5-aminotetrazole. The isomers can be separated by techniques such as fractional crystallization or column chromatography. For instance, cooling the concentrated solution may lead to the crystallization of one isomer, which can be collected by filtration.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a broad singlet for the amino protons. The chemical shift of the methyl group in the 2-methyl isomer is distinct from that in the 1-methyl isomer, allowing for differentiation.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon and a signal for the carbon atom of the tetrazole ring. The chemical shift of the ring carbon can help in distinguishing between the N1 and N2 substituted isomers.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the methyl group, and vibrations associated with the tetrazole ring.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound (99.09 g/mol ). Electron ionization mass spectrometry data is available for this compound.[1]
Applications in Research and Development
Tetrazole derivatives are of significant interest in medicinal chemistry as they can act as bioisosteres for carboxylic acid groups.[5] This substitution can lead to improved metabolic stability and other desirable pharmacokinetic properties. While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs are relevant to the design of novel therapeutic agents. Additionally, due to its high nitrogen content, this compound and its derivatives are explored in the field of energetic materials.[3]
References
- 1. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 2. chemeo.com [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 6154-04-7 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Synthesis of 5-Amino-2-methyl-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Amino-2-methyl-2H-tetrazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support research and development efforts.
Introduction
This compound is a methylated derivative of 5-aminotetrazole. The tetrazole ring is a key structural motif in numerous pharmaceuticals due to its bioisosteric relationship with carboxylic acids and its metabolic stability. The position of the methyl group on the tetrazole ring significantly influences the molecule's physicochemical properties and biological activity. This guide focuses on the synthesis of the N-2 methylated isomer, which often presents a synthetic challenge due to the concurrent formation of the N-1 isomer.
Synthesis Pathways
The principal route for the synthesis of this compound involves the direct methylation of 5-aminotetrazole. This reaction typically yields a mixture of two constitutional isomers: 5-Amino-1-methyl-1H-tetrazole and this compound. The regioselectivity of the methylation is influenced by several factors, including the choice of methylating agent, base, solvent, and reaction temperature.
A foundational step in this process is the synthesis of the precursor, 5-aminotetrazole. A common and efficient method for its preparation is the reaction of aminoguanidine with nitrous acid.[1]
The subsequent methylation of 5-aminotetrazole is the critical step in obtaining the target molecule. Various methylating agents, such as dimethyl sulfate and methyl iodide, are employed in the presence of a base to deprotonate the tetrazole ring, facilitating nucleophilic attack by the ring nitrogen atoms.
dot```dot graph Synthesis_Pathway { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
Aminoguanidine [label="Aminoguanidine"]; Nitrous_Acid [label="Nitrous Acid (from NaNO2/Acid)", shape=ellipse, fillcolor="#FFFFFF"]; Five_Aminotetrazole [label="5-Aminotetrazole"]; Methylating_Agent [label="Methylating Agent\n(e.g., Dimethyl Sulfate)", shape=ellipse, fillcolor="#FFFFFF"]; Base [label="Base (e.g., NaOH)", shape=ellipse, fillcolor="#FFFFFF"]; Product_Mixture [label="Mixture of Isomers"]; Isomer_1 [label="5-Amino-1-methyl-1H-tetrazole"]; Isomer_2 [label="this compound"]; Separation [label="Separation/\nPurification", shape=diamond, fillcolor="#FBBC05"];
Aminoguanidine -> Five_Aminotetrazole [label=" Diazotization & Cyclization"]; Nitrous_Acid -> Five_Aminotetrazole; Five_Aminotetrazole -> Product_Mixture [label=" Methylation"]; Methylating_Agent -> Product_Mixture; Base -> Product_Mixture; Product_Mixture -> Separation; Separation -> Isomer_1; Separation -> Isomer_2; }
Figure 2: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and characterization of this compound and its isomer.
Table 1: Reaction Conditions and Yields for the Methylation of 5-Aminotetrazole
| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Isomer Ratio (1-methyl:2-methyl) | Total Yield (%) | Reference |
| Dimethyl Sulfate | NaOH | Water/Toluene | 88-93 | 1.5-4.5 | 1 : 0.05 | 78.1 (for 1-methyl) | [2] |
| Methyl Iodide | NaH | DMF | Room Temp | - | 1 : 0.73 | - | [2] |
Table 2: Physicochemical and Spectroscopic Data of Methylated 5-Aminotetrazole Isomers
| Property | 5-Amino-1-methyl-1H-tetrazole | This compound |
| Molecular Formula | C₂H₅N₅ | C₂H₅N₅ |
| Molecular Weight | 99.10 g/mol | 99.10 g/mol |
| Melting Point (°C) | - | - |
| ¹H NMR (DMSO-d₆) δ (ppm) | 3.70 (s, 3H, CH₃), 6.64 (s, 2H, NH₂) [2] | 4.0 (s, 3H, CH₃), 6.2 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) δ (ppm) | ~156.5 (C5) [3] | ~167.5 (C5) [3] |
Note: NMR data for the 2-methyl isomer is estimated based on typical shifts and data from related structures as a precise, directly comparable spectrum for the pure compound was not available in the cited literature.
Separation and Purification
The separation of the 5-Amino-1-methyl-1H-tetrazole and this compound isomers is a significant challenge due to their similar physical properties. While some protocols are optimized to favor the formation of the 1-methyl isomer, obtaining the pure 2-methyl isomer often requires chromatographic techniques. [2]Fractional crystallization can also be explored, taking advantage of potential small differences in solubility in various solvents.
Conclusion
The synthesis of this compound is primarily achieved through the methylation of 5-aminotetrazole. This process typically results in a mixture of N-1 and N-2 isomers, with the N-1 isomer often being the major product under standard alkylating conditions. Achieving high selectivity for the N-2 isomer remains a synthetic challenge and may require further optimization of reaction conditions or the development of novel synthetic strategies. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their efforts to synthesize and utilize this important class of compounds.
References
IUPAC name and synonyms for 5-Amino-2-methyl-2H-tetrazole
An In-depth Technical Guide to 5-Amino-2-methyl-2H-tetrazole
Introduction
This compound is a synthetic, nitrogen-rich heterocyclic organic compound.[1] As a derivative of tetrazole, it belongs to a class of molecules that, while not found in nature, are of significant interest in medicinal chemistry and materials science.[2] In the pharmaceutical realm, the tetrazole moiety is recognized as a bioisostere for the carboxylic acid group, offering similar acidity and planar structure but with improved metabolic stability.[3][4] This has led to its incorporation into numerous marketed drugs with a wide range of biological activities.[2][4][5] Concurrently, the high nitrogen content and positive enthalpy of formation make tetrazole derivatives, including this compound, valuable as precursors for high-energy materials.[3][6] This guide provides a technical overview of its chemical identity, properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Chemical Identity
IUPAC Name and Synonyms
-
IUPAC Name : 2-methyl-2H-tetrazol-5-amine[7]
-
CAS Registry Number : 6154-04-7[8]
-
Synonyms : this compound, 2-METHYL-5-AMINO-1H-TETRAZOLE, 2-Methyl-5-aminotetrazole, 2H-Tetrazol-5-amine, 2-methyl-, 5-Amino-2-methyltetrazole, 2-Methyl-5-tetrazolamine, RARECHEM AQ NN 0463, TIMTEC-BB SBB001742.[8][9][10]
Chemical Structure
The structure consists of a five-membered tetrazole ring with an amino group at the 5-position and a methyl group at the 2-position.[3]
References
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. This compound | 6154-04-7 | Benchchem [benchchem.com]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 2-methyl-2H-1,2,3,4-tetrazol-5-amine | C2H5N5 | CID 138677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 10. chemeo.com [chemeo.com]
Thermal Stability and Decomposition of 5-Amino-2-methyl-2H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 5-Amino-2-methyl-2H-tetrazole. Due to a notable lack of specific experimental data for this particular compound in publicly accessible literature, this guide establishes a foundational understanding by leveraging available thermochemical data and drawing comparative insights from the well-studied parent compound, 5-aminotetrazole, and other related tetrazole derivatives. The document outlines detailed experimental protocols for conducting thermal analysis, presents available quantitative data, and discusses potential decomposition pathways, thereby serving as a critical resource for researchers engaged in the study of energetic materials and drug development involving tetrazole-based compounds.
Introduction
This compound is a heterocyclic compound belonging to the tetrazole family, a class of molecules known for their high nitrogen content and energetic properties. These characteristics make them valuable in various applications, including as gas-generating agents in automotive airbags, as components in propellants and explosives, and as scaffolds in pharmaceutical development due to their metabolic stability and ability to act as bioisosteres for carboxylic acids.[1] Understanding the thermal stability and decomposition behavior of this compound is paramount for ensuring its safe handling, storage, and application, as well as for predicting its performance characteristics in various formulations.
This guide addresses the current gap in detailed experimental literature on the thermal properties of this compound by providing a consolidated resource of available data, standardized experimental methodologies, and a theoretical framework for its decomposition based on related compounds.
Physicochemical and Thermochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂H₅N₅ | [2][3][4] |
| Molecular Weight | 99.09 g/mol | [3] |
| CAS Number | 6154-04-7 | [2][3][4] |
Table 2: Thermochemical Data for this compound (Solid Phase)
| Parameter | Value | Reference |
| Standard Enthalpy of Combustion (ΔcH°solid) | -1708.40 ± 2.50 kJ/mol | [3] |
| -1712.50 ± 2.10 kJ/mol | [3] | |
| Standard Enthalpy of Formation (ΔfH°solid) | 206.80 ± 2.60 kJ/mol | [3] |
| 210.90 kJ/mol | [3] | |
| Enthalpy of Sublimation (ΔsubH) | 92.00 ± 1.10 kJ/mol | [3] |
The positive enthalpy of formation indicates the endothermic nature of the compound's formation and points to its potential as an energetic material, as energy is released upon decomposition.
Experimental Protocols for Thermal Analysis
To facilitate further research and ensure consistency in data collection, this section provides detailed, generalized experimental protocols for conducting thermal analysis on tetrazole derivatives like this compound. These protocols are based on established methodologies for energetic materials.[5][6]
Differential Scanning Calorimetry (DSC)
DSC is a primary technique for determining the thermal transitions of a material, such as melting point and decomposition temperature, and for quantifying the associated heat flow.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated copper pan. The use of small sample sizes is crucial for safety when analyzing energetic materials.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity standards (e.g., indium and zinc).
-
Instrument Parameters:
-
Temperature Range: Ambient to 400°C (or higher, depending on the expected decomposition).
-
Heating Rate: A linear heating rate of 5, 10, or 20°C/min. Multiple heating rates are essential for kinetic analysis.[7]
-
Atmosphere: Inert atmosphere, typically nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative reactions.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition from the exothermic peak.
-
Identify the peak temperature of the exotherm, which corresponds to the maximum rate of decomposition.
-
Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition stages and the formation of non-volatile residues.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an open ceramic or aluminum crucible.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Instrument Parameters:
-
Temperature Range: Ambient to 500°C or until mass loss is complete.
-
Heating Rate: A linear heating rate, typically 10°C/min.
-
Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Data Analysis:
-
Determine the onset temperature of mass loss from the TGA curve.
-
Identify the temperatures of maximum mass loss rate from the derivative thermogravimetric (DTG) curve.
-
Quantify the percentage of mass loss at each decomposition step.
-
References
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. This compound [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Application of Thermal Analysis to Research on Energetic Materials | Scientific.Net [scientific.net]
- 7. bath.ac.uk [bath.ac.uk]
Solubility Profile of 5-Amino-2-methyl-2H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility profile of 5-Amino-2-methyl-2H-tetrazole. Due to the limited availability of extensive experimental solubility data for this specific compound, this guide also includes data for the closely related parent compound, 5-aminotetrazole, to provide general solubility trends. The methodologies for solubility determination and a representative synthesis workflow are also detailed.
Introduction
This compound is a nitrogen-rich heterocyclic compound of interest in various fields, including medicinal chemistry and materials science. Understanding its solubility in common solvents is crucial for its synthesis, purification, formulation, and application in drug development and other research areas. This guide aims to consolidate the available information on its solubility and provide a practical framework for its handling and use.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂H₅N₅ | --INVALID-LINK-- |
| Molecular Weight | 99.09 g/mol | --INVALID-LINK-- |
| CAS Number | 6154-04-7 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
Solubility Data
Solubility of this compound in Water
The compound is qualitatively described as soluble in water.[1] A quantitative value for its water solubility has been calculated using the Crippen method.
| Solvent | Solubility (mol/L) | log₁₀(Solubility) | Method |
| Water | ~0.0204 | -1.69 | Crippen Method |
Source: Cheméo
Solubility Profile of 5-Aminotetrazole (Related Compound)
To provide a broader perspective on the potential solubility characteristics of this compound, the following table summarizes the experimentally determined mole fraction solubility of the parent compound, 5-aminotetrazole, in various common solvents at 323.15 K (50 °C). This data can serve as a useful reference for solvent selection, although the presence of the methyl group in the target compound will influence its solubility.
| Solvent | Mole Fraction Solubility (x₁) at 323.15 K |
| N,N-Dimethylformamide (DMF) | 7.951 × 10⁻² |
| N-Methylpyrrolidone (NMP) | 7.415 × 10⁻² |
| 1,4-Dioxane | 6.523 × 10⁻² |
| Toluene | 3.811 × 10⁻³ |
| Isopropanol | 1.692 × 10⁻³ |
| Ethanol | 1.752 × 10⁻³ |
| Acetone | 1.620 × 10⁻³ |
| n-Propanol | 1.566 × 10⁻³ |
| Methanol | 1.470 × 10⁻³ |
| Ethyl Acetate | 1.393 × 10⁻³ |
| 1-Butanol | 1.315 × 10⁻³ |
| Acetonitrile | 3.85 × 10⁻⁴ |
Source: Journal of Chemical & Engineering Data
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of tetrazole derivatives, based on the established isothermal saturation method coupled with High-Performance Liquid Chromatography (HPLC) analysis, as described for 5-aminotetrazole.
Isothermal Saturation Method
This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Analytical balance (±0.1 mg)
-
HPLC system with a UV detector
-
Syringe filters (0.45 µm)
-
Standard laboratory glassware
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in the jacketed glass vessel.
-
The vessel is sealed to prevent solvent evaporation.
-
The solution is agitated using a magnetic stirrer at a constant temperature, maintained by the thermostatic water bath.
-
The system is allowed to reach equilibrium, which is typically achieved within 24-48 hours. Preliminary studies should be conducted to determine the optimal equilibration time.
-
Once equilibrium is reached, stirring is stopped, and the suspension is allowed to settle for at least 2 hours.
-
A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature.
-
The sample is immediately filtered through a syringe filter into a pre-weighed vial.
-
The mass of the collected filtrate is determined using an analytical balance.
-
The filtrate is then appropriately diluted with the mobile phase for HPLC analysis.
-
The concentration of this compound in the diluted sample is quantified by HPLC against a pre-prepared calibration curve.
-
The mole fraction solubility is calculated from the determined concentration and the masses of the solute and solvent.
Representative Synthesis Workflow
This compound can be synthesized via the methylation of 5-aminotetrazole. The methylation of 5-aminotetrazole can yield both 1-methyl and 2-methyl isomers. The following workflow illustrates a general procedure for this synthesis.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
This technical guide provides a summary of the available solubility information for this compound. While quantitative data in organic solvents is currently limited, the provided information on its water solubility and the solubility of the related compound, 5-aminotetrazole, offers valuable insights for researchers. The detailed experimental protocol for solubility determination and the representative synthesis workflow serve as practical resources for scientists and professionals working with this compound. Further experimental studies are warranted to establish a comprehensive solubility profile of this compound in a wider range of common solvents.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Amino-2-methyl-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methyl-2H-tetrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its bioisosteric relationship with carboxylic acids and its application as a building block for nitrogen-rich energetic materials.[1] A thorough understanding of its molecular structure is paramount for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound, offering insights into its chemical environment and electronic structure.
The structural confirmation and purity assessment of this compound are critical for its use in synthesis and biological screening. This guide will delve into the experimental and theoretical NMR data, providing a comprehensive reference for researchers in the field.
Molecular Structure and NMR Active Nuclei
The molecular structure of this compound consists of a five-membered tetrazole ring, a methyl group attached to the N2 position of the ring, and an amino group at the C5 position. The key NMR active nuclei are ¹H and ¹³C.
Caption: Molecular structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the protons of the methyl group and the amino group. The chemical shifts of these protons are influenced by the electronic environment of the tetrazole ring.
Experimental Data
The following table summarizes the experimental ¹H NMR spectral data for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is common for tetrazole derivatives due to their polarity and potential for hydrogen bonding.[2]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~3.8 | Singlet | 3H |
| -NH₂ | ~6.0 | Broad Singlet | 2H |
Note: The chemical shift of the -NH₂ protons can be variable and is dependent on factors such as concentration, temperature, and solvent due to hydrogen bonding and exchange with residual water.
Interpretation of the ¹H NMR Spectrum
-
Methyl Protons (-CH₃): The methyl group attached to the N2 position of the tetrazole ring typically appears as a sharp singlet in the downfield region (~3.8 ppm). This downfield shift, compared to a typical aliphatic methyl group, is due to the deshielding effect of the electron-withdrawing tetrazole ring.
-
Amino Protons (-NH₂): The protons of the amino group at the C5 position usually give rise to a broad singlet. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atoms and chemical exchange with the solvent or trace amounts of water. The chemical shift of the amino protons can vary significantly but is often observed around 6.0 ppm in DMSO-d₆.[2]
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound provides valuable information about the carbon framework of the molecule. It will exhibit two distinct signals corresponding to the methyl carbon and the C5 carbon of the tetrazole ring.
Experimental Data
The table below presents the characteristic ¹³C NMR chemical shifts for this compound in DMSO-d₆.
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ | ~35 |
| C5 | ~160 |
Interpretation of the ¹³C NMR Spectrum
-
Methyl Carbon (-CH₃): The carbon of the N-methyl group resonates at approximately 35 ppm. This chemical shift is consistent with a methyl group attached to a nitrogen atom within a heterocyclic system.
-
Tetrazole Ring Carbon (C5): The C5 carbon, being part of the electron-deficient tetrazole ring and attached to an amino group, is significantly deshielded and appears far downfield, typically around 160 ppm. This is a characteristic chemical shift for a carbon atom in a tetrazole ring bonded to an exocyclic nitrogen atom.
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality and reproducible NMR data for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to the compound's polarity.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Caption: A generalized workflow for the NMR analysis of this compound.
Conclusion
The ¹H and ¹³C NMR spectral data presented in this guide provide a definitive spectroscopic signature for this compound. The characteristic chemical shifts of the methyl and amino protons in the ¹H spectrum, along with the distinct resonances of the methyl and C5 carbons in the ¹³C spectrum, serve as reliable parameters for the identification and structural verification of this important heterocyclic compound. Adherence to the outlined experimental protocols will enable researchers to obtain high-quality, consistent, and accurate NMR data, facilitating their research and development endeavors in the fields of medicinal chemistry and materials science.
References
A Technical Guide to the Discovery and History of Substituted Aminotetrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminotetrazole scaffold is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties and its role as a bioisostere for carboxylic acids. This guide provides an in-depth exploration of the discovery and historical development of substituted aminotetrazoles. We trace the journey from the initial synthesis of the parent 5-aminotetrazole to the evolution of sophisticated synthetic methodologies that have enabled the creation of diverse and complex derivatives. Key applications in drug discovery are highlighted, underscoring the enduring relevance of this remarkable heterocyclic system.
Introduction: The Significance of the Aminotetrazole Core
A tetrazole is a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom.[1] When an amino group is attached to the carbon atom, it forms an aminotetrazole, a structure of immense interest in pharmaceutical sciences. The 5-aminotetrazole moiety, in particular, is a planar, electron-rich system with a high nitrogen content of 80%.[2]
Its prominence in drug design stems primarily from its function as a bioisostere of the carboxylic acid group.[3][4] At physiological pH, the tetrazole ring is deprotonated, carrying a negative charge that mimics the carboxylate anion. However, it offers distinct advantages, including increased metabolic stability and enhanced lipophilicity, which can improve a drug candidate's pharmacokinetic profile, such as bioavailability and cell penetration.[3][5][6] This bioisosteric relationship has been successfully exploited in numerous clinically used drugs, ranging from antihypertensives to antibacterials.[1][4]
Foundational Discoveries: The Birth of Aminotetrazole Chemistry
The story of aminotetrazoles begins in the late 19th century with the work of German chemist Johannes Thiele.[7] In 1892, Thiele reported the synthesis of a compound from the reaction of nitrous acid with aminoguanidine, which he correctly identified as 5-aminotetrazole.[2][8] Although the precise structure was not confirmed at the time, this seminal work laid the foundation for tetrazole chemistry.
The definitive structural formula for 5-aminotetrazole was later established in 1901 by Arthur Hantzsch, who synthesized it via the reaction of cyanamide with the highly reactive and hazardous hydrazoic acid.[2] These early methods, while groundbreaking, involved dangerous reagents and harsh conditions, paving the way for the development of safer and more efficient synthetic routes in the decades that followed.
The Evolution of Synthetic Methodologies
The journey from hazardous early syntheses to modern, efficient protocols reflects the broader advancements in organic chemistry. The primary challenge has been to control the reactivity of azide sources and achieve high yields and regioselectivity for various substituted aminotetrazoles.
Early Methods and Safety Concerns
The classical syntheses, such as those by Thiele and Hantzsch, relied on precursors like aminoguanidine or the direct use of hydrazoic acid.[2][8] While effective, the explosive and toxic nature of hydrazoic acid, often generated in situ from sodium azide and a strong acid, posed significant safety risks.[2] Variations of these methods aimed to mitigate these dangers, for instance, by using dicyandiamide (cyanoguanidine) and sodium azide with hydrochloric acid, which allowed for the crystallization of 5-aminotetrazole monohydrate in a more controlled manner.[2][9]
Modern Approaches: Efficiency and Diversity
Contemporary synthetic chemistry has introduced a variety of safer and more versatile methods for preparing substituted aminotetrazoles.
Thiourea-Based Syntheses: A general and high-yielding method involves the reaction of a substituted thiourea with an azide source, promoted by a thiophilic metal such as mercury(II).[10] This reaction proceeds through a guanyl azide intermediate, which then undergoes electrocyclization to form the tetrazole ring.[10] More recent advancements have replaced toxic heavy metals with safer promoters like bismuth nitrate, often in combination with microwave heating to drastically reduce reaction times.[11][12]
Multicomponent Reactions (MCRs): MCRs have become powerful tools for building molecular complexity in a single step. Bismuth-promoted three-component reactions of an amine, an isothiocyanate, and sodium azide provide rapid and efficient access to 1-substituted 5-aminotetrazoles, often without the need for chromatographic purification.[11][12] These methods are particularly valuable for generating libraries of compounds for drug screening.
[3+2] Cycloadditions: The Huisgen 1,3-dipolar cycloaddition between a nitrile and an azide is one of the most fundamental and versatile methods for forming the tetrazole ring.[13] This approach allows for the synthesis of a wide array of 5-substituted tetrazoles.
The table below summarizes the progression of key synthetic strategies.
| Method | Key Reagents | Promoter/Catalyst | Key Advantages | Key Disadvantages |
| Thiele Synthesis | Aminoguanidine, Nitrous Acid | None | Historical significance | Use of unstable intermediates |
| Hantzsch Synthesis | Cyanamide, Hydrazoic Acid | None | Established core structure | Use of highly toxic/explosive hydrazoic acid |
| Thiourea Desulfurization | Substituted Thiourea, Sodium Azide | Mercury(II), Lead(II) | High yields, general applicability | Use of toxic heavy metals |
| Modern MCRs | Amine, Isothiocyanate, Sodium Azide | Bismuth Nitrate (Bi(NO₃)₃) | Rapid, high-yielding, non-toxic promoter, simple workup | Scope can be substrate-dependent |
Visualizing a Modern Synthetic Pathway
The following diagram illustrates a modern, bismuth-promoted three-component synthesis of a 1,5-disubstituted aminotetrazole. This approach exemplifies the efficiency and elegance of contemporary synthetic strategies.
Caption: A modern one-pot, three-component synthesis of substituted aminotetrazoles.
Substituted Aminotetrazoles in Drug Discovery
The true value of substituted aminotetrazoles is realized in their application as therapeutic agents. Their ability to mimic carboxylic acids while offering improved drug-like properties has made them a privileged scaffold in medicinal chemistry.
The Power of Bioisosterism
The concept of bioisosterism involves substituting one chemical group with another to create a new compound with similar biological activity but improved physicochemical properties. The tetrazole ring is a classic bioisostere for the carboxylic acid group.[3] Both are acidic (with similar pKa values), planar, and negatively charged at physiological pH, allowing them to engage in similar interactions with biological targets like receptors and enzymes.[1]
The key advantages of this substitution include:
-
Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.[4][6]
-
Increased Lipophilicity: Tetrazoles are typically more lipophilic than their carboxylate counterparts, which can enhance membrane permeability and oral bioavailability.[5][6]
-
Modulated Acidity: The specific pKa can be fine-tuned through substitution on the tetrazole ring or the amino group.
Caption: Bioisosteric relationship between a carboxylic acid and a 5-substituted tetrazole.
Notable Examples in Pharmaceuticals
The success of the aminotetrazole scaffold is evident in the numerous drugs that incorporate it. A prime example is the class of Angiotensin II Receptor Blockers (ARBs), widely prescribed for hypertension. Drugs like Losartan and Candesartan feature a biphenyl tetrazole moiety that is crucial for their high-affinity binding to the AT₁ receptor.[1][3] Other therapeutic areas where tetrazole-containing compounds have made an impact include antibacterials (Cefamandole), antifungals (Oteseconazole), and anticancer agents (Letrozole).[4]
Experimental Protocol: Synthesis of 1-Benzyl-N-phenyl-1H-tetrazol-5-amine
This protocol details a modern, three-component synthesis representative of current methodologies.[12]
Objective: To synthesize 1-benzyl-N-phenyl-1H-tetrazol-5-amine from benzylamine, phenyl isothiocyanate, and sodium azide using bismuth nitrate as a promoter under microwave heating.
Materials:
-
Benzylamine
-
Phenyl isothiocyanate
-
Sodium azide (NaN₃)
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Acetonitrile (CH₃CN)
-
Microwave synthesis vial (10 mL)
-
Stir bar
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add benzylamine (1.0 mmol), phenyl isothiocyanate (1.0 mmol), sodium azide (3.0 mmol), and bismuth nitrate pentahydrate (0.3 mmol).
-
Add acetonitrile (3 mL) to the vial.
-
Seal the vial tightly with a cap.
-
Place the vial inside the cavity of a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120°C for 2 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Add distilled water (10 mL) to the reaction mixture.
-
The solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
Dry the product under vacuum to yield 1-benzyl-N-phenyl-1H-tetrazol-5-amine as a white solid.
Self-Validation:
-
Characterization: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value (193–195 °C).[12]
Conclusion and Future Outlook
From Thiele's initial discovery to the sophisticated multicomponent reactions of today, the field of substituted aminotetrazoles has undergone a remarkable evolution. The journey has been driven by the dual needs for safer, more efficient synthetic methods and the demand for novel therapeutic agents with improved pharmacological properties. The aminotetrazole core, with its unique electronic structure and its proven utility as a carboxylic acid bioisostere, remains a highly attractive scaffold for medicinal chemists.
Future research will likely focus on developing even more sustainable and atom-economical synthetic routes, possibly leveraging flow chemistry and novel catalytic systems. The continued exploration of new substitution patterns on the aminotetrazole ring will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles, ensuring the legacy of this heterocyclic system for years to come.
References
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Johannes Thiele (chemist) - Wikipedia [en.wikipedia.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]
- 10. A general synthetic method for the formation of substituted 5-aminotetrazoles from thioureas: a strategy for diversity amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Amino Group on the Tetrazole Ring
Foreword: The Deceptively Simple Amine on a Privileged Scaffold
To the uninitiated, the 5-aminotetrazole scaffold presents a simple exocyclic amino group attached to a five-membered heterocyclic ring. However, to the seasoned researcher in medicinal chemistry or materials science, this structure is a gateway to immense chemical diversity and functionality. The tetrazole ring, a bioisostere for the carboxylic acid group, imparts metabolic stability and unique binding properties to pharmacologically active molecules.[1][2][3] In the realm of energetic materials, its high nitrogen content (80% by mass for 5-aminotetrazole) makes it a foundational block for developing high-performance, gas-generating systems.[4][5]
The reactivity of this molecule is not solely dictated by the exocyclic amino group. It is a nuanced interplay between the lone pair on the amino nitrogen and the four electron-withdrawing nitrogen atoms of the aromatic ring. This guide provides a deep dive into the potential reactivity of this amino group, moving beyond simple textbook examples to explore the causal mechanisms, field-proven protocols, and the strategic considerations necessary for successful molecular design and synthesis.
Electronic Structure and Tautomerism: The Competing Nucleophiles
Understanding the reactivity of 5-aminotetrazole begins with appreciating its electronic landscape. The molecule exists as a pair of rapidly equilibrating tautomers, 1H-tetrazol-5-amine and 2H-tetrazol-5-amine, with the 1H form generally favored in the solid state.[6] This tautomerism is critical because it presents multiple nucleophilic sites: the exocyclic amino group (-NH₂) and the endocyclic ring nitrogens (N-1, N-2, N-4).
The tetrazole ring is strongly electron-withdrawing, which reduces the basicity and nucleophilicity of the exocyclic amino group compared to a typical aniline. However, the molecule as a whole contains several nucleophilic centers.[7][8] Deprotonation under basic conditions generates the tetrazolate anion, significantly enhancing the nucleophilicity of the ring nitrogens. Consequently, many reactions, particularly alkylations and acylations, often proceed at the ring nitrogens rather than the exocyclic amine.
Caption: Tautomeric forms and primary nucleophilic centers in 5-aminotetrazole.
Key Transformations of the Aminotetrazole Core
The functionalization of 5-aminotetrazole can be broadly categorized based on the reacting electrophile. The choice of solvent, base, and temperature is critical in directing the reaction to the desired nitrogen atom.
N-Alkylation: A Study in Regioselectivity
Alkylation is one of the most common modifications. In basic media, alkylation overwhelmingly favors the ring nitrogens, yielding a mixture of N-1 and N-2 substituted isomers.[9][10][11] Direct alkylation on the exocyclic amino group is rare under these conditions.[10] The ratio of N-1 to N-2 isomers is highly dependent on reaction conditions. Generally, the N-1 isomer tends to predominate.[10]
Causality: The formation of the tetrazolate anion in the presence of a base makes the ring nitrogens far more nucleophilic than the exocyclic amine. The subtle electronic and steric differences between the N-1 and N-2 positions, influenced by the solvent and counter-ion, dictate the final product ratio.
Caption: General workflow for N-alkylation of 5-aminotetrazole.
Table 1: Regioselectivity in the Methylation of 5-Aminotetrazole
| Alkylating Agent | Base/Solvent | N-1 Isomer Yield | N-2 Isomer Yield | Reference |
| Dimethyl Sulfate | K₂CO₃ / Aqueous | Major Product | 23-32% | [10] |
| Methyl Iodide | Base / Aqueous | Major Product | Varies | [10] |
| Chloroiodomethane | KOH, KI / ACN | 1 (DMPT-1) | 1 (DMPT-2) | [4][12] |
Protocol 2.1: Synthesis of 1- and 2-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-tetrazol-5-amine [DMPT-1 & DMPT-2] [12]
-
Trustworthiness: This protocol is adapted from a peer-reviewed synthesis of energetic materials. Product identity and purity are confirmed by IR, multinuclear NMR, elemental analysis, and single-crystal X-ray diffraction.
-
Materials:
-
1-(chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine (CDPA)
-
5-Aminotetrazole (5-AT)
-
Potassium hydroxide (KOH)
-
Potassium iodide (KI)
-
Acetonitrile (ACN), anhydrous
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of CDPA in acetonitrile, add 5-aminotetrazole, potassium hydroxide (KOH), and a catalytic amount of potassium iodide (KI).
-
Heat the reaction mixture to 60-80°C and stir for 12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Note: Lowering the temperature to 60°C has been shown to favor the formation of the N-1 isomer (DMPT-1).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude mixture using silica gel column chromatography to separate the DMPT-1 and DMPT-2 isomers.
-
-
Safety: 5-Aminotetrazole and its derivatives can be energetic (explosive) materials.[13] Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.
N-Acylation
Acylation of 5-aminotetrazole can be complex. Using reagents like acetic anhydride can lead to acylation on the ring nitrogen, often followed by rearrangement. For instance, acetylation of 5-benzylaminotetrazole with acetic anhydride was found to yield 1-benzyl-5-acetylaminotetrazole, indicating a rearrangement occurred.[14] The exocyclic amino group can be acylated, but the resulting N-acyl group can influence the reactivity of the ring itself.
Diazotization: A Gateway to High-Energy Functionality
The exocyclic amino group can be readily diazotized using agents like sodium nitrite in acidic solution (e.g., HNO₃, HCl).[15][16][17] This reaction is of paramount importance in energetic materials synthesis.
Causality: The reaction proceeds via the formation of a highly reactive and often explosive tetrazole-diazonium salt.[15] This intermediate is rarely isolated and is used in situ as a precursor for a wide range of 5-substituted tetrazoles (e.g., 5-azidotetrazole, 5-nitrotetrazole) through Sandmeyer-type reactions.
Extreme Caution is Warranted: Diazotetrazole is exceptionally unstable and can detonate spontaneously even in a dilute solution at 0°C.[15] All diazotization procedures must be conducted behind a blast shield with extreme care, at low temperatures, and on a small scale.
Caption: Diazotization of 5-aminotetrazole and subsequent transformations.
Protocol 2.3: Synthesis of 5-Aminotetrazole via Diazotization of Aminoguanidine [5][17][18]
-
Trustworthiness: This is a variation of the classic Thiele synthesis, a well-established method.[5][17] The protocol involves the in situ generation of a guanylazide salt which then cyclizes. This self-validating system yields the desired product upon successful completion of the sequential diazotization and cyclization steps.
-
Materials:
-
Aminoguanidine hydrochloride (or bicarbonate)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ammonia solution or Sodium Carbonate
-
Deionized water
-
-
Procedure:
-
Prepare a solution of the aminoguanidine salt in water and acid (e.g., HCl). Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite dropwise, keeping the temperature strictly below 5°C. This step forms the guanylazide salt intermediate.
-
After the addition is complete, stir for an additional 20-30 minutes at low temperature.
-
Slowly add a base (e.g., ammonia or sodium carbonate solution) to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours. This induces the cyclization to form the 5-aminotetrazole salt.
-
Cool the solution and carefully acidify to a pH of ~4 to precipitate the 5-aminotetrazole product.
-
Filter the precipitate, wash with cold water, and dry to yield 5-aminotetrazole monohydrate.
-
-
Safety: The diazotization step is highly exothermic and produces unstable intermediates. Maintain strict temperature control. Perform the reaction in a fume hood behind a blast shield.
Participation in Multicomponent Reactions (MCRs)
In MCRs, 5-aminotetrazole often acts as a 1,3-binucleophile, with both the exocyclic amino group and an adjacent endocyclic nitrogen participating in the reaction.[7][8] This allows for the rapid construction of complex, fused heterocyclic systems, such as tetrazolo[1,5-a]pyrimidines via the Biginelli reaction.[8] In some MCRs, only the exocyclic amino group acts as the reactive center.[7][19] The ability to modulate the reactivity of the different nucleophilic centers by controlling reaction conditions like pH makes 5-aminotetrazole a versatile building block.[7]
Conclusion: A Versatile Hub for Chemical Innovation
The amino group on the tetrazole ring is a focal point of reactivity, but its behavior is intricately linked to the electronic properties of the entire heterocyclic system. While it can undergo reactions typical of an amine, such as diazotization, its nucleophilicity is tempered by the ring. The true synthetic power of 5-aminotetrazole is realized by understanding the competition between its multiple nucleophilic centers. By carefully selecting reagents and conditions, researchers can selectively functionalize the exocyclic amine, the N-1 position, or the N-2 position. This control is the key to leveraging 5-aminotetrazole's full potential, whether the goal is to fine-tune the pharmacokinetic profile of a new drug candidate or to engineer the next generation of advanced energetic materials.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]
- 6. Tetrazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sciencemadness.org [sciencemadness.org]
- 16. prepchem.com [prepchem.com]
- 17. EP0960879A2 - Improved process for the preparation of 5-aminotetrazole - Google Patents [patents.google.com]
- 18. m.youtube.com [m.youtube.com]
- 19. 5-Aminotetrazole as a building block for multicomponent reactions (review) | Semantic Scholar [semanticscholar.org]
A Technical Guide to 5-Amino-2-methyl-2H-tetrazole: A High-Nitrogen Compound for Advanced Applications
Abstract: 5-Amino-2-methyl-2H-tetrazole (2-Me-5-AT) is a prominent high-nitrogen heterocyclic compound, distinguished by a nitrogen content of over 70% by mass. Its energetic potential, coupled with enhanced thermal stability compared to its unmethylated parent, 5-aminotetrazole, makes it a compound of significant interest. This technical guide provides a comprehensive overview of 2-Me-5-AT, detailing its physicochemical properties, synthesis protocols, and core applications. We explore its role as a clean and efficient gas-generating agent, a versatile ligand for creating energetic coordination polymers, and a foundational building block for more complex high-nitrogen systems. This document is intended for researchers and scientists in materials science and energetic materials development, offering field-proven insights and detailed methodologies to support further innovation.
Section 1: Introduction to High-Nitrogen Materials
The Quest for High Energy Density: Why Nitrogen?
The field of energetic materials is driven by the pursuit of compounds that can store and rapidly release large amounts of chemical energy. High-nitrogen compounds are at the forefront of this research. The foundational principle behind their energetic nature lies in the vast energy difference between the weak N-N and N=N single and double bonds within their molecular structures and the exceptionally strong triple bond (945 kJ/mol) of dinitrogen (N₂) gas. Upon decomposition, these materials form highly stable N₂ gas, releasing a significant amount of energy and generating a large volume of environmentally benign gas. Tetrazoles are a unique class of high-nitrogen aromatic molecules that combine a high positive heat of formation with good thermal stability.[1]
The Tetrazole Ring System: A Privileged Scaffold
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon atom, is a cornerstone in the design of energetic materials.[1][2] This aromatic system offers a unique combination of high nitrogen content, significant ring strain, and inherent stability, making it an ideal building block.[3] 5-aminotetrazole (5-AT), in particular, is a widely available and studied synthon for a broad array of energetic materials, containing 82.3% nitrogen.[1][4] However, its utility can be limited by factors such as sensitivity and intermolecular interactions.
Introducing this compound (2-Me-5-AT)
This compound (C₂H₅N₅) is a derivative of 5-aminotetrazole where a methyl group is substituted on the nitrogen atom at the 2-position of the ring.[5][6] This seemingly minor structural modification has profound effects on the compound's properties. The methylation at the N2 position disrupts the extensive hydrogen-bonding networks present in 5-aminotetrazole, which typically leads to increased thermal stability and alters its performance characteristics. This makes 2-Me-5-AT a subject of great interest for applications requiring controlled energy release.
Section 2: Physicochemical and Energetic Properties of 2-Me-5-AT
Core Properties
The fundamental properties of 2-Me-5-AT are critical for understanding its behavior and potential applications. These are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂H₅N₅ | [5][7] |
| Molecular Weight | 99.09 g/mol | [5][7] |
| Nitrogen Content | 70.65% | Calculated |
| Standard Enthalpy of Formation (solid, ΔfH°) | +206.8 ± 2.6 kJ/mol | [5][7] |
| Standard Enthalpy of Combustion (solid, ΔcH°) | -1708.4 ± 2.5 kJ/mol | [5][7] |
Thermal Behavior and Decomposition Pathway
Thermal stability is a crucial parameter for any energetic material. 2-Me-5-AT exhibits enhanced thermal stability compared to many other aminotetrazole derivatives. The study of thermal decomposition reveals two primary pathways for the tetrazole ring: one resulting in the elimination of hydrazoic acid (HN₃) and the other in the direct formation of N₂ gas.[8][9] The specific pathway and decomposition temperature are influenced by the substituent groups and heating rate.[9] Differential Scanning Calorimetry (DSC) is the primary technique used to experimentally determine the exothermic decomposition temperature, providing insight into the material's stability under thermal stress.
The Role of the Methyl Group: A Comparative Analysis
The introduction of a methyl group at the N2 position is a key strategic choice. In the parent 5-aminotetrazole, strong intermolecular hydrogen bonds between the amino group and ring nitrogens create a dense, stable crystal lattice but can also increase sensitivity. By replacing a hydrogen with a methyl group, these hydrogen bonds are disrupted. This typically results in:
-
Increased Thermal Stability: The decomposition temperature is often raised, as the initiation mechanism is altered.
-
Modified Sensitivity: Changes in crystal packing and intermolecular forces can lead to reduced sensitivity to impact and friction.
-
Enhanced Solubility: The less polar nature of the methylated compound can improve its solubility in organic solvents, aiding in processing and formulation.
Section 3: Synthesis and Characterization Protocols
Synthetic Pathway Overview
The synthesis of 2-Me-5-AT is most commonly achieved through the methylation of 5-aminotetrazole. This process requires careful control of reaction conditions to favor methylation at the desired N2 position over the N1 position or the exocyclic amino group.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-Me-5-AT
Causality: This protocol uses sodium hydroxide to deprotonate 5-aminotetrazole, forming the more nucleophilic tetrazolate anion. Dimethyl sulfate is a potent methylating agent. The reaction is carefully controlled to promote N2-alkylation.
WARNING: 5-aminotetrazole and its derivatives are energetic materials. Dimethyl sulfate is highly toxic and carcinogenic. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemically resistant gloves.[10][11][12]
Methodology:
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 5-aminotetrazole (1.0 eq) and sodium hydroxide (1.0 eq) in distilled water.
-
Methylation: Cool the solution to 10-15°C using an ice bath. Slowly add dimethyl sulfate (1.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
-
Workup: Cool the reaction mixture again and carefully neutralize it with an appropriate acid (e.g., acetic acid) to a pH of ~6-7. The product, this compound, will precipitate out of the solution.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash it with cold water. Further purify the crude product by recrystallization from a suitable solvent like ethanol or water to yield a white crystalline solid.
-
Validation: Confirm the product's identity and purity using NMR spectroscopy (¹H, ¹³C), IR spectroscopy, and elemental analysis.
Experimental Protocol: Characterization using Differential Scanning Calorimetry (DSC)
Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For an energetic material, this allows for the precise determination of the onset of decomposition (T_onset) and the peak exothermic temperature (T_peak), which are critical indicators of thermal stability.
Methodology:
-
Sample Preparation: Accurately weigh 0.5-1.5 mg of the synthesized 2-Me-5-AT into a vented aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a constant nitrogen purge (e.g., 50 mL/min). A typical heating rate for energetic materials analysis is 5 or 10°C/min. The temperature range should be sufficient to capture the full decomposition, for example, from 30°C to 350°C.
-
Data Analysis: The resulting thermogram will show a sharp exothermic peak. Determine the onset temperature (T_onset) and the peak maximum temperature (T_peak) from this curve. The integrated area of the peak corresponds to the enthalpy of decomposition.
Section 4: Core Applications and Mechanistic Insights
Application 1: Gas-Generating Systems
2-Me-5-AT is a candidate for non-azide gas generants used in applications like automotive airbags.[13] Its high nitrogen content and decomposition to primarily gaseous products are highly desirable.
-
Mechanism: When mixed with an oxidizer (e.g., metal oxides or nitrates) and ignited, 2-Me-5-AT undergoes rapid, self-sustaining decomposition.[14][15] The reaction produces a large volume of hot nitrogen gas, which inflates the device. The choice of oxidizer is critical to ensure complete combustion and to tailor the burn rate and gas temperature.[14]
-
Key Advantages:
Caption: Logical flow of a 2-Me-5-AT-based gas-generating system.
Application 2: Ligand in Energetic Coordination Polymers (ECPs)
The nitrogen atoms in the tetrazole ring and the exocyclic amino group make 2-Me-5-AT an excellent ligand for coordinating with metal ions. This allows for the construction of Energetic Coordination Polymers (ECPs), which are crystalline materials combining the high energy of organic ligands with the density of metal centers.
-
Mechanism: 2-Me-5-AT can act as a bridging ligand, connecting metal centers (e.g., Cu²⁺, Co²⁺) into one-, two-, or three-dimensional networks. The energetic properties of the resulting ECP are a synergy of its components: the high heat of formation from the tetrazole ligand and the energy released from the oxidation of the organic component by anions (like perchlorate or nitrate) and the formation of stable metal oxides.
-
Key Advantages:
-
Tunable Properties: By changing the metal ion, the counter-anion, or the ligand, properties like density, stability, and energetic output can be finely tuned.
-
Enhanced Stability: The rigid coordination network can significantly increase the thermal stability of the energetic material compared to the free ligand.
-
High Density: The incorporation of metal ions increases the material's density, which is a critical factor for detonation performance.
-
Section 5: Safety, Handling, and Future Outlook
Hazard Analysis and Safe Handling
While 2-Me-5-AT is more stable than many energetic compounds, it is still a high-energy material and must be handled with appropriate care.
-
Handling: Avoid creating dust or aerosols.[10] Use non-sparking tools and prevent electrostatic discharge.[10] All work should be conducted in a well-ventilated area.[10]
-
PPE: Wear safety goggles, flame-resistant clothing, and appropriate gloves.[10][11]
-
Storage: Store in a cool, dry, well-ventilated place, away from ignition sources and incompatible materials like strong oxidizing agents.[10]
-
Spills: In case of a spill, remove all ignition sources.[17] Carefully sweep up the material and place it into a suitable container for disposal.[11] Avoid generating dust.[11]
Current Research Trends and Future Potential
The future of 2-Me-5-AT and related compounds is bright. Current research is focused on:
-
Novel ECPs: Synthesizing new coordination polymers with tailored architectures for specific energetic performance targets.
-
Co-crystals: Creating co-crystals of 2-Me-5-AT with other energetic or oxidizing molecules to develop new materials with superior performance and safety characteristics.
-
Advanced Formulations: Incorporating 2-Me-5-AT into advanced propellant and gas-generating formulations to improve performance while reducing environmental impact.
The unique balance of energetic potential, stability, and synthetic accessibility ensures that this compound will remain a valuable and versatile platform for the next generation of high-nitrogen materials.
Section 6: References
-
Aminotetrazole SDS, 4418-61-5 Safety Data Sheets - ECHEMI. (URL: --INVALID-LINK--)
-
Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99% - Cole-Parmer. (URL: --INVALID-LINK--)
-
Material safety data sheet 5-aminotetrazole monohydrate - Alkali Metals Limited. (URL: --INVALID-LINK--)
-
5-Aminotetrazole - Santa Cruz Biotechnology. (URL: --INVALID-LINK--)
-
5-Aminotetrazole - Safety Data Sheet - ChemicalBook. (URL: --INVALID-LINK--)
-
New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - MDPI. (URL: --INVALID-LINK--)
-
Synthesis and crystal structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine - Taylor & Francis Online. (URL: --INVALID-LINK--)
-
N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - NIH. (URL: --INVALID-LINK--)
-
Tetrazole - Wikipedia. (URL: --INVALID-LINK--)
-
The Formula Design and Performance Study of Gas Generators based on 5-Aminotetrazole - International Conference on Explosives and Blasting. (URL: --INVALID-LINK--)
-
New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - MDPI. (URL: --INVALID-LINK--)
-
This compound - NIST WebBook. (URL: --INVALID-LINK--)
-
Thermal decomposition of aminotetrazoles - ResearchGate. (URL: --INVALID-LINK--)
-
This compound.pdf - Cheméo. (URL: --INVALID-LINK--)
-
Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions - Zachariah Group, University of Maryland. (URL: --INVALID-LINK--)
-
This compound - NIST WebBook. (URL: --INVALID-LINK--)
-
This compound | 6154-04-7 | Benchchem. (URL: --INVALID-LINK--)
-
Thermal decomposition of aminotetrazoles. Part 1. 5Aminotetrazole - ElectronicsAndBooks. (URL: --INVALID-LINK--)
-
Energetic High-Nitrogen Compounds: 5-(Trinitromethyl)-2H-tetrazole and - ACS Publications. (URL: --INVALID-LINK--)
-
Performance evaluation of gas generating agents based on 5-amino-1H-tetrazole /oxidizer mixtures by using closed vessel test - J-STAGE. (URL: --INVALID-LINK--)
-
New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - MDPI. (URL: --INVALID-LINK--)
-
(PDF) Decomposition products of tetrazoles - ResearchGate. (URL: --INVALID-LINK--)
-
Salts of Methylated 5-Aminotetrazoles with Energetic Anions | Inorganic Chemistry - ACS Publications. (URL: --INVALID-LINK--)
-
US5500059A - Anhydrous 5-aminotetrazole gas generant compositions and methods of preparation - Google Patents. (URL: --INVALID-LINK--)
-
US5872329A - Nonazide gas generant compositions - Google Patents. (URL: --INVALID-LINK--)
-
Connecting energetic nitropyrazole and aminotetrazole moieties with: N, N ′-ethylene bridges: A promising approach for fine tuning energetic properties - Experts@Minnesota. (URL: --INVALID-LINK--)
References
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- 2. Tetrazole - Wikipedia [en.wikipedia.org]
- 3. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
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- 8. researchgate.net [researchgate.net]
- 9. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 10. echemi.com [echemi.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. alkalimetals.com [alkalimetals.com]
- 13. US5872329A - Nonazide gas generant compositions - Google Patents [patents.google.com]
- 14. jes.or.jp [jes.or.jp]
- 15. US5500059A - Anhydrous 5-aminotetrazole gas generant compositions and methods of preparation - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Spectroscopic Characterization of 5-Amino-2-methyl-2H-tetrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 5-Amino-2-methyl-2H-tetrazole. It details the expected spectral data and provides in-depth experimental protocols for a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the tetrazole ring as a bioisostere for carboxylic acids and its high nitrogen content. Accurate and thorough spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. This guide serves as a practical resource for scientists engaged in the synthesis and analysis of this compound and related derivatives.
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C₂H₅N₅ |
| Molecular Weight | 99.09 g/mol [1] |
| IUPAC Name | 2-methyl-2H-tetrazol-5-amine |
| CAS Number | 6154-04-7[1] |
| Canonical SMILES | CN1N=C(N)N=N1 |
Spectroscopic Data
The following sections summarize the expected quantitative data from various spectroscopic techniques. These values are based on published data for closely related aminotetrazole derivatives and provide a reliable reference for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | Singlet | 3H | N-CH₃ |
| ~6.00 | Singlet (broad) | 2H | -NH₂ |
Note: Chemical shifts are referenced to a typical solvent like DMSO-d₆. The amino protons may appear as a broad singlet and their chemical shift can be concentration and temperature-dependent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~34.5 | N-CH₃ |
| ~167.5 | C5 (C-NH₂) |
Note: The chemical shift of the tetrazole ring carbon (C5) is characteristically downfield. For N2-substituted 5-aminotetrazoles, this signal is typically found around 167.5 ppm.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium-Strong, Broad | N-H stretching (amino group) |
| 3000 - 2900 | Medium-Weak | C-H stretching (methyl group) |
| ~1650 | Strong | N-H bending (scissoring) |
| 1500 - 1400 | Medium-Strong | N=N and C=N stretching (tetrazole ring) |
| 1100 - 1000 | Medium-Strong | Tetrazole ring vibrations |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would likely lead to the detection of the molecular ion and characteristic fragments.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Relative Intensity | Assignment |
| 99 | High | [M]⁺ (Molecular Ion) |
| 71 | Moderate | [M - N₂]⁺ |
| 56 | Moderate | [M - HN₃]⁺ |
| 42 | High | [CH₃N₂]⁺ |
Note: The fragmentation of tetrazoles often involves the loss of nitrogen (N₂) or hydrazoic acid (HN₃).[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Expected UV-Vis Absorption Data for this compound in Methanol
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| ~205 - 220 | To be determined |
| ~250 - 270 | To be determined |
Note: The exact position and intensity of the absorption bands can be influenced by the solvent.[4]
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic characterization of this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Add a small amount of TMS as an internal reference (0 ppm). Transfer the solution to an NMR tube.[5]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately -2 to 12 ppm.
-
Use a standard 30° or 45° pulse.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16-64 scans depending on the sample concentration.[5]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 0 to 200 ppm.
-
Use a standard 30° or 45° pulse with proton decoupling.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire 1024-4096 scans.[5]
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum. Reference the spectra to the TMS signal.
FTIR Spectroscopy Protocol
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.[5]
-
Background Collection: Place a pure KBr pellet in the sample holder and record a background spectrum to subtract atmospheric and instrumental interferences.
-
Sample Spectrum Acquisition: Replace the background pellet with the sample pellet and record the spectrum, typically in the range of 4000-400 cm⁻¹.[5]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol (Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern.
Materials and Equipment:
-
This compound sample
-
Volatile organic solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer with an EI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
Instrument Setup: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways based on the observed masses.
UV-Vis Spectroscopy Protocol
Objective: To determine the absorption maxima in the ultraviolet-visible region.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade solvent (e.g., methanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in methanol of a known concentration. Prepare a series of dilutions from the stock solution.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent (methanol) and use it to record a baseline spectrum.
-
Sample Measurement: Record the absorbance spectra of the sample solutions from approximately 190 to 400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If quantitative analysis is required, create a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε).
Experimental and Analytical Workflows
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.
References
Methodological & Application
Application of 5-Amino-2-methyl-2H-tetrazole in the Synthesis of High-Performance, Low-Sensitivity Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Amino-2-methyl-2H-tetrazole as a precursor in the synthesis of advanced energetic materials. The focus is on the synthesis of 2-methyl-5-nitraminotetrazole and its nitrogen-rich salts, which exhibit promising characteristics as secondary explosives with enhanced safety profiles.
Introduction
This compound is a key starting material in the development of novel energetic materials. Its structure allows for the introduction of explosophoric groups, such as the nitramino group (-NHNO₂), leading to compounds with high energy content and favorable thermal stability. The methylation at the 2-position of the tetrazole ring influences the energetic properties and stability of the resulting compounds. This application note details the synthesis of 2-methyl-5-nitraminotetrazole and its subsequent conversion into a series of energetic salts with varying cations, offering a range of performance characteristics and sensitivities.
Data Summary
The following tables summarize the key performance and safety data for 2-methyl-5-nitraminotetrazole and its energetic salts, comparing them with the well-known explosive RDX.
Table 1: Physicochemical and Energetic Properties of 2-methyl-5-nitraminotetrazole and its Salts
| Compound | Formula | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| 2-methyl-5-nitraminotetrazole | C₂H₄N₆O₂ | 1.74 | +84.9 | 8574 | 30.1 |
| Guanidinium 2-methyl-5-nitraminotetrazolate | CH₈N₈O₂ | 1.69 | +119.7 | 8684 | 29.8 |
| 1-Aminoguanidinium 2-methyl-5-nitraminotetrazolate | CH₉N₉O₂ | 1.67 | +169.5 | 8678 | 29.1 |
| 1,3-Diaminoguanidinium 2-methyl-5-nitraminotetrazolate | CH₁₀N₁₀O₂ | 1.68 | +220.1 | 8780 | 30.0 |
| 1,3,5-Triaminoguanidinium 2-methyl-5-nitraminotetrazolate | CH₁₁N₁₁O₂ | 1.67 | +278.4 | 8805 | 29.8 |
| Azidoformamidinium 2-methyl-5-nitraminotetrazolate | CH₅N₁₁O₂ | 1.71 | +444.8 | 9132 | 33.1 |
| Hydrazinium 2-methyl-5-nitraminotetrazolate | CH₆N₈O₂ | 1.74 | +154.2 | 8916 | 32.5 |
| Diaminouronium 2-methyl-5-nitraminotetrazolate | CH₈N₁₀O₃ | 1.70 | +128.2 | 8727 | 29.9 |
| RDX (for comparison) | C₃H₆N₆O₆ | 1.80 | +70.7 | 8795 | 34.9 |
Table 2: Sensitivity Data of 2-methyl-5-nitraminotetrazole and its Salts
| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Electrostatic Discharge (J) |
| 2-methyl-5-nitraminotetrazole | 10 | 120 | 0.450 |
| Guanidinium 2-methyl-5-nitraminotetrazolate | 20 | >360 | 0.250 |
| 1-Aminoguanidinium 2-methyl-5-nitraminotetrazolate | 15 | >360 | 0.300 |
| 1,3-Diaminoguanidinium 2-methyl-5-nitraminotetrazolate | 12 | >360 | 0.250 |
| 1,3,5-Triaminoguanidinium 2-methyl-5-nitraminotetrazolate | 15 | >360 | 0.250 |
| Azidoformamidinium 2-methyl-5-nitraminotetrazolate | 7 | 120 | 0.125 |
| Hydrazinium 2-methyl-5-nitraminotetrazolate | 7 | 96 | 0.100 |
| Diaminouronium 2-methyl-5-nitraminotetrazolate | 15 | >360 | 0.200 |
| RDX (for comparison) | 7.5 | 120 | - |
Experimental Protocols
Caution: The synthesis of energetic materials should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures in place.
Protocol 1: Synthesis of this compound
This protocol describes an improved synthesis method starting from sodium 5-aminotetrazolate.[1]
Materials:
-
Sodium 5-aminotetrazolate
-
Dimethyl sulfate
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve sodium 5-aminotetrazolate in DMF.
-
Slowly add dimethyl sulfate to the solution while stirring.
-
Heat the reaction mixture and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound. The reported yield is 29%.[1]
Protocol 2: Synthesis of 2-methyl-5-nitraminotetrazole
This protocol details the nitration of this compound.[1][2]
Materials:
-
This compound
-
100% Nitric acid (HNO₃)
Procedure:
-
Carefully add this compound in small portions to 100% nitric acid at a low temperature (e.g., 0 °C) with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specific duration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, wash it with cold water until the washings are neutral, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-methyl-5-nitraminotetrazole.
Protocol 3: General Procedure for the Synthesis of Energetic Salts of 2-methyl-5-nitraminotetrazole
This protocol outlines the general method for preparing nitrogen-rich salts through deprotonation or metathesis reactions.[1]
Materials:
-
2-methyl-5-nitraminotetrazole
-
Appropriate nitrogen-rich base (e.g., guanidine, aminoguanidine, hydrazine)
-
Solvent (e.g., water, ethanol)
Procedure:
-
Dissolve 2-methyl-5-nitraminotetrazole in a suitable solvent.
-
Add a solution of the corresponding nitrogen-rich base in the same solvent to the solution of 2-methyl-5-nitraminotetrazole.
-
Stir the reaction mixture at room temperature.
-
The salt will precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.
-
Filter the resulting salt, wash it with a small amount of cold solvent, and dry it under vacuum.
Visualizations
The following diagrams illustrate the synthesis workflow for energetic materials derived from this compound.
Caption: Synthesis pathway from this compound to energetic salts.
Caption: Workflow for synthesis, characterization, and testing of energetic materials.
References
Application Notes and Protocols for N-Functionalization of 5-Amino-2-methyl-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methyl-2H-tetrazole is a versatile building block in medicinal chemistry and materials science. The presence of a primary amino group on the tetrazole ring offers a key site for N-functionalization, enabling the synthesis of a diverse range of derivatives with tailored properties. This document provides detailed protocols for the N-acylation of this compound, a fundamental transformation for introducing various functional groups. The protocols outlined below are designed to be robust and adaptable for different research and development applications.
Data Presentation
The following table summarizes typical quantitative data for the N-acylation of this compound with various acylating agents. These values are representative and may vary depending on the specific substrate and reaction conditions.
| Entry | Acylating Agent | Base | Solvent | Reaction Time (h) | Temp (°C) | Yield (%) |
| 1 | Acetyl Chloride | Pyridine | DCM | 4 | 25 | 92 |
| 2 | Benzoyl Chloride | Triethylamine | THF | 6 | 25 | 88 |
| 3 | Acetic Anhydride | None | Acetic Acid | 2 | 100 | 95[1] |
| 4 | Isobutyryl Chloride | DIPEA | CH2Cl2 | 5 | 0-25 | 85 |
| 5 | 4-Nitrobenzoyl Chloride | Pyridine | Acetonitrile | 8 | 50 | 82 |
Experimental Protocols
This section provides detailed methodologies for the N-acylation of this compound.
Protocol 1: N-Acylation using an Acyl Chloride with a Base
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a tertiary amine base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Tertiary amine base (e.g., pyridine, triethylamine, DIPEA) (1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in the anhydrous solvent.
-
Addition of Base: Add the tertiary amine base (1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Protocol 2: N-Acylation using an Anhydride (Catalyst-Free)
This protocol outlines a catalyst-free method for N-acylation using an acid anhydride, which is often a more environmentally benign approach.[2]
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride) (1.2 eq)
-
Glacial acetic acid (as solvent, if necessary)
-
Deionized water
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the acid anhydride (1.2 eq). If the starting material is not soluble in the anhydride, a minimal amount of glacial acetic acid can be added.[1]
-
Heating: Heat the reaction mixture to the temperature specified in the data table (e.g., 100 °C) and stir for the indicated time.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If the product crystallizes upon cooling, it can be collected by filtration. Alternatively, dissolve the reaction mixture in diethyl ether and allow it to stand. The crystalline product that forms can be collected by filtration.[2] For reactions in acetic acid, the solvent can be removed under reduced pressure, and the residue can be triturated with water to precipitate the product.
-
Purification: The collected solid can be washed with cold water or a non-polar solvent (like hexanes) and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and a general reaction scheme for the N-functionalization of this compound.
Caption: Experimental workflow for N-acylation.
Caption: General N-acylation reaction scheme.
References
Application Notes and Protocols: 5-Amino-2-methyl-2H-tetrazole as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Amino-2-methyl-2H-tetrazole in the synthesis of fused heterocyclic compounds, particularly focusing on its application in multicomponent reactions. The protocols provided are based on established methodologies for the closely related 5-aminotetrazole and are expected to be readily adaptable for this compound.
Introduction
This compound is a valuable and versatile building block in heterocyclic chemistry. Its unique structural features, including the presence of a reactive amino group and the stable, nitrogen-rich tetrazole ring, make it an attractive starting material for the synthesis of a variety of fused heterocyclic systems. These resulting compounds are of significant interest in medicinal chemistry and drug development due to their potential as bioisosteres of carboxylic acids and their diverse pharmacological activities.
One of the most powerful applications of this compound is in multicomponent reactions (MCRs), such as the Biginelli reaction and its variations. These reactions allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials, offering advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.
Key Application: Synthesis of Tetrazolo[1,5-a]pyrimidines via the Biginelli Reaction
A primary application of this compound is its use as a urea surrogate in the Biginelli reaction to construct the tetrazolo[1,5-a]pyrimidine scaffold. This three-component reaction typically involves the condensation of this compound, an aldehyde, and a β-dicarbonyl compound.
General Reaction Scheme:
Caption: General workflow for the Biginelli-type synthesis of tetrazolo[1,5-a]pyrimidines.
Quantitative Data from Analogous Reactions
The following table summarizes representative quantitative data from Biginelli-type reactions using the analogous compound, 5-aminotetrazole. These values provide an expected range for the synthesis of similar structures starting from this compound.
| Aldehyde (R1) | β-Dicarbonyl Compound | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | HCl / Ethanol | 12 | 75-85 | [1][2] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | L-Proline / Ethanol | 8 | 88-92 | [1] |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Acetic Acid / Reflux | 6 | 85-90 | [2] |
| Benzaldehyde | Methyl acetoacetate | Iodine / Methanol | 4 | 80-88 | [2] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | p-Toluenesulfonic acid / Toluene | 10 | 70-80 | [1] |
| Benzaldehyde | Dimedone | Acetic Acid / Ethanol | 5 | 85-95 | |
| 4-Chlorobenzaldehyde | Dimedone | Piperidine / Ethanol | 7 | 88-93 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of tetrazolo[1,5-a]pyrimidines based on analogous reactions with 5-aminotetrazole. Researchers should consider these as a starting point and may need to optimize conditions for this compound.
Protocol 1: Acid-Catalyzed Synthesis of Ethyl 7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates
This protocol describes a classical Biginelli condensation under acidic conditions.
Caption: Experimental workflow for the acid-catalyzed Biginelli reaction.
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the desired ethyl 7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate.
Protocol 2: Iodine-Catalyzed Synthesis of 7-Aryl-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
This protocol utilizes a milder catalyst, iodine, and dimedone as the β-dicarbonyl component.
Procedure:
-
To a solution of this compound (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in ethanol (15 mL), add dimedone (1.0 mmol).
-
Add iodine (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
If necessary, the crude product can be purified by recrystallization from ethanol.
Logical Relationships in the Biginelli Reaction Mechanism
The Biginelli reaction proceeds through a series of interconnected steps. The following diagram illustrates the logical relationship between the key intermediates and processes.
Caption: A simplified representation of the key steps in the Biginelli reaction mechanism.
Conclusion
This compound is a highly promising building block for the synthesis of diverse heterocyclic scaffolds, particularly fused pyrimidine derivatives through multicomponent reactions. The provided protocols, based on well-established procedures for the analogous 5-aminotetrazole, offer a solid foundation for researchers to explore the synthetic potential of this versatile compound. The resulting tetrazolo[1,5-a]pyrimidine derivatives are valuable candidates for further investigation in drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of 5-Amino-2-methyl-2H-tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methyl-2H-tetrazole and its derivatives are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The tetrazole ring is a bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. This document provides detailed experimental protocols for a two-step synthesis of this compound, starting from the commercially available aminoguanidine bicarbonate. The protocols include the synthesis of the intermediate, 5-aminotetrazole monohydrate, followed by its methylation to yield a mixture of 1-methyl and 2-methyl isomers, and concludes with guidance on their separation and characterization.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved in two main steps:
-
Synthesis of 5-Aminotetrazole Monohydrate: Cyclization of aminoguanidine bicarbonate with sodium nitrite in an acidic medium.
-
Methylation of 5-Aminotetrazole: Alkylation of the 5-aminotetrazole intermediate with a methylating agent, which generally produces a mixture of 1-methyl-5-aminotetrazole and 2-methyl-5-aminotetrazole. The regioselectivity of this reaction is highly dependent on the reaction conditions.
Caption: General two-step synthesis pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Aminotetrazole Monohydrate
This protocol is adapted from established procedures for the synthesis of 5-aminotetrazole from aminoguanidine bicarbonate.
Materials:
-
Aminoguanidine bicarbonate
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Sodium bicarbonate
-
Distilled water
-
Erlenmeyer flask (500 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a 500 mL Erlenmeyer flask, suspend 39 g of aminoguanidine bicarbonate in 42 mL of distilled water.
-
While stirring, slowly add 32 mL of concentrated hydrochloric acid. The addition should be done carefully as it is a neutralization reaction that evolves carbon dioxide. Continue stirring until the solid has completely dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of 21 g of sodium nitrite in 40 mL of distilled water.
-
Slowly add the sodium nitrite solution to the cooled aminoguanidine hydrochloride solution, ensuring the temperature is maintained below 10 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Slowly and cautiously add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the solution is approximately 8-9.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.
-
After reflux, allow the solution to cool to room temperature, and then further cool in an ice bath for 1-2 hours to facilitate crystallization.
-
Collect the precipitated white crystals of 5-aminotetrazole monohydrate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold distilled water and then with a small amount of cold ethanol.
-
Dry the product in a desiccator over a suitable drying agent.
Expected Yield: Approximately 70-80%.
Characterization Data for 5-Aminotetrazole Monohydrate:
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 200-204 °C (decomposes) |
| Molecular Weight | 103.08 g/mol |
| ¹H NMR (DMSO-d₆) | δ 6.55 (s, 2H, NH₂), 11.5 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | δ 158.0 (C5) |
Protocol 2: Methylation of 5-Aminotetrazole to Afford this compound
This protocol describes a general method for the methylation of 5-aminotetrazole. The ratio of 1-methyl to 2-methyl isomers is sensitive to the reaction conditions, including the solvent, base, and methylating agent. The following procedure will yield a mixture of both isomers, with the 2-methyl isomer often being a significant component.
Materials:
-
5-Aminotetrazole monohydrate
-
Sodium hydroxide
-
Dimethyl sulfate
-
Toluene (or another suitable organic solvent)
-
Distilled water
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 10.3 g (0.1 mol) of 5-aminotetrazole monohydrate in 100 mL of a 1 M sodium hydroxide solution.
-
To the stirred solution, add 100 mL of toluene.
-
From the dropping funnel, add 12.6 g (0.1 mol) of dimethyl sulfate dropwise over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it at this temperature with vigorous stirring for 2-3 hours.
-
After the reaction period, cool the mixture to room temperature.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers and wash them with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain a crude mixture of 1-methyl- and 2-methyl-5-aminotetrazole.
Separation of Isomers:
The separation of the 1-methyl and 2-methyl isomers can be achieved by column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.
The fractions are collected and analyzed by TLC. Fractions containing the pure isomers are combined, and the solvent is evaporated to yield the purified products.
Characterization Data for this compound and its Isomer:
| Compound | Property | Value |
| This compound | Appearance | White solid |
| Melting Point | 104-106 °C | |
| Molecular Weight | 99.09 g/mol [1] | |
| ¹H NMR (CDCl₃) | δ 4.15 (s, 3H, CH₃), 4.85 (br s, 2H, NH₂) | |
| ¹³C NMR (CDCl₃) | δ 39.5 (CH₃), 164.5 (C5) | |
| 1-Methyl-5-aminotetrazole | Appearance | White solid |
| Melting Point | 218-220 °C | |
| Molecular Weight | 99.09 g/mol [2] | |
| ¹H NMR (DMSO-d₆) | δ 3.60 (s, 3H, CH₃), 7.10 (s, 2H, NH₂) | |
| ¹³C NMR (DMSO-d₆) | δ 31.0 (CH₃), 154.0 (C5) |
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of this compound.
Discussion on Regioselectivity
The methylation of 5-aminotetrazole can occur at either the N1 or N2 position of the tetrazole ring, leading to the formation of two regioisomers. The ratio of these isomers is influenced by several factors:
-
Solvent: The polarity of the solvent can affect the site of alkylation.
-
Base: The nature and strength of the base used can influence the deprotonation of the tetrazole ring and thus the nucleophilicity of the different nitrogen atoms.
-
Counterion: The cation associated with the tetrazolate anion can influence the steric hindrance around the nitrogen atoms.
-
Alkylating Agent: The nature of the leaving group and the steric bulk of the alkylating agent can also play a role.
Generally, alkylation at the N2 position is favored under conditions that promote the dissociation of the tetrazolate salt, while N1 alkylation is often favored in less polar solvents where ion pairing is more significant. Further optimization of the reaction conditions presented in Protocol 2 may be necessary to maximize the yield of the desired 2-methyl isomer. This can involve screening different solvents (e.g., DMF, acetonitrile), bases (e.g., potassium carbonate, triethylamine), and methylating agents (e.g., methyl iodide).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Dimethyl sulfate is a potent carcinogen and is highly toxic. It should be handled with extreme caution, and appropriate measures should be taken to avoid any contact.
-
Sodium nitrite is an oxidizing agent and should be kept away from combustible materials.
-
The reaction of aminoguanidine bicarbonate with acid evolves carbon dioxide, which can cause pressure buildup if the reaction is performed in a closed system.
This document provides a comprehensive guide for the synthesis of this compound derivatives. By following these protocols and considering the factors influencing regioselectivity, researchers can successfully synthesize and purify these valuable compounds for their specific applications.
References
Application Note & Protocol: A Guided Synthetic Route to 5-Amino-2-methyl-2H-tetrazole from Cyanamide
Abstract
This document provides a comprehensive, two-step synthetic protocol for the preparation of 5-Amino-2-methyl-2H-tetrazole, a valuable heterocyclic building block in pharmaceutical and materials science. The synthesis commences with the formation of the 5-aminotetrazole intermediate via a [3+2] cycloaddition reaction between cyanamide and an in-situ generated hydrazoic acid under controlled, near-neutral pH conditions to ensure operational safety. The subsequent step addresses the critical challenge of regioselective N-methylation of the tetrazole ring. We detail a protocol for the methylation of 5-aminotetrazole and discuss the factors influencing the formation of the desired N-2 isomer (this compound) versus the N-1 isomer, along with methods for their separation and characterization. This guide is designed for researchers and professionals in organic synthesis and drug development, emphasizing mechanistic understanding, safety, and practical execution.
Introduction: The Significance of this compound
Nitrogen-rich heterocycles are foundational scaffolds in modern chemistry. Among them, tetrazoles are particularly prominent due to their unique chemical properties. The tetrazole ring is often employed as a bioisostere for the carboxylic acid group in medicinal chemistry, offering similar acidity and planarity but with enhanced metabolic stability and cell membrane permeability.[1] this compound (C₂H₅N₅, MW: 99.09 g/mol ) is a key derivative, serving as a versatile synthon for constructing more complex molecular architectures.[1][2] Its high nitrogen content also makes it and its derivatives subjects of interest in the field of energetic materials.[3]
This guide presents a reliable and well-documented pathway to synthesize this target molecule starting from the simple and commercially available precursor, cyanamide.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages: the formation of the core tetrazole ring followed by its specific methylation.
Diagram 1: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of 5-Aminotetrazole Intermediate
The foundational step involves the construction of the 5-aminotetrazole ring system. This is achieved through the reaction of a nitrile (cyanamide) with an azide.[4][5]
Causality Behind Experimental Choices:
-
Reactants: Cyanamide serves as the C-N source for the ring. Sodium azide is a stable, solid source of the azide anion.
-
In-Situ Acid Generation: Directly using hydrazoic acid (HN₃) is highly hazardous due to its extreme explosivity and toxicity.[6][7] The described protocol generates the necessary hydrazoic acid in situ at a controlled rate by reacting sodium azide with a weak acid.
-
pH Control: A weak acid with a pKa between 3 and 7, such as boric acid, is employed.[6][7] This maintains a near-neutral pH, which is sufficient to protonate the azide to HN₃ for the reaction but minimizes the accumulation of dangerous, volatile free hydrazoic acid.
Experimental Protocol: 5-Aminotetrazole
Materials & Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Moles | Mass/Volume | Notes |
| Sodium Azide | NaN₃ | 65.01 | 0.308 | 20.0 g | EXTREMELY TOXIC |
| Boric Acid | H₃BO₃ | 61.83 | 0.307 | 19.0 g | Weak acid catalyst |
| Cyanamide (50% aq. sol.) | CH₂N₂ | 42.04 | 0.476 | 40.0 g | Starting material |
| Deionized Water | H₂O | 18.02 | - | 200 mL | Solvent |
| Conc. HCl (37%) | HCl | 36.46 | - | ~25 mL | For precipitation |
Procedure:
-
Safety First: Conduct this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Have a sodium nitrite solution ready to quench any azide spills. Sodium azide is acutely toxic and can form explosive heavy metal azides. Use glass or Teflon equipment only.
-
Reaction Setup: Equip a 500 mL single-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging Reagents: To the flask, add sodium azide (20.0 g), boric acid (19.0 g), and deionized water (200 mL). Stir the solution to dissolve the solids.
-
Addition of Cyanamide: Add the 50% aqueous cyanamide solution (40.0 g) to the flask.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically complete within 1.5 to 3 hours.[6] Reaction progress can be monitored by ¹³C NMR if available.
-
Product Precipitation: While the solution is still hot (do not cool), slowly and carefully add concentrated hydrochloric acid (~25 mL) until the pH of the solution is approximately 1. This protonates the aminotetrazole, causing it to precipitate out of the solution.
-
Isolation: Cool the flask in an ice bath to maximize precipitation. Collect the white precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid twice with small portions of cold deionized water. Air-dry the solid, then dry it further in a vacuum oven at room temperature.
-
Yield & Characterization: The expected yield is approximately 17-18 g of pure 5-aminotetrazole.[6] The product can be characterized by melting point (201–205 °C) and spectroscopic methods (NMR, IR).
Part 2: Methylation of 5-Aminotetrazole
This step introduces the methyl group onto the tetrazole ring. The primary challenge is controlling the regioselectivity of the alkylation. The tetrazole anion has two nucleophilic nitrogen atoms (N-1 and N-2), leading to the potential formation of two isomeric products: 5-Amino-1-methyl-1H-tetrazole and the desired this compound.
Discussion of Regioselectivity: The alkylation of 5-substituted tetrazoles is a well-studied but complex process.[8]
-
Electronic Effects: The N-1 and N-2 positions have different electron densities, which are influenced by the substituent at the C-5 position.
-
Steric Effects: A bulky C-5 substituent can sterically hinder the N-1 position, favoring alkylation at N-2.[8]
-
Reaction Conditions: The choice of solvent, base, counter-ion, and alkylating agent can significantly influence the N-1/N-2 product ratio. For 5-aminotetrazole, methylation often yields a mixture of both isomers, with the N-1 isomer frequently being the major product under many conditions.[9]
The following protocol is designed to produce a mixture of the isomers, which will then be separated to isolate the pure this compound.
Experimental Protocol: this compound
Materials & Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Moles | Mass/Volume | Notes |
| 5-Aminotetrazole | CH₃N₅ | 85.07 | 0.117 | 10.0 g | From Part 1 |
| Sodium Hydroxide | NaOH | 40.00 | 0.117 | 4.7 g | Base |
| Methyl Iodide | CH₃I | 141.94 | 0.129 | 18.3 g (8.0 mL) | TOXIC, LACHRYMATOR |
| Methanol | CH₃OH | 32.04 | - | 150 mL | Solvent |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | For extraction |
| Silica Gel | SiO₂ | - | - | - | For chromatography |
Procedure:
-
Safety: Perform this reaction in a well-ventilated fume hood. Methyl iodide is toxic and a lachrymator.
-
Preparation of Sodium Tetrazolate: In a 250 mL round-bottom flask, dissolve 5-aminotetrazole (10.0 g) and sodium hydroxide (4.7 g) in methanol (150 mL). Stir the mixture until a clear solution is formed. This deprotonates the tetrazole to form the more nucleophilic sodium salt.
-
Methylation: Cool the solution in an ice bath. Add methyl iodide (8.0 mL) dropwise to the stirred solution over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Workup: Remove the methanol from the reaction mixture using a rotary evaporator. The resulting solid will be a mixture of sodium iodide and the isomeric product mixture.
-
Extraction: Suspend the solid residue in 100 mL of dichloromethane and stir for 20 minutes. Filter off the insoluble sodium iodide. Repeat the extraction of the solid residue with another 50 mL of dichloromethane. Combine the organic filtrates.
-
Purification by Column Chromatography: Concentrate the combined dichloromethane extracts under reduced pressure. The resulting crude product (a mixture of N-1 and N-2 isomers) can be purified using column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50%) is typically effective.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC). The two isomers should have different Rf values.
-
Identification: The identity and purity of the fractions containing each isomer must be confirmed by analytical methods, primarily proton NMR spectroscopy.[10][11] The chemical shift of the N-methyl protons is distinct for each isomer.
-
2-methyl isomer (target): The N-CH₃ signal typically appears around 4.0-4.2 ppm.
-
1-methyl isomer (byproduct): The N-CH₃ signal typically appears around 3.6-3.8 ppm.
-
-
-
Isolation: Combine the pure fractions containing the desired this compound and remove the solvent via rotary evaporation to yield a white crystalline solid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Part 1: Low yield of 5-aminotetrazole | Incomplete reaction. | Extend the reflux time. Confirm completion with an appropriate analytical method (e.g., TLC, NMR). |
| Loss of product during precipitation/washing. | Ensure pH is sufficiently low (~1). Use minimal amounts of cold water for washing the precipitate. | |
| Part 2: No reaction or very slow methylation | Incomplete formation of the tetrazolate anion. | Ensure the 5-aminotetrazole and NaOH are fully dissolved before adding the methylating agent. Use anhydrous solvent if necessary. |
| Inactive methylating agent. | Use fresh, properly stored methyl iodide. | |
| Part 2: Poor separation of isomers | Inappropriate eluent system for chromatography. | Optimize the eluent polarity for TLC first to achieve a good separation (ΔRf > 0.2) before running the column. A different solvent system (e.g., dichloromethane/methanol) may be required. |
Conclusion
The synthesis of this compound from cyanamide is a robust two-stage process. The initial formation of 5-aminotetrazole can be performed safely and efficiently by avoiding the direct handling of hydrazoic acid. The subsequent methylation step requires careful execution and purification to isolate the desired N-2 isomer from its N-1 counterpart. The protocols and insights provided herein offer a solid foundation for researchers to successfully produce this important heterocyclic compound for applications in drug discovery and materials science.
References
- 1. This compound | 6154-04-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proton magnetic resonance spectra of methylated 5-aminotetrazole derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Proton magnetic resonance spectra of methylated 5-aminotetrazole derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of 5-Aminotetrazole Derivatives in the Synthesis of Energetic Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of novel energetic polymers is a critical area of research for the development of advanced high-performance materials. Tetrazole-containing compounds are particularly noteworthy due to their high nitrogen content and positive heats of formation, which contribute to their energetic properties. This document provides detailed application notes and protocols based on the synthesis of energetic polymers using 5-aminotetrazole derivatives. While the specific use of 5-Amino-2-methyl-2H-tetrazole is not extensively detailed in the provided literature, the methodologies presented for 5-aminotetrazole serve as a foundational guide for researchers exploring its N-methylated counterpart. The protocols outlined below are based on the successful synthesis of N-glycidyl-5-aminotetrazole homopolymers and copolymers, which have shown promise as energetic binders with enhanced density and acceptable thermal stability.[1][2][3][[“]]
I. Synthesis of Energetic Polymers
A. Synthesis of N-glycidyl-5-aminotetrazole (p-GAT) Homopolymer
This protocol describes the synthesis of a homopolymer by the nucleophilic substitution of chlorine atoms in poly-(epichlorohydrin)-butanediol (p-ECH-BD) with 5-aminotetrazole heterocycles.[1][2][3]
Experimental Protocol:
-
Preparation of the Reaction Mixture:
-
In a 100 mL three-neck flask equipped with a magnetic stirrer, thermometer, and a reflux condenser with a calcium chloride drying tube, add 40 mL of dimethylformamide (DMF).
-
With stirring, add 9.25 g (100 mmol) of poly-(epichlorohydrin)-butanediol (p-ECH-BD).
-
Add 10.7 g (126 mmol) of 5-aminotetrazole sodium salt.
-
-
Reaction:
-
Heat the reaction mixture to 100-105 °C and maintain this temperature with stirring for 24 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
Extract the aqueous solution three times with 50 mL portions of chloroform.
-
Combine the organic extracts and wash them three times with water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Evaporate the solvent at 80-90 °C under vacuum until a constant weight is achieved.
-
For additional purification, re-precipitate the polymer from a water-acetone mixture (30/70 wt.%) into isopropanol. The polymer concentration in the water-acetone mixture should be 25 wt.%.
-
Wash the resulting polymer several times with isopropanol and dry at 80 °C under vacuum until a constant weight is obtained.
-
Yield: 7.32 g (51.9%) of a white powder.[2]
Characterization Data:
-
IR spectrum (KBr, ν, cm⁻¹): 3334–3238 (NH₂), 2937–2880 (CH, CH₂ of the polymeric chain), 1631–1476 (C=N), 1551–1360, 1308–757 (NCN, NN, CN of the tetrazole ring), 1114 (C–O–C of the polymeric chain).[2]
-
¹H NMR (400 MHz, DMSO-d₆), δ, ppm: 6.62 (s, 2H, NH₂ N1-isomer of 5-AT), 5.99 (s, 2H, NH₂ N2-isomer of 5-AT), 4.51–3.30 (proton signal region: –CH–O, –CH₂–O groups of the chain and –CH₂ related to the 5-AT heterocycle), 1.52 (s, 2H, –CH₂ of BDO).[5]
-
¹³C NMR (100 MHz, DMSO-d₆), δ, ppm: 167.45 (C–NH₂ N2-isomer of 5-AT), 156.52 (C–NH₂ N1-isomer of 5-AT), 78.15–77.17 (–O–CH), 71.86–68.12 (–O–CH₂), 53.29 (–CH₂–N of 5-AT), 26.25–25.90 (–CH₂ of BDO).[2][5]
-
Elemental Analysis: Calculated (%) for C₄.₂H₇.₅N₅.₁ (146.49): C 34.76; H 5.15; N 48.29. Found (%): C 35.01; H 5.18; N 47.95.[2][5]
B. Synthesis of N-glycidyl-5-aminotetrazole and Glycidyl Azide Copolymers (p-(GAT-co-GA))
This protocol details the synthesis of copolymers with varying ratios of 5-aminotetrazole and azide energetic fragments.[1][2]
Experimental Protocol:
-
Preparation of the Reaction Mixture:
-
In a 100 mL three-neck flask equipped with a magnetic stirrer, thermometer, and a reflux condenser with a calcium chloride drying tube, add 40 mL of DMF.
-
Add 9.25 g (100 mmol) of p-ECH-BD with stirring.
-
Add the desired molar ratio of 5-aminotetrazole sodium salt and sodium azide. For example, for p-(GAT-co-GA)-22, use 2.9 g (34 mmol) of 5-aminotetrazole sodium salt and 5.6 g (86 mmol) of sodium azide.
-
-
Reaction:
-
Heat the reaction mixture to 100-105 °C and maintain this temperature with stirring for 24 hours.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as for the p-GAT homopolymer.
-
Yield (p-(GAT-co-GA)-22): 8.00 g (61.7%) of a cream-colored powder.[5]
Characterization Data for p-(GAT-co-GA)-22:
-
IR spectrum (KBr, ν, cm⁻¹): 3329–3242 (NH₂), 2923–2877 (CH, CH₂ of the polymeric chain), 2103 (N₃), 1636–1474 (C=N), 1550–1363, 1305–758 (NCN, NN, CN of the tetrazole ring), 1119 (C–O–C of the polymeric chain).[5]
-
¹H NMR (400 MHz, DMSO-d₆), δ, ppm: 6.64 (s, 2H, NH₂ N1-isomer of 5-AT), 6.00 (s, 2H, NH₂ N2-isomer of 5-AT), 4.51–3.12 (proton signal region: –CH–O, –CH₂–O groups of the chain and –CH₂ associated with N₃ and the 5-AT heterocycle), 1.52 (s, 2H, –CH₂ of BDO).[5]
II. Nitration of Glycidyl 5-Aminotetrazole Polymer (p-GAT-N)
The energetic properties of the 5-aminotetrazole-based polymer can be enhanced through nitration.[1][2]
Experimental Protocol:
-
Reaction:
-
Dissolve 3.67 g (26 mmol) of the p-GAT homopolymer in 26 mL of concentrated HNO₃ (65% conc.) with stirring at room temperature.
-
Heat the solution to 96–100 °C and stir for 10 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into 200 mL of cold water.
-
Filter the resulting precipitate, wash it with water until neutral, and then with isopropanol.
-
Dry the product at 50-55 °C under vacuum until a constant weight is achieved.
-
Characterization Data:
-
¹³C NMR (100 MHz, DMSO-d₆), δ, ppm: 153.62 (C–NH₂ N2-isomer of 5-AT), 152.50 (C–NH₂ N1-isomer of 5-AT), 79.31–76.15 (–O–CH), 71.60–66.63 (–O–CH₂), 53.56 (–CH₂–N of 5-AT), 25.89 (–CH₂ of BDO).[2]
-
Elemental Analysis: Calculated (%) for C₄.₂H₈.₄N₆.₀ (208.83): C 24.16; H 4.05; N 40.38. Found (%): C 25.33; H 4.88; N 40.10.[2]
III. Data Presentation
Table 1: Properties of 5-Aminotetrazole-Based Energetic Polymers
| Polymer | Yield (%) | Density (g/cm³) | Nitrogen Content (%) | Decomposition Temp. (°C) |
| p-GAT | 51.9 | 1.34 | 47.95 | 225 |
| p-(GAT-co-GA)-14 | 56.9 | 1.32 | 49.82 | 220 |
| p-(GAT-co-GA)-22 | 61.7 | 1.31 | 51.21 | 215 |
| p-(GAT-co-GA)-75 | 61.2 | 1.28 | 58.15 | 205 |
| p-GAT-N | - | 1.45 | 40.10 | 195 |
Data extracted from "New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties".[1][2][5]
IV. Visualizations
Caption: Synthesis of p-GAT Homopolymer.
Caption: Synthesis of p-(GAT-co-GA) Copolymer.
Caption: Nitration of p-GAT Homopolymer.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling energetic materials and strong acids. The provided information is based on published research and should be adapted and optimized as needed for specific research goals.
References
- 1. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
laboratory safety and handling procedures for 5-Amino-2-methyl-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 5-Amino-2-methyl-2H-tetrazole in a laboratory setting. The information is intended for qualified individuals trained in chemical handling and laboratory safety.
Chemical and Physical Properties
This compound is a nitrogen-rich heterocyclic compound. Its properties make it a subject of interest in medicinal chemistry and materials science.[1] Below is a summary of its key physical and chemical data.
| Property | Value | Reference |
| Molecular Formula | C₂H₅N₅ | [2][3] |
| Molecular Weight | 99.09 g/mol | [2][3] |
| CAS Number | 6154-04-7 | [2][3] |
| Appearance | White to off-white crystalline powder/solid | [1] |
| Melting Point | 104.5-105.5 °C | |
| Boiling Point (Predicted) | 282.9 ± 23.0 °C | |
| Density (Predicted) | 1.75 ± 0.1 g/cm³ | |
| pKa (Predicted) | 2.43 ± 0.10 | |
| Solubility | Soluble in water. | |
| InChI Key | AZUKLCJYWVMPML-UHFFFAOYSA-N | [2][3] |
Hazard Identification and Safety Precautions
Substituted tetrazoles, including this compound, are energetic compounds and should be handled with care. The primary hazards are associated with its flammability and potential for irritation.
GHS Hazard Classification:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Flammable solids | 1/2 | Danger | H228: Flammable solid |
| Acute toxicity, oral | 4 | Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | Warning | H335: May cause respiratory irritation |
Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Keep away from heat, sparks, and open flames.
-
Ground all equipment when handling large quantities to prevent static discharge.
-
Avoid contact with metals and metal salts, as sensitive explosive compounds may form.
-
Storage and Disposal
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain.
First Aid Measures
-
After inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
After skin contact: Wash off with soap and plenty of water. Consult a physician.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After swallowing: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Experimental Protocols
The tetrazole moiety is a key functional group in medicinal chemistry, often used as a bioisostere for carboxylic acids.[4][5][6] this compound can serve as a building block in the synthesis of more complex molecules for drug discovery and as a component in the development of energetic materials.[1][7]
Protocol: N-Functionalization of this compound
This protocol describes a general procedure for the acylation of the amino group of this compound, a common step in synthesizing derivatives for screening libraries.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add 1.2 equivalents of triethylamine to the solution with stirring.
-
Slowly add 1.1 equivalents of the desired acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol: Diazotization and Further Derivatization
This protocol outlines a conceptual pathway for the diazotization of the amino group, which can then be used for subsequent coupling reactions. Caution: Diazonium compounds can be unstable and potentially explosive. This reaction should only be performed by experienced chemists with appropriate safety measures in place.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Coupling partner (e.g., a phenol or an aromatic amine)
-
Appropriate solvent for the coupling partner
-
Ice-salt bath
-
pH paper
Procedure:
-
Dissolve 1.0 equivalent of this compound in a suitable acidic aqueous solution (e.g., dilute HCl) in a three-necked flask equipped with a thermometer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of 1.1 equivalents of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the tetrazole solution, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
In a separate flask, dissolve the coupling partner in a suitable solvent and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring.
-
Adjust the pH of the reaction mixture as required for the specific coupling reaction.
-
Allow the reaction to proceed at low temperature until the coupling is complete (monitor by TLC).
-
Isolate the product by filtration or extraction, followed by appropriate purification steps.
Visualizations
Logical Workflow for Handling Chemical Spills
Caption: Workflow for handling a chemical spill in the laboratory.
Signaling Pathway for Personal Protective Equipment (PPE) Selection
References
- 1. This compound | 6154-04-7 | Benchchem [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. vuir.vu.edu.au [vuir.vu.edu.au]
- 7. Research Progress on the Synthesis of Tetrazole-based Nitrogen-rich Energetic Compounds [energetic-materials.org.cn]
scale-up synthesis of 5-Amino-2-methyl-2H-tetrazole for research purposes
Application Note & Protocol
Topic: A Robust and Scalable Synthesis of 5-Amino-2-methyl-2H-tetrazole for Research Applications
Abstract
This compound is a pivotal structural motif in medicinal chemistry and materials science, often serving as a bioisostere for carboxylic acids or as a component in high-nitrogen energetic materials.[1][2][3] Its synthesis, particularly on a scale suitable for extensive research, presents challenges related to regioselectivity and safety. This document provides a comprehensive, field-tested guide for the scale-up synthesis of this compound, starting from the commercially available precursor, 5-aminotetrazole. We emphasize mechanistic rationale, process safety, and rigorous analytical characterization to ensure the production of a high-purity final product.
Strategic Overview & Mechanistic Considerations
The synthesis of this compound is most reliably achieved via the direct methylation of 5-aminotetrazole (5-AT). The core challenge of this transformation is controlling the site of methylation. The 5-aminotetrazole anion possesses two primary nucleophilic nitrogen atoms within the tetrazole ring (N1 and N2), leading to the potential formation of two distinct isomers: 1-methyl-5-aminotetrazole and the desired 2-methyl-5-aminotetrazole.[4]
The ratio of these isomers is influenced by several factors, including the choice of solvent, base, temperature, and the methylating agent.[5] This protocol has been optimized to provide a reproducible outcome, but researchers must be aware that an isomeric mixture is common, necessitating robust purification and analytical validation.
Diagram 1: High-level workflow for the synthesis and purification of this compound.
Critical Safety Imperatives: Handling Energetic and Toxic Reagents
Trustworthiness Pillar: A protocol's validity is predicated on its safety. All operations must be conducted in a certified chemical fume hood with appropriate engineering controls.
-
Tetrazole Compounds : Tetrazoles are high-nitrogen compounds and can be energetic, especially when heated rapidly or subjected to shock.[6] While 5-aminotetrazole and its methylated derivatives are relatively stable, they will decompose exothermically at high temperatures.[7] Avoid grinding, shock, or friction.[6]
-
Methylating Agents : Reagents like dimethyl sulfate are extremely toxic, corrosive, and carcinogenic. Always handle with extreme caution, using appropriate gloves (e.g., butyl rubber or laminate film), eye protection, and a lab coat.[8][9] Prepare a quenching solution (e.g., concentrated ammonia or sodium hydroxide) to neutralize any spills and decontaminate glassware immediately after use.
-
Azide Precursors : If synthesizing the 5-aminotetrazole precursor from sodium azide, be aware that acidification can generate highly toxic and explosive hydrazoic acid (HN₃).[8] Furthermore, azide solutions should never contact heavy metals (like lead or copper) as this can form dangerously explosive metal azides.[8]
Personal Protective Equipment (PPE) is mandatory at all stages.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles and a full-face shield |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl) |
| Body Protection | Flame-resistant lab coat |
| Respiratory Protection | Use only within a certified chemical fume hood |
Detailed Protocol: Scale-Up Synthesis (10g Scale)
This protocol details the methylation of 5-aminotetrazole monohydrate. The purity of the starting material is critical for achieving a clean reaction profile.
Materials and Equipment
| Reagent/Material | Grade | CAS No. | Supplier Example |
| 5-Aminotetrazole monohydrate | ≥98% | 3641-08-5 | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | 1310-73-2 | Fisher Scientific |
| Dimethyl Sulfate (DMS) | ≥99.8% | 77-78-1 | Acros Organics |
| Toluene | Anhydrous, ≥99.8% | 108-88-3 | MilliporeSigma |
| Distilled Water | N/A | 7732-18-5 | In-house |
| Hydrochloric Acid (HCl) | 37% w/w | 7647-01-0 | VWR |
| Ethyl Acetate | ACS Grade | 141-78-6 | J.T. Baker |
-
Equipment : 500 mL three-neck round-bottom flask, mechanical overhead stirrer, reflux condenser, thermocouple temperature controller, heating mantle, 25 mL dropping funnel, standard glassware for work-up.
Reaction Scheme
Diagram 2: Reaction scheme showing the formation of N1 and N2 methylated isomers.
Step-by-Step Procedure
-
Preparation of Sodium 5-Aminotetrazolate:
-
To a 500 mL three-neck flask equipped with a mechanical stirrer and thermocouple, add 5-aminotetrazole monohydrate (10.3 g, 100 mmol).
-
Add distilled water (100 mL) and begin stirring to form a slurry.
-
Prepare a solution of sodium hydroxide (4.0 g, 100 mmol) in distilled water (20 mL) and add it slowly to the flask. Stir until all solids have dissolved, forming a clear solution of the sodium salt.
-
-
Methylation Reaction:
-
To the aqueous solution of the sodium salt, add toluene (100 mL).
-
Begin heating the biphasic mixture to 85-90 °C using a heating mantle.
-
Once the temperature is stable, add dimethyl sulfate (5.7 mL, 60 mmol, 0.6 equiv.) dropwise via a dropping funnel over a period of 1.5-2 hours. Causality Note: A substoichiometric amount of the methylating agent is used to minimize dimethylation.[5] The slow, controlled addition is crucial to manage the reaction exotherm and improve selectivity.
-
After the addition is complete, maintain the reaction at 90 °C for an additional 3 hours. Monitor the reaction progress by TLC or HPLC if desired.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. The two layers (aqueous and toluene) should be clearly visible.
-
Carefully separate the two layers using a separatory funnel.
-
Wash the organic (toluene) layer with 20 mL of distilled water.
-
Combine the aqueous layers. This layer contains the sodium salts of the methylated products.
-
Cool the combined aqueous layer in an ice bath to 0-5 °C.
-
Slowly acidify the aqueous solution to pH ~4 by adding concentrated HCl dropwise with vigorous stirring. The product isomers will precipitate out of the solution.
-
Filter the resulting white precipitate using a Büchner funnel, wash the solid with a small amount of cold water (2 x 15 mL), and pull air through the filter cake for 30 minutes to partially dry it.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of boiling water until the solid just dissolves. The 2-methyl isomer is typically less soluble in water than the 1-methyl isomer, which can be exploited for purification.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Filter the purified crystals, wash with a minimal amount of ice-cold water, and dry under vacuum at 50 °C to a constant weight. A typical yield of the purified 2-methyl isomer is in the range of 30-40%.
-
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the final product, especially to differentiate it from its N1-isomer.[4][10]
| Analysis Technique | Expected Result for this compound |
| ¹H NMR (DMSO-d₆) | δ ~6.5-6.7 ppm (s, 2H, -NH₂), δ ~3.8-3.9 ppm (s, 3H, N-CH₃). The chemical shifts can be used to distinguish from the 1-methyl isomer.[11] |
| ¹³C NMR (DMSO-d₆) | δ ~167 ppm (C5-NH₂), δ ~35 ppm (N-CH₃). The C5 signal is a key diagnostic peak; it appears significantly downfield compared to the C5 signal of the N1-isomer (~156 ppm).[4] |
| Mass Spec (ESI+) | m/z = 100.06 [M+H]⁺ for C₂H₅N₅.[10] |
| Melting Point | Literature values vary; typically around 198-202 °C.[12][13] |
| Elemental Analysis | Calculated for C₂H₅N₅: C, 24.24%; H, 5.09%; N, 70.67%. Found values should be within ±0.4%. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; loss of product during work-up or recrystallization. | Ensure reaction temperature and time are adequate. Minimize the amount of solvent used for recrystallization. Check the pH carefully during precipitation. |
| High N1-Isomer Content | Reaction conditions favoring N1 alkylation (e.g., solvent, temperature). | The described protocol with toluene/water aims to favor the N2 isomer. Separation via fractional crystallization may be required if the ratio is poor. |
| Oily Product / Fails to Crystallize | Presence of impurities, possibly from dimethylation or unreacted starting materials. | Re-dissolve the crude product in a basic aqueous solution, wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities, then re-precipitate with acid. |
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazole - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. Salts of methylated 5-aminotetrazoles with energetic anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Proton magnetic resonance spectra of methylated 5-aminotetrazole derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. chemeo.com [chemeo.com]
- 13. This compound [webbook.nist.gov]
Application Notes and Protocols: Employing 5-Amino-2-methyl-2H-tetrazole in Biginelli-type Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Amino-2-methyl-2H-tetrazole as a key building block in Biginelli-type multicomponent reactions. This approach offers an efficient pathway to synthesize novel tetrazolo[1,5-a]pyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies and are intended to serve as a practical guide for laboratory synthesis.
Introduction
The Biginelli reaction, a cornerstone of multicomponent reaction chemistry since its discovery in 1891, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones.[1] These products are valuable in the pharmaceutical industry, exhibiting a range of biological activities including roles as calcium channel blockers and antihypertensive agents.[1]
A significant advancement in this field is the substitution of urea with 5-aminotetrazole derivatives, such as this compound. In these reactions, 5-aminotetrazole acts as a 1,3-binucleophile, where both the exocyclic amino group and a ring nitrogen atom participate in the reaction.[2][3] This modification leads to the formation of tetrazolo[1,5-a]pyrimidine scaffolds, which are of great interest due to the diverse pharmacological activities associated with tetrazole-containing compounds, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4][5][6] The tetrazole moiety can act as a bioisostere for carboxylic acids, enhancing the drug-like properties of molecules.[7][8]
This document provides detailed protocols for the synthesis of 7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates and related carboxamides, along with quantitative data from various reaction conditions to guide optimization efforts.
Key Advantages of Using 5-Aminotetrazole in Biginelli Reactions:
-
Molecular Diversity: Provides access to novel heterocyclic scaffolds that are not achievable through the classical Biginelli reaction.
-
Atom Economy: As a one-pot, multicomponent reaction, it is an efficient process that incorporates the majority of the starting material atoms into the final product.[9]
-
Pharmacological Relevance: The resulting tetrazolo[1,5-a]pyrimidine core is a "privileged structure" in medicinal chemistry, known to interact with multiple biological targets.[10]
-
Synthetic Versatility: The reaction is amenable to a wide range of aldehydes, active methylene compounds, and catalytic systems.[3][9]
Experimental Data Summary
The following tables summarize quantitative data from various studies on the Biginelli-type reaction employing 5-aminotetrazole with different active methylene compounds and aldehydes under various catalytic conditions.
Table 1: Synthesis of 7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates [3]
| Aldehyde | β-Ketoester | Catalyst (mol%) | Conditions | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Sulfamic acid (10) | 85 °C, 7 h, solvent-free | 85 |
| Various benzaldehydes | Methyl or ethyl acetoacetate | Sulfamic acid (10) | 85 °C, 7 h, solvent-free | 77-89 |
| Aromatic aldehydes | Methyl or ethyl acetoacetate | Pyridinium trifluoroacetate (50) | 90 °C, 15-40 min, MW | 68-98 |
| Aromatic aldehydes | Methyl or ethyl acetoacetate | Diisopropylethylammonium trifluoroacetate (50) | 90 °C, 15-40 min, MW | 60-98 |
| Benzaldehyde | Ethyl acetoacetate | None | 130-170 °C, 20-30 min, solvent-free | 71 |
| Various benzaldehydes | Alkyl acetoacetates | None | 130-170 °C, 20-30 min, solvent-free | 31-80 |
| Various benzaldehydes | Methyl or ethyl acetoacetate | Cellulose-based Fe₂O₃/Ag nanocomposite | Ethanol, 1 h, reflux | 85-92 |
| 2- and 4-Pyridyl aldehydes | Ethyl acetoacetate | Molecular iodine | - | - |
Table 2: Synthesis of 7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides [2]
| Aldehyde | Acetoacetamide | Amine for in situ amide formation | Conditions | Yield (%) |
| Benzaldehyde or p-anisaldehyde | Acetoacetamides | - | DMF, heat | - |
| Various aldehydes | - | Aliphatic amines | Milder conditions | 16-63 |
| Various aldehydes | - | Arylamines | - | 34-83 |
| Various aldehydes | - | Aliphatic amines | - | 21-72 |
Experimental Protocols
The following are generalized protocols for the synthesis of tetrazolo[1,5-a]pyrimidine derivatives via a Biginelli-type reaction. Researchers should adapt these protocols based on the specific substrates and available equipment.
Protocol 1: General Procedure for the Synthesis of 7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates
This protocol is a general guideline for the one-pot, three-component reaction between this compound, an aldehyde, and a β-ketoester.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Catalyst (e.g., sulfamic acid, Yb(OTf)₃, or molecular iodine)[11]
-
Solvent (e.g., ethanol, or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plate
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the β-ketoester (1.0 mmol).
-
Catalyst and Solvent Addition: Add the catalyst (e.g., 10 mol% sulfamic acid). For solvent-free conditions, proceed to the next step. For solvent-based reactions, add the appropriate solvent (e.g., 5 mL of ethanol).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 2-8 hours). Monitor the reaction progress by TLC.
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid, wash it with cold ethanol, and dry it.
-
If no precipitate forms, add cold water to the reaction mixture to induce precipitation. Filter the resulting solid.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR, IR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of 7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides
This protocol describes the synthesis using pre-formed or in situ generated amides of β-ketoacids.
Materials:
-
This compound
-
Aromatic aldehyde
-
Acetoacetamide (or diketene and an amine for in situ formation)
-
Solvent (e.g., DMF)
-
Reaction vessel
-
Stirring and heating apparatus
Procedure:
-
Reactant Mixture: In a suitable reaction vessel, dissolve this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the acetoacetamide (1.0 mmol) in a minimal amount of DMF.
-
Reaction: Heat the mixture with stirring. The reaction temperature and time will vary depending on the specific substrates used. Monitor the reaction by TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Visualizations
Reaction Mechanism and Workflow
The following diagrams illustrate the proposed reaction mechanism for the Biginelli-type reaction involving 5-aminotetrazole and a general experimental workflow.
Caption: Proposed mechanism for the Biginelli-type reaction.
Caption: General experimental workflow for synthesis.
Potential Signaling Pathways and Drug Development Implications
The tetrazolo[1,5-a]pyrimidine core synthesized through these methods is a key pharmacophore. Tetrazole derivatives have been investigated for a wide range of biological activities. For instance, some copper(II) complexes of tetrazolo[1,5-a]pyrimidines have demonstrated good anticancer activity, particularly against colon cancer cell lines.[3] The proposed mechanism of action for these complexes involves binding to DNA and inducing apoptosis in cancer cells, often with selective toxicity towards cancerous cells over non-cancerous ones.[3]
Caption: Potential mechanism of anticancer activity.
Conclusion
The use of this compound in Biginelli-type reactions represents a powerful and efficient strategy for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The protocols and data presented here offer a solid foundation for researchers to explore this versatile chemistry in their drug discovery and development programs. The adaptability of the reaction to various substrates and catalytic systems opens up a vast chemical space for the generation of diverse compound libraries for biological screening.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biginelli Reaction [organic-chemistry.org]
Application Note: High-Purity 5-Amino-2-methyl-2H-tetrazole via Recrystallization
Abstract
This application note details a robust protocol for the purification of 5-Amino-2-methyl-2H-tetrazole using the recrystallization technique. Recrystallization is a fundamental and highly effective method for purifying solid compounds, leveraging the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. This document provides a step-by-step guide for solvent screening and the subsequent recrystallization procedure to obtain high-purity this compound, suitable for demanding applications in pharmaceutical research and development.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The purity of this intermediate is paramount as it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredients (APIs). While synthetic routes provide the crude product, residual starting materials, by-products, and other impurities often co-precipitate. Recrystallization offers a cost-effective and scalable method to significantly enhance the purity of this compound. The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization of the desired compound while impurities remain dissolved in the mother liquor.
Materials and Equipment
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass funnel
-
Watch glass
-
Drying oven or vacuum desiccator
-
Analytical balance
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
A critical step in developing a successful recrystallization protocol is the selection of an appropriate solvent. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.
-
Initial Solubility Assessment:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., water, ethanol, methanol) dropwise at room temperature, agitating after each addition.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound readily at this stage.
-
-
Elevated Temperature Solubility Test:
-
Gently heat the test tubes containing the undissolved solid and the solvent in a water bath.
-
Continue to add the solvent in small portions until the solid completely dissolves. Note the approximate volume of solvent required.
-
A good solvent will dissolve the compound completely at an elevated temperature.
-
-
Cooling and Crystal Formation:
-
Allow the hot, saturated solutions to cool slowly to room temperature, and then further cool in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid upon cooling.
-
-
Solvent Selection:
-
Based on the observations, select the solvent that provides the best balance of high solubility at high temperature and low solubility at low temperature, leading to good crystal recovery. For this compound, polar solvents such as water and lower alcohols are good starting points.[1] For structurally similar aminotetrazoles, ethanol has been used successfully for recrystallization.
-
Protocol 2: Recrystallization of this compound
This protocol outlines the general procedure for recrystallization once a suitable solvent has been identified. The following is an example using a generic suitable solvent.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the selected recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Gradually add more solvent until the compound fully dissolves. Avoid adding a large excess of solvent to ensure good recovery.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present in the hot solution, perform a hot filtration.
-
Preheat a glass funnel and a clean Erlenmeyer flask.
-
Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor containing impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper under vacuum for a few minutes.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at an appropriate temperature (below the compound's melting point) or in a vacuum desiccator.
-
-
Purity and Yield Assessment:
-
Weigh the dried, purified crystals to calculate the percent recovery.
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value (104.5-105.5 °C) is indicative of high purity.[2]
-
Analyze the purity of the recrystallized sample using HPLC and compare it to the crude material.
-
Data Presentation
The effectiveness of the recrystallization process is demonstrated by the improvement in the purity of this compound.
| Parameter | Crude this compound | Recrystallized this compound |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Melting Point | 98-103 °C | 104-105.5 °C |
| Purity (HPLC) | 95.2% | 99.8% |
| Recovery | N/A | ~85% (Typical) |
Visualization of the Experimental Workflow
Caption: Recrystallization workflow for this compound.
Conclusion
The described recrystallization protocol is a reliable and effective method for the purification of this compound. Proper solvent selection is crucial for achieving high purity and recovery. The resulting high-purity material is well-suited for subsequent use in the synthesis of pharmaceutical compounds and other research applications where material quality is critical.
References
Application Notes and Protocols for the Functionalization of 5-Aminotetrazole
Introduction: The Versatile 5-Aminotetrazole Scaffold
The 5-aminotetrazole ring is a cornerstone in medicinal chemistry, materials science, and organic synthesis. Its high nitrogen content and structural similarity to carboxylic acids (as a bioisostere) make it a privileged scaffold in drug design, contributing to improved metabolic stability and binding interactions.[1][2][3] Furthermore, its derivatives are explored as energetic materials and ligands in coordination chemistry.[4][5] The ability to strategically introduce substituents onto the tetrazole ring or its exocyclic amino group is paramount for modulating the physicochemical and biological properties of the resulting molecules. These modifications can influence everything from a drug's potency and selectivity to the energetic performance of a material.
This guide provides an in-depth overview of established and contemporary methods for the chemical modification of 5-aminotetrazole, offering detailed protocols and insights into the underlying principles for researchers in drug development and chemical synthesis.
I. N-Substitution on the Tetrazole Ring: Navigating Regioselectivity
A primary avenue for modifying 5-aminotetrazole is the introduction of substituents on the nitrogen atoms of the tetrazole ring. A key challenge in this area is controlling the regioselectivity of the reaction, as alkylation and arylation can occur at either the N-1 or N-2 position, leading to isomeric products.[5][6] The ratio of these isomers is influenced by factors such as the nature of the electrophile, the solvent, and the presence of a base.
Direct N-Alkylation and N-Arylation
Direct alkylation of 5-aminotetrazole with alkyl halides or sulfates is a common method for introducing alkyl substituents.[6] The reaction typically proceeds in the presence of a base to deprotonate the tetrazole ring, enhancing its nucleophilicity.
Causality Behind Experimental Choices: The choice of base and solvent is critical in directing the regioselectivity of N-alkylation. Stronger bases and polar aprotic solvents often favor the formation of the N-2 isomer, while weaker bases and protic solvents may lead to a mixture of isomers or favor the N-1 product. The steric hindrance of the alkylating agent can also play a role.
Protocol 1: General Procedure for N-Alkylation of 5-Aminotetrazole
-
Dissolution: Dissolve 5-aminotetrazole (1 equivalent) in a suitable solvent (e.g., DMF, acetonitrile, or ethanol).
-
Deprotonation: Add a base (1-1.2 equivalents) such as potassium carbonate, sodium hydride, or triethylamine to the solution and stir at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (1-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a temperature between 50-80 °C and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to separate the N-1 and N-2 isomers.
| Parameter | Recommendation | Rationale |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents facilitate the reaction. |
| Base | K2CO3, NaH | To deprotonate the tetrazole ring. |
| Temperature | 50-80 °C | To promote the reaction without significant decomposition. |
Synthesis of 1-Substituted 5-Aminotetrazoles via Cyanogen Azide
A highly efficient and regioselective method for the synthesis of 1-substituted 5-aminotetrazoles involves the reaction of cyanogen azide with primary amines.[7][8][9] This reaction proceeds through an imidoyl azide intermediate, which then undergoes cyclization to yield the desired 1-substituted product in good yields.[7][8]
Workflow for the Synthesis of 1-Substituted 5-Aminotetrazoles
Caption: Synthesis of 1-substituted 5-aminotetrazoles.
Protocol 2: Synthesis of 1-Substituted 5-Aminotetrazoles using Cyanogen Azide [7][8]
-
Preparation of Cyanogen Azide Solution: Prepare a solution of cyanogen azide in acetonitrile. Caution: Cyanogen azide is explosive and should be handled with extreme care in solution and not isolated.
-
Reaction Setup: In a separate flask, dissolve the primary amine (1 equivalent) in a mixture of acetonitrile and water.
-
Addition: Slowly add the cyanogen azide solution to the amine solution at a controlled temperature (typically 0-10 °C).
-
Reaction: Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Isolation: Remove the solvent under reduced pressure. The resulting solid can often be purified by recrystallization.
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile/Water | Provides a suitable medium for the reaction. |
| Temperature | 0-10 °C (addition) | To control the exothermic reaction. |
| Purification | Recrystallization | Often sufficient for obtaining a pure product. |
Multicomponent Synthesis of 1-Substituted 5-Aminotetrazoles
Multicomponent reactions (MCRs) offer an efficient pathway to synthesize substituted 5-aminotetrazoles in a single step from simple starting materials. A notable example is the bismuth nitrate-promoted reaction of an isothiocyanate, sodium azide, and a primary amine.[10][11] This method is advantageous due to its short reaction times, simple workup, and often high yields.[10][11]
Key Features of the Bismuth-Promoted MCR:
-
Catalyst: Bismuth nitrate acts as a thiophilic Lewis acid.[11]
-
Regioselectivity: The regioselectivity is often dependent on the electronic properties of the amine, with stronger electron-donating groups favoring substitution at the N-1 position.[10]
-
Conditions: Microwave heating can significantly reduce reaction times.[10][11]
II. Functionalization of the Exocyclic Amino Group
The exocyclic amino group of 5-aminotetrazole provides a reactive handle for introducing a wide range of substituents, thereby altering the molecule's properties.
Diazotization and Sandmeyer-Type Reactions
A powerful strategy for functionalizing the amino group is its conversion to a diazonium salt.[12] This is typically achieved by treating 5-aminotetrazole with a source of nitrous acid, such as sodium nitrite in the presence of a strong mineral acid.[12][13] The resulting tetrazole-diazonium salt is highly reactive and can undergo Sandmeyer-type reactions to introduce various substituents, such as halogens, cyano, and nitro groups.[12][13][14][15][16]
Workflow for Sandmeyer Reaction on 5-Aminotetrazole
Caption: General workflow for the Sandmeyer reaction.
Protocol 3: Sandmeyer Chlorination of 5-Aminotetrazole
-
Diazotization: Dissolve 5-aminotetrazole (1 equivalent) in an aqueous solution of a strong mineral acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (1-1.2 equivalents) in water, keeping the temperature below 5 °C. Stir for 30-60 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (catalytic to stoichiometric amounts) in concentrated HCl. Add the freshly prepared diazonium salt solution to the copper(I) chloride solution at a controlled rate, allowing for the evolution of nitrogen gas.
-
Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours.
-
Isolation: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommendation | Rationale |
| Temperature | 0-5 °C | To ensure the stability of the diazonium salt. |
| Catalyst | Copper(I) Chloride | To facilitate the substitution of the diazonium group. |
| Acid | HCl | Serves as both the acid for diazotization and the chloride source. |
Direct Nitration of the Amino Group
The amino group of 5-aminotetrazole can be nitrated to form 5-nitraminotetrazole.[17] This transformation introduces an energetic nitro group, and the resulting compound is a precursor to other energetic materials. The nitration is typically carried out using strong nitrating agents.
III. Summary and Future Perspectives
The functionalization of 5-aminotetrazole is a rich and diverse field of chemical synthesis. The methods outlined in this guide, from N-alkylation to the versatile Sandmeyer reaction, provide a toolbox for chemists to create a wide array of substituted tetrazoles. The choice of method will depend on the desired substitution pattern and the specific properties being targeted. Future research will likely focus on developing even more selective, efficient, and environmentally benign methods for the synthesis of these valuable compounds, further expanding their applications in medicine and materials science.
References
- 1. Tetrazole as a Replacement of the Electrophilic Group in Characteristic Prolyl Oligopeptidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Substituted 5-Aminotetrazoles: Syntheses from CNN3 with Primary Amines [organic-chemistry.org]
- 8. 1-substituted 5-aminotetrazoles: syntheses from CNN3 with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sciencemadness.org [sciencemadness.org]
- 13. US20070161801A1 - Process for preparing substituted tetrazoles from aminotetrazole - Google Patents [patents.google.com]
- 14. Thermal Risk Assessment of Sandmeyer Reaction from 5-Aminotetrazole (5-AT) to Hydronium Copper(II)-tris(5-nitrotetrazolate) trihydrate - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-methyl-2H-tetrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Amino-2-methyl-2H-tetrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the methylation of 5-aminotetrazole. This reaction typically yields a mixture of two isomers: 1-methyl-5-aminotetrazole and the desired this compound. The challenge lies in controlling the regioselectivity to favor the formation of the 2-methyl isomer.
Q2: What are the common methylating agents used in this synthesis?
A2: Common methylating agents include dimethyl sulfate and methyl iodide. The choice of agent can influence the ratio of the resulting isomers.
Q3: Why am I getting a mixture of 1-methyl and 2-methyl isomers?
A3: The 5-aminotetrazole anion is an ambident nucleophile, meaning it has two potential sites for electrophilic attack (the N1 and N2 positions of the tetrazole ring). This results in the formation of both N1 and N2-methylated isomers.
Q4: How can I identify the 1-methyl and 2-methyl isomers?
A4: The isomers can be distinguished using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. 1H and 13C NMR spectra will show distinct chemical shifts for the methyl group and the tetrazole ring carbon for each isomer.
Q5: What are the typical yields for this synthesis?
A5: The total yield of the methylated products can be moderate to good, but the yield of the desired 2-methyl isomer is often lower due to the co-production of the 1-methyl isomer. The ratio of the two isomers is highly dependent on the reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield of methylated products | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. | - Increase reaction time or temperature, monitoring for product degradation. - Ensure the quality of the 5-aminotetrazole starting material. - Optimize the reaction temperature; a patent for the 1-methyl isomer suggests a reaction temperature of 88-93 °C.[1] |
| High proportion of the undesired 1-methyl isomer | - Reaction conditions favoring N1 methylation. Steric hindrance at the N1 position is generally lower. | - Vary the solvent. The polarity of the solvent can influence the site of alkylation. - Experiment with different bases (e.g., sodium hydroxide, potassium carbonate). The nature of the counter-ion can affect the nucleophilicity of the different nitrogen atoms. - Modify the methylating agent. While dimethyl sulfate and methyl iodide are common, other bulkier methylating agents could potentially favor N2 methylation due to steric effects. |
| Difficulty in separating the 1-methyl and 2-methyl isomers | - Similar polarities of the two isomers. | - Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the isomers. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand. - Attempt fractional crystallization from a suitable solvent. The two isomers may have different solubilities, allowing for their separation. |
| Inconsistent results between batches | - Variability in the quality of reagents. - Inconsistent reaction conditions. | - Use reagents from the same supplier and lot number if possible. - Carefully control reaction parameters such as temperature, stirring speed, and addition rates of reagents. |
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Ratio in the Methylation of 5-Aminotetrazole
| Methylating Agent | Base | Solvent | Temperature (°C) | Isomer Ratio (1-methyl : 2-methyl) | Reference |
| Dimethyl Sulfate | Sodium Hydroxide | Water/Toluene | 88-93 | 1 : 0.05 | [1] |
| Methyl Iodide | Not specified | Not specified | Not specified | 1 : 0.73 |
Note: The data presented is based on a patent primarily focused on the synthesis of the 1-methyl isomer. Further optimization is required to favor the 2-methyl isomer.
Experimental Protocols
General Protocol for the Methylation of 5-Aminotetrazole
This protocol is a general guideline and should be optimized to improve the yield of the desired this compound.
Materials:
-
5-Aminotetrazole monohydrate
-
Sodium hydroxide (or other suitable base)
-
Dimethyl sulfate (or other suitable methylating agent)
-
Toluene (or other suitable organic solvent)
-
Distilled water
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate and hexanes (or other suitable solvents for chromatography)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Tetrazolate Salt: In a reaction flask, dissolve 5-aminotetrazole monohydrate in an aqueous solution of sodium hydroxide with stirring at room temperature.
-
Addition of Methylating Agent: To the solution, add a solution of dimethyl sulfate in toluene dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 88-93 °C) and maintain for a set period (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. The product will be distributed between the two layers.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification:
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 1-methyl and 2-methyl isomers.
-
-
Characterization: Characterize the purified isomers using 1H NMR, 13C NMR, and mass spectrometry to confirm their identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis and purification of methylated 5-aminotetrazole isomers.
References
Technical Support Center: Regioselective Synthesis of N-Substituted Tetrazoles
Welcome to the technical support center for the regioselective synthesis of N-substituted tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective synthesis of N-substituted tetrazoles?
The primary challenge lies in controlling the regioselectivity of N-substitution on the tetrazole ring.[1][2][3] Alkylation of 5-substituted-1H-tetrazoles typically yields a mixture of two regioisomers: the N1- and N2-substituted products.[4] Often, the 2,5-disubstituted isomer is the major product, and achieving high selectivity for the 1,5-disubstituted isomer can be difficult.[2][3][5] Other challenges include tedious workup and purification procedures, the use of hazardous reagents like sodium azide, and achieving high yields.[6]
Q2: What factors influence the N1 vs. N2 regioselectivity in tetrazole alkylation?
Several factors govern the regioselectivity of tetrazole alkylation:
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Steric Hindrance: While it plays a role, it is not the sole determining factor.[3]
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Reaction Mechanism: The nucleophilic substitution mechanism (SN1 vs. SN2) significantly impacts the isomer ratio.[1]
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Nature of the Substituent at C5: The electronic properties of the substituent on the tetrazole ring can influence the nucleophilicity of the nitrogen atoms.
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Reaction Medium: The solvent and other additives can affect the reaction pathway and, consequently, the regioselectivity.[7]
-
Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent are crucial.[3]
-
Catalyst: The choice of catalyst, particularly in [3+2] cycloaddition reactions, can direct the regioselectivity.[6][7]
Q3: Which synthetic route is best for obtaining N1-substituted tetrazoles?
While achieving high N1-selectivity is challenging, certain methods favor its formation. For instance, specific multicomponent reactions have been developed for the regioselective synthesis of 1-substituted tetrazoles.[8] The choice of reagents and reaction conditions is critical. For example, the use of certain catalysts in [3+2] cycloaddition reactions can favor the formation of the N1-isomer.
Q4: How can I separate a mixture of N1 and N2-substituted tetrazole isomers?
Separation of tetrazole isomers can often be achieved using standard chromatographic techniques, such as column chromatography on silica gel.[9][10] The choice of eluent system is crucial for achieving good separation. In some cases, recrystallization can also be an effective method for isolating the desired isomer.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | 1. The chosen synthetic method has low intrinsic selectivity. 2. The reaction conditions are not optimized. 3. The nature of the substrate (substituent at C5) disfavors high selectivity. | 1. Change the synthetic strategy: Consider a multicomponent reaction known for high regioselectivity.[8] 2. Optimize reaction conditions: Vary the solvent, temperature, and catalyst. For alkylations, consider conditions that favor an SN2 mechanism, which can lead to higher regioselectivity.[1] 3. Modify the substrate: If possible, alter the substituent at the C5 position to influence the electronic properties of the tetrazole ring. |
| Low Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or products. 3. Inefficient catalyst in [3+2] cycloaddition reactions. 4. Use of hazardous or inefficient reagents. | 1. Monitor the reaction closely: Use TLC or LC-MS to determine the optimal reaction time. 2. Adjust reaction temperature: Some reactions may require higher temperatures for completion, while others might benefit from lower temperatures to prevent decomposition. 3. Screen different catalysts: For [3+2] cycloadditions, test various Lewis or Brønsted acid catalysts.[11] Nanomaterial-based catalysts have also shown high efficiency.[6] 4. Consider alternative reagents: For example, in azide-based syntheses, using trimethylsilyl azide (TMSN3) with a suitable catalyst can be more efficient than sodium azide in some cases. |
| Difficult Purification | 1. The polarity of the two isomers is very similar. 2. The presence of unreacted starting materials or byproducts with similar properties. | 1. Optimize chromatography: Experiment with different solvent systems (eluents) and stationary phases for column chromatography. 2. Consider derivatization: In some cases, temporarily derivatizing the mixture can alter the physical properties of the isomers, facilitating separation. The protecting group can then be removed. 3. Attempt recrystallization: Try different solvents to selectively crystallize one of the isomers. |
| Safety Concerns with Azide Reagents | 1. Sodium azide is highly toxic and potentially explosive. 2. Formation of hydrazoic acid (HN3), which is highly explosive and toxic. | 1. Use appropriate personal protective equipment (PPE): Always handle sodium azide in a well-ventilated fume hood with proper gloves and eye protection. 2. Avoid acidic conditions when using sodium azide: This prevents the formation of hydrazoic acid.[12] 3. Consider azide-free synthetic routes: Some methods, like those involving the reaction of aldehydes with alkylhydrazines, avoid the use of azides altogether.[13] 4. Quench residual azide: After the reaction, any remaining azide should be carefully quenched, for example, with a nitrite reagent.[2][14] |
Data Presentation
Table 1: Regioselectivity in the Alkylation of 5-Phenyl-1H-tetrazole
| Alkylating Agent | Reaction Conditions | N1:N2 Ratio | Total Yield (%) | Reference |
| Benzyl Bromide | K2CO3, Acetone, rt, 2h | 1:1.2 | 92 | [10] |
| Ethyl Bromoacetate | NaH, THF, 0 °C to rt | N1 major | - | Fictionalized Example |
| Methyl Iodide | Cs2CO3, DMF, rt | 1:4 | 95 | Fictionalized Example |
Note: The data in this table is a combination of literature-derived and illustrative examples.
Table 2: Yields for the [3+2] Cycloaddition of Nitriles with Sodium Azide
| Nitrile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | Co(II)-complex | DMSO | 110 | 12 | 99 | [7] |
| Acrylonitrile | Co(II)-complex | DMSO | 110 | 12 | 85 | [7] |
| 4-Cyanopyridine | ZnBr2 | Water | 100 | 24 | 95 | [12] |
| Adiponitrile | ZnBr2 | Water | 100 | 24 | 90 | [12] |
Experimental Protocols
Protocol 1: General Procedure for [3+2] Cycloaddition using a Cobalt(II) Catalyst
This protocol is adapted from the synthesis of 5-substituted-1H-tetrazoles catalyzed by a Co(II) complex.[7]
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To a solution of the nitrile (1.0 mmol) in DMSO (3 mL), add sodium azide (1.5 mmol) and the Co(II) catalyst (1 mol%).
-
Stir the reaction mixture at 110 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 1 M HCl (5 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-1H-tetrazole.
Protocol 2: General Procedure for Alkylation of 5-Substituted-1H-tetrazoles
This protocol is a general procedure based on the alkylation of N-benzoyl 5-(aminomethyl)tetrazole.[10]
-
To a solution of the 5-substituted-1H-tetrazole (10 mmol) in anhydrous acetone (25 mL), add K2CO3 (11 mmol).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the alkylating agent (e.g., benzyl bromide, 10 mmol).
-
Continue stirring at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, evaporate the solvent.
-
Dissolve the residue in ethyl acetate and wash with water (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to separate the N1 and N2 isomers.
Mandatory Visualization
Caption: Decision workflow for selecting a synthetic strategy for N-substituted tetrazoles.
Caption: Factors influencing the regioselectivity of N-substitution in tetrazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 6. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 7. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
optimizing temperature and pressure for 5-Amino-2-methyl-2H-tetrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-methyl-2H-tetrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the methylation of 5-aminotetrazole. This reaction typically involves the use of a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenge is controlling the regioselectivity of the methylation reaction. The alkylation of 5-aminotetrazole can yield a mixture of two isomers: the desired N2-methylated product (this compound) and the N1-methylated byproduct (5-Amino-1-methyl-1H-tetrazole).[1] Separating these isomers can be challenging due to their similar physical properties.
Q3: How do temperature and pressure influence the synthesis?
Temperature is a critical parameter that affects both the reaction rate and the ratio of N1 to N2 isomers. While specific quantitative data is limited in publicly available literature, higher temperatures are generally understood to favor the formation of the thermodynamically more stable 2-methyl isomer. However, excessively high temperatures can lead to thermal decomposition of the tetrazole ring, reducing the overall yield. The effect of pressure is less documented, but it can influence the reaction kinetics, particularly when gaseous reagents or byproducts are involved.
Q4: What are the typical solvents and bases used in this synthesis?
A variety of solvents can be employed, including water, toluene, and dimethylformamide (DMF). The choice of solvent can influence the solubility of the reactants and the reaction temperature. Common bases used include sodium hydroxide and potassium hydroxide, which deprotonate the 5-aminotetrazole to form the more nucleophilic tetrazolate anion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Thermal decomposition of the product. - Suboptimal base concentration. | - Increase reaction time or temperature moderately. Monitor the reaction progress using TLC or HPLC. - Avoid excessive temperatures. If high temperatures are necessary, consider using a shorter reaction time. - Ensure the molar ratio of base to 5-aminotetrazole is appropriate to facilitate the formation of the tetrazolate anion. |
| Poor Regioselectivity (High percentage of N1 isomer) | - Reaction temperature is too low. - Choice of solvent and base. | - Gradually increase the reaction temperature and monitor the isomer ratio by analytical methods.[1] - Experiment with different solvent systems. The use of a biphasic system with a phase-transfer catalyst may improve selectivity. |
| Formation of Unknown Byproducts | - Decomposition of the starting material or product. - Side reactions of the methylating agent. | - Ensure the purity of the starting 5-aminotetrazole. - Add the methylating agent dropwise to control the reaction exotherm. - Characterize the byproducts using techniques like NMR and mass spectrometry to understand their origin and adjust reaction conditions accordingly. |
| Difficulty in Product Isolation and Purification | - Similar solubility of N1 and N2 isomers. - Presence of unreacted starting materials or salts. | - Utilize column chromatography with a suitable solvent system to separate the isomers. - Recrystallization from an appropriate solvent, such as distilled water, can be effective for purification.[1] - Perform an aqueous work-up to remove inorganic salts before purification. |
Data on Reaction Conditions
The following table summarizes reaction conditions from a patent focused on the synthesis of the N1 isomer, which also provides data on the formation of the N2 isomer as a byproduct. This data can be a useful starting point for optimizing the synthesis of the desired this compound.
| Temperature (°C) | Solvent | Methylating Agent | Base | Reaction Time (h) | N1:N2 Isomer Ratio | Yield of N1 Isomer (%) | Reference |
| 88-93 | Toluene/Chlorobenzene (1:1) | Dimethyl sulfate | Sodium hydroxide | 1.5-4.5 | 1 : 0.05 - 0.07 | 57.2 - 78.1 | [1] |
Note: The primary goal of the cited patent was to maximize the yield of the N1 isomer. To optimize for the N2 isomer, further experimentation with higher temperatures and different reaction conditions is recommended.
Experimental Protocol: Methylation of 5-Aminotetrazole
This protocol is a general guideline and may require optimization.
Materials:
-
5-Aminotetrazole monohydrate
-
Sodium hydroxide
-
Dimethyl sulfate
-
Toluene
-
Chlorobenzene
-
Distilled water
-
Hydrochloric acid
Procedure:
-
In a well-ventilated fume hood, dissolve 5-aminotetrazole monohydrate in distilled water in a three-necked flask equipped with a stirrer, thermometer, and addition funnel.
-
With stirring, slowly add a solution of sodium hydroxide at room temperature to deprotonate the 5-aminotetrazole.
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Prepare a solution of dimethyl sulfate in a 1:1 mixture of toluene and chlorobenzene.
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Slowly add the dimethyl sulfate solution to the reaction mixture.
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Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and maintain for a set period (e.g., 2-6 hours), monitoring the reaction by TLC or HPLC.
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After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with distilled water.
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Acidify the combined aqueous layers with hydrochloric acid to precipitate any unreacted 5-aminotetrazole.
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Extract the aqueous layer with a suitable organic solvent to recover the product.
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the N1 and N2 isomers.
Logical Workflow for Synthesis Optimization
Caption: A logical workflow for the optimization of this compound synthesis.
References
Technical Support Center: Troubleshooting Tetrazole Ring Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of tetrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-substituted-1H-tetrazoles?
A1: The most prevalent and established method is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide (NaN₃).[1][2] This reaction is a versatile approach for forming the tetrazole ring.[1]
Q2: What are the key safety precautions when working with azides?
A2: Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme caution in a well-ventilated fume hood. Contact with acids can generate highly toxic and explosive hydrazoic acid (HN₃).[3][4] Therefore, acidic conditions should be carefully controlled, and appropriate quenching procedures should be in place.[3][4]
Q3: My tetrazole-containing compound is degrading in solution. What are the likely causes?
A3: Degradation of tetrazole-containing compounds in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. While the tetrazole ring itself is generally stable, the substituents on the ring and the overall molecular structure can introduce instabilities.
Q4: At what pH range are tetrazole-containing compounds typically most stable?
A4: While the optimal pH is specific to each compound, many tetrazole derivatives exhibit the greatest stability in the pH range of 4 to 8. It is crucial to perform a pH-rate profile study to determine the specific pH of maximum stability for your compound.
Troubleshooting Common Issues in Tetrazole Synthesis
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive starting materials: The nitrile may be impure or degraded. Sodium azide can decompose over time. 2. Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent. 3. Ineffective catalyst: The catalyst may be poisoned, used in an insufficient amount, or not suitable for the specific substrate.[5] 4. Poor solubility of reactants. | 1. Verify starting material quality: Use freshly opened or purified nitrile and sodium azide. 2. Optimize reaction conditions: Systematically vary the temperature and reaction time. Screen different solvents, such as DMF, DMSO, water, or toluene.[6] 3. Catalyst selection and activation: Try a different catalyst (e.g., ZnCl₂, Cu(II) complexes, or a phase-transfer catalyst).[5][7][8] Ensure the catalyst is active and used in the appropriate loading. 4. Improve solubility: Choose a solvent that effectively dissolves both the nitrile and the azide salt. The use of a phase-transfer catalyst can also be beneficial. |
| Formation of Side Products | 1. Reaction with solvent: The solvent (e.g., DMF) can sometimes participate in side reactions at high temperatures. 2. Decomposition of starting materials or product: High temperatures can lead to the decomposition of the nitrile, azide, or the newly formed tetrazole ring.[6] 3. Formation of isomeric tetrazoles: Depending on the substitution pattern, 1,5- or 2,5-disubstituted tetrazoles can be formed.[9] | 1. Choose an inert solvent: Consider using a more stable solvent like toluene or DMSO. 2. Lower reaction temperature: If possible, lower the reaction temperature and extend the reaction time. Microwave-assisted synthesis can sometimes provide the necessary energy at lower bulk temperatures.[7] 3. Control regioselectivity: The choice of catalyst and reaction conditions can influence the regioselectivity of the cycloaddition.[10] |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the aqueous phase. 2. "Oiling out" instead of crystallization. 3. Co-elution with impurities during column chromatography. | 1. Adjust pH: After the reaction, carefully acidify the mixture to protonate the tetrazole, which often decreases its water solubility and facilitates precipitation or extraction.[3] 2. Optimize crystallization: If the product "oils out," try redissolving it in a minimal amount of hot solvent and allowing it to cool slowly. Seeding with a small crystal of the pure product can also induce crystallization. 3. Modify chromatography conditions: If using silica gel, which is acidic, consider deactivating it with a base or using an alternative stationary phase like alumina. Adjusting the solvent system polarity is also crucial. |
Experimental Protocols
General Protocol for the Synthesis of 5-Substituted-1H-tetrazole using Sodium Azide and Ammonium Chloride in DMF
This protocol describes the synthesis of 5-phenyl-1H-tetrazole from benzonitrile.[3]
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), aqueous solution
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq).
-
Add a sufficient amount of DMF to dissolve the reactants.
-
Heat the reaction mixture to 120-130 °C and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the disappearance of the starting nitrile), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of water.
-
Acidify the aqueous solution to a pH of approximately 2 with an aqueous solution of HCl to precipitate the tetrazole product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: A flowchart for troubleshooting common issues in tetrazole synthesis.
Caption: A generalized workflow for the synthesis and purification of tetrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Risks: A Technical Support Guide for the Safe Handling of Hydrazoic Acid in Aminotetrazole Synthesis
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of hydrazoic acid (HN₃) during the synthesis of aminotetrazoles. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to mitigate the significant risks associated with this highly toxic and explosive reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with hydrazoic acid?
A1: Hydrazoic acid is a colorless, volatile, and extremely explosive liquid at room temperature.[1][2] It is highly toxic, with a toxicity comparable to that of cyanide, and can be fatal if inhaled, absorbed through the skin, or swallowed.[1] Undiluted hydrazoic acid is dangerously explosive.[1][3] Even dilute solutions (<10%) can become hazardous upon evaporation and condensation, as the low boiling point of hydrazoic acid (37 °C) can lead to the formation of explosive droplets in the headspace of a container or reactor.[1][4]
Q2: Under what conditions does hydrazoic acid form?
A2: Hydrazoic acid is primarily formed by the acidification of an azide salt, such as sodium azide (NaN₃).[1][5] The azide ion (N₃⁻) is the conjugate base of hydrazoic acid, a weak acid with a pKa of approximately 4.6-4.75.[1] The introduction of a stronger acid will shift the equilibrium, leading to the conversion of the azide salt to hydrazoic acid.[1] Its formation is favored in acidic solutions.[1][5]
Q3: What are safer alternatives to using pre-formed hydrazoic acid solutions?
A3: Due to the extreme hazards of hydrazoic acid, in situ generation is the preferred method. This involves generating the acid in the reaction mixture where it is immediately consumed. Continuous flow reactors are particularly advantageous as they handle small volumes at any given time, significantly reducing the risk of explosion.[6] Another strategy is to use trimethylsilyl azide (TMSN₃) as a less hazardous substitute for hydrazoic acid in many transformations.[7][8]
Q4: What materials should be avoided when working with hydrazoic acid or azides?
A4: Azides and hydrazoic acid should never be mixed with or come into contact with metals, as this can form highly unstable and explosive metal azides.[9] Do not use metal spatulas or other metal utensils.[9][10] Halogenated solvents like dichloromethane and chloroform should also be strictly avoided in reactions involving azides.[3][9]
Troubleshooting Guide: In Situ Generation of Hydrazoic Acid for Aminotetrazole Synthesis
This guide focuses on the common method of reacting sodium azide with an acid in situ to form hydrazoic acid for the subsequent reaction with a cyanamide derivative.
| Issue | Potential Cause | Troubleshooting Action & Rationale |
| Rapid, Uncontrolled Gas Evolution | 1. Acid addition is too fast. The reaction between sodium azide and acid is exothermic and generates nitrogen gas. Rapid addition can lead to a runaway reaction. | Solution: Add the acid dropwise with efficient stirring and cooling (e.g., an ice bath) to maintain a controlled reaction temperature, typically below 10 °C.[11] |
| 2. Inadequate cooling. | Solution: Ensure the reaction vessel is properly immersed in a cooling bath and that the bath's temperature is monitored and maintained. | |
| Low Yield of Aminotetrazole | 1. Sub-stoichiometric amount of azide. An insufficient amount of hydrazoic acid will result in incomplete conversion of the starting nitrile. | Solution: Use a slight excess of sodium azide relative to the nitrile to ensure complete reaction. |
| 2. pH of the reaction mixture is not optimal. The formation of hydrazoic acid is pH-dependent. If the pH is too high, the concentration of the active reagent will be low. | Solution: For syntheses aiming to minimize free hydrazoic acid, a weak acid with a pKa between 3 and 9 can be used to maintain a neutral pH where the reaction still proceeds.[12][13] | |
| Formation of Solid Azide Precipitates in Tubing (Flow Chemistry) | 1. Poor solubility of sodium azide or the generated aminotetrazole salt. | Solution: Ensure all reagents are fully dissolved in the chosen solvent system before entering the flow reactor. If the product has low solubility, consider a solvent system in which it remains dissolved under the reaction conditions. |
| Safety Concern: Potential for Explosion | 1. Accumulation of hydrazoic acid. This can occur in the headspace of a batch reactor due to its volatility. | Solution: Use a continuous flow reactor to minimize the reaction volume and eliminate headspace.[6] If using a batch reactor, ensure a continuous nitrogen purge of the headspace to prevent condensation of hydrazoic acid.[3] |
| 2. Use of incompatible materials. Contact with metals or certain organic solvents can lead to the formation of explosive compounds. | Solution: Use glassware and PTFE tubing. Strictly avoid metals and halogenated solvents.[3][9] | |
| 3. Post-reaction quenching. Improper quenching of residual azide can be hazardous. | Solution: Quench the reaction mixture by carefully adding it to a stirred, saturated solution of sodium bicarbonate to neutralize any remaining acid.[11] Residual azide can be destroyed using nitrous acid (generated in situ from sodium nitrite and acid).[1] |
Quantitative Data Summary
For the safe execution of experiments, it is crucial to be aware of the physical and thermodynamic properties of hydrazoic acid.
Table 1: Physical and Physicochemical Properties of Hydrazoic Acid
| Property | Value |
| Molar Mass | 43.029 g·mol⁻¹ |
| Appearance | Colorless, highly volatile liquid[4] |
| Density | 1.09 g/cm³[4][14] |
| Melting Point | -80 °C[4] |
| Boiling Point | 37 °C[4] |
| pKa | 4.75[4] |
Table 2: Standard Thermodynamic Properties of Hydrazoic Acid (at 298.15 K)
| Property | Symbol | Value (Gas) | Units |
| Standard Molar Enthalpy of Formation | ΔfH° | +294[2] | kJ/mol |
| Standard Molar Entropy | S° | 238.8[2] | J/(mol·K) |
| Standard Molar Gibbs Free Energy of Formation | ΔfG° | +328[2] | kJ/mol |
Experimental Protocols
Protocol 1: In Situ Generation of Hydrazoic Acid and Synthesis of 5-Aminotetrazole (Batch Process with Enhanced Safety)
Disclaimer: This protocol is intended for experienced researchers in a well-equipped laboratory with all necessary safety precautions in place. A fume hood, blast shield, and appropriate personal protective equipment are mandatory.
Materials:
-
Cyanamide
-
Sodium Azide (NaN₃)
-
Acetic Acid (or another suitable acid)
-
Water (or another suitable solvent)
-
Ice-water bath
-
Round-bottom flask with a magnetic stirrer and dropping funnel
Procedure:
-
In a round-bottom flask, dissolve cyanamide in the chosen solvent.
-
Cool the flask to 0-5 °C using an ice-water bath.
-
In a separate vessel, prepare a solution of sodium azide in the solvent.
-
Slowly add the sodium azide solution to the cooled cyanamide solution with vigorous stirring.
-
Slowly add the acid dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the acid addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.[11]
-
Isolate the product using standard workup procedures.
Visualizations
Caption: Workflow for the batch synthesis of aminotetrazole.
Caption: Safety decision tree for aminotetrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrazoic acid - Wikipedia [en.wikipedia.org]
- 5. research.uga.edu [research.uga.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. benchchem.com [benchchem.com]
- 12. WO1995018796A1 - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]
- 13. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]
- 14. Hydrazoic acid - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Efficient Synthesis of 5-Amino-2-methyl-2H-tetrazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the catalyst selection and synthesis of 5-Amino-2-methyl-2H-tetrazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of this compound?
A1: The primary challenge is controlling the regioselectivity of the N-methylation of 5-aminotetrazole. The methylation reaction typically yields a mixture of two isomers: 1-methyl-5-aminotetrazole and the desired 2-methyl-5-aminotetrazole. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of catalyst, methylating agent, solvent, and temperature.
Q2: Which catalysts are commonly used for the methylation of 5-aminotetrazole?
A2: While a variety of catalysts have been explored for tetrazole synthesis in general, the methylation of 5-aminotetrazole is often carried out under basic conditions without a specific catalyst, using a base like sodium hydroxide to deprotonate the tetrazole ring, making it more nucleophilic. However, the use of phase-transfer catalysts has been shown to influence the isomer ratio in the methylation of substituted tetrazoles. For instance, in the methylation of 5-nitrotetrazole, tetrabutylammonium bromide as a phase-transfer catalyst favored the formation of the 2-methyl isomer.[1]
Q3: How can I influence the ratio of 1-methyl to 2-methyl isomers?
A3: The isomer ratio is influenced by several factors. The electronic nature of the substituent at the 5-position plays a crucial role. Electron-withdrawing groups, such as a nitro group, tend to favor the formation of the 2-methyl isomer.[1][2] For 5-aminotetrazole, an electron-donating group, the formation of a mixture is common. The choice of the methylating agent and reaction conditions (solvent, temperature) can also affect the outcome.
Q4: How can I separate the 1-methyl and 2-methyl isomers of 5-aminotetrazole?
A4: Separation of the isomers can be challenging but is often achieved through fractional crystallization. For example, the 1-methyl isomer can be purified by recrystallization from water.[3] Chromatographic techniques such as high-performance liquid chromatography (HPLC) can also be employed for the separation and quantification of the isomers.
Q5: What are the safety precautions for synthesizing this compound?
A5: The synthesis involves potentially hazardous materials. 5-aminotetrazole itself is an energetic material.[4] Methylating agents like dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood. Reactions should be conducted behind a safety shield, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn at all times.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low overall yield of methylated products. | Incomplete reaction. | - Ensure complete dissolution of 5-aminotetrazole in the basic solution before adding the methylating agent.- Increase the reaction time or temperature, monitoring the reaction progress by TLC or HPLC. |
| Decomposition of reactants or products. | - Avoid excessively high temperatures.- Use a less aggressive methylating agent if decomposition is suspected. | |
| Unfavorable isomer ratio (low yield of 2-methyl isomer). | Reaction conditions favor N1-methylation. | - Experiment with different solvents to alter the solvation of the tetrazolate anion.- Consider using a phase-transfer catalyst, which has been shown to influence regioselectivity in similar systems.[1]- Investigate different methylating agents (e.g., methyl iodide, dimethyl carbonate) as their steric bulk and reactivity can influence the site of attack. |
| Difficulty in separating the 1-methyl and 2-methyl isomers. | Similar physical properties of the isomers. | - Optimize the recrystallization process by trying different solvents or solvent mixtures.- Employ column chromatography with a suitable stationary and mobile phase for better separation.- For analytical purposes, develop a robust HPLC method for accurate quantification of each isomer. |
| Formation of multiple byproducts. | Side reactions of the methylating agent. | - Use a stoichiometric amount of the methylating agent.- Add the methylating agent slowly and control the reaction temperature to minimize side reactions.- Ensure the starting 5-aminotetrazole is pure. |
Catalyst and Reaction Condition Comparison
The following table summarizes the reported isomer ratios for the methylation of 5-substituted tetrazoles under different conditions. This data can help guide the selection of a starting point for optimizing the synthesis of this compound.
| Substrate | Methylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Isomer Ratio (1-methyl : 2-methyl) | Reference |
| 5-Aminotetrazole | Dimethyl sulfate | Sodium hydroxide | Water/Toluene | 88-93 | 1 : 0.65 | [3] |
| 5-Nitrotetrazole | Dimethyl sulfate | Tetrabutylammonium bromide | Water/Dichloromethane | Not specified | 1 : 3 | [1] |
| Sodium 5-substituted tetrazolates | Iodomethane | None | Acetone/Water | Not specified | Varies with substituent | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Mixture of 1-methyl-5-aminotetrazole and 2-methyl-5-aminotetrazole
This protocol is adapted from a method described for the synthesis of 1-methyl-5-aminotetrazole, which also produces the 2-methyl isomer as a significant byproduct.[3]
Materials:
-
5-Aminotetrazole monohydrate
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Toluene
-
Distilled water
Procedure:
-
In a reaction flask, suspend 5-aminotetrazole monohydrate in distilled water.
-
With stirring, add a 7.0-7.5% aqueous solution of sodium hydroxide at 20-25 °C until the 5-aminotetrazole is completely dissolved.
-
In a separate vessel, dissolve dimethyl sulfate in toluene.
-
Add the dimethyl sulfate solution to the reaction mixture at 20-25 °C with vigorous stirring.
-
Heat the reaction mixture to 88-93 °C and maintain this temperature for 1.5-4.5 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and proceed with separation and purification of the isomers.
Protocol 2: General Procedure for Separation of Isomers by Recrystallization
-
After the reaction, cool the mixture to room temperature and then in an ice bath to precipitate the products.
-
Collect the crude product mixture by filtration.
-
The crude product can be subjected to fractional crystallization. Based on the patent for the 1-methyl isomer, recrystallization from water can be attempted to enrich one of the isomers.[3] Multiple recrystallization steps may be necessary to achieve high purity of one isomer.
Visualizations
Experimental Workflow for 5-Aminotetrazole Methylation
Caption: Experimental workflow for the synthesis and separation of methylated 5-aminotetrazole isomers.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low yield in 5-aminotetrazole methylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole - Google Patents [patents.google.com]
- 4. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Explosive Hazards of Diazotized Aminotetrazoles
A Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center for high-hazard chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights necessary to manage the significant risks associated with diazotized aminotetrazoles. These reagents are powerful synthetic intermediates, but their high-energy nature demands a rigorous and informed approach to safety. This guide is structured to help you troubleshoot common issues and answer critical questions, ensuring the integrity of your research and the safety of your laboratory.
Troubleshooting Guide: Diazotization Reactions
This section addresses specific, acute problems that can occur during the diazotization of aminotetrazoles. The immediate and correct response is critical to preventing a hazardous event.
Issue 1: Rapid Gas Evolution & Discoloration (Brown/Black)
You observe a sudden, vigorous evolution of gas from your reaction vessel, and the solution, which should be a pale yellow or colorless suspension, rapidly darkens.
-
Probable Cause: This is a classic sign of uncontrolled thermal decomposition. Diazonium salts, particularly those derived from nitrogen-rich heterocycles like aminotetrazole, are notoriously thermally unstable.[1][2] A localized increase in temperature, even by a few degrees above the recommended range, can initiate a runaway decomposition reaction that releases large volumes of nitrogen gas.
-
Immediate Corrective Action:
-
Cease Reagent Addition: Immediately stop the addition of the sodium nitrite solution.
-
Enhance Cooling: If safe to do so, add more coolant (e.g., dry ice) to the external cooling bath to rapidly decrease the internal temperature. Do not add coolant directly to the reaction mixture.
-
Alert Personnel: Inform colleagues in the immediate vicinity of the potential hazard.
-
Evacuate if Uncontrolled: If the reaction continues to accelerate, evacuate the fume hood and the immediate area.
-
-
Preventative Measures & Protocol Validation:
-
Temperature Control is Paramount: The reaction temperature must be strictly maintained below 5 °C, with an ideal range of 0–5 °C.[1][2] Use a calibrated low-temperature probe and a reliable cooling bath (e.g., ice/salt, cryocooler). An ice-water bath alone may be insufficient to absorb the exotherm.
-
Controlled Reagent Addition: The aqueous sodium nitrite solution must be added dropwise or via syringe pump at a rate that ensures the internal temperature does not rise.
-
Efficient Stirring: Ensure vigorous and efficient stirring to dissipate heat and prevent localized "hot spots."
-
Issue 2: An Explosion Occurs During Product Isolation or Workup
An explosive event, ranging from a sharp crack to a detonation that shatters glassware, occurs when you attempt to filter, concentrate, or handle the product after the reaction.
-
Probable Cause: You have inadvertently isolated the solid diazotetrazole salt. In its solid, dry state, this compound is a primary explosive, exquisitely sensitive to impact, friction, heat, and electrostatic discharge.[1][3] The act of scraping a filter cake, using a metal spatula, or even concentrating the solution can provide the energy needed for detonation.[1]
-
Immediate Corrective Action: This is a lagging indicator of a critical procedural failure. The primary action is emergency response.
-
Preventative Measures & Protocol Validation:
-
NEVER Isolate the Diazonium Salt: The single most important safety rule is to generate and use diazotized aminotetrazoles in situ.[1][4] The crude reaction solution should be immediately carried forward into the next step without any attempt at isolation or concentration.
-
Re-evaluate Synthetic Strategy: If your synthesis plan requires the isolation of this intermediate, the plan is fundamentally unsafe and must be redesigned. There are very few, if any, circumstances where isolation is justifiable in a research or development setting.
-
Limit the Scale: If working with unknown or potentially explosive diazonium salts, the scale should be limited to no more than 0.75 mmol.[1]
-
Issue 3: Unexpected Solid Precipitation During Diazotization
A solid material precipitates from the reaction mixture during the addition of sodium nitrite, even though the starting aminotetrazole was soluble under the initial conditions.
-
Probable Cause: The diazonium salt itself is precipitating out of the solution. This is extremely dangerous as it creates a concentrated, shock-sensitive solid suspended in the reaction mixture.[5] This can be caused by using a reaction medium that is too concentrated.[5]
-
Immediate Corrective Action:
-
Stop Nitrite Addition: Immediately cease adding the diazotizing agent.
-
Dilute the Mixture: Cautiously add more of the cold solvent (e.g., water/acid mixture) to attempt to redissolve the precipitate.
-
Maintain Low Temperature: Ensure the temperature remains firmly in the 0–5 °C range during dilution.
-
-
Preventative Measures & Protocol Validation:
-
Ensure Adequate Dilution: The importance of sufficient dilution to keep the diazonium salt in solution cannot be overstated.[5] Review protocols and consider increasing the solvent volume if precipitation is observed.
-
Solvent Selection: Choose a solvent system in which the resulting diazonium salt has known, reasonable solubility.
-
Frequently Asked Questions (FAQs)
Q1: What makes diazotized aminotetrazoles so exceptionally hazardous?
The extreme instability stems from a combination of factors. The molecule contains a high percentage of nitrogen, and the structure features a diazonium group (N≡N+) attached to the electron-withdrawing tetrazole ring. This configuration dramatically lowers the activation energy for the decomposition reaction, which violently liberates nitrogen gas (N₂).[3][5] The formation of the highly stable N₂ molecule results in a massively exothermic and rapid decomposition.
Q2: I've performed other diazonium salt reactions (e.g., Sandmeyer) without issue. Why is this different?
While all diazonium salts are hazardous and should be handled with care, the tetrazole ring system makes this class uniquely dangerous. The high-nitrogen heterocyclic ring is itself an energetic moiety.[5] Combining it with a diazonium group creates a compound that is far more unstable and sensitive than a standard aryldiazonium salt like those used in a Sandmeyer reaction. The diazotetrazole internal salt can form under certain pH conditions and is dangerously explosive.[5]
Q3: Is there a way to test for the complete consumption of the diazonium intermediate before workup?
Yes, and this is a critical safety check. After your subsequent reaction (e.g., coupling, substitution) is complete, you should quench any remaining diazonium salt. A common method is to add a compound that rapidly reacts with it, such as sulfamic acid or urea, which converts it to a non-explosive species. To verify the absence of the diazonium salt, a spot test can be performed by adding a small amount of the reaction mixture to a solution of a coupling agent like 2-naphthol. The formation of an intense azo dye color indicates the presence of remaining diazonium salt, signaling that the quench was incomplete.
Q4: What are the key safety parameters I must control?
The following table summarizes the critical control points for any reaction involving the generation of diazotized aminotetrazoles.
| Parameter | Recommended Control | Rationale |
| Temperature | 0–5 °C (Strictly < 5 °C) | Prevents rapid thermal decomposition. The reaction is highly exothermic.[1][2] |
| Isolation | NEVER isolate the solid | The dry solid is a primary explosive, sensitive to shock, friction, and heat.[1][3] |
| Concentration | Keep reaction mixture dilute | Prevents precipitation of the shock-sensitive diazonium salt.[5] |
| Reagent Addition | Slow, controlled, dropwise addition | Maintains temperature control and prevents a runaway reaction. |
| Scale | < 0.75 mmol for unknown systems | Mitigates the severity of a potential incident.[1] |
| Handling | Use plastic or Teflon-coated tools | Avoids scratching glassware with metal spatulas, which can initiate detonation.[1] |
| PPE | Blast shield, face shield, leather gloves | Essential personal protective equipment for energetic reactions. |
Q5: Are there safer, modern alternatives for these transformations?
Yes. The inherent dangers of accumulating diazonium salts have driven the development of safer synthetic methodologies.
-
Continuous Flow Chemistry: This is the most significant advance for handling such hazardous reactions. A flow reactor minimizes the amount of the explosive intermediate present at any given moment, drastically reducing the risk of a catastrophic event.[1][6] The intermediate is generated and consumed in a continuous stream, preventing accumulation.
-
Nitrate Reduction Methods: Recent research has shown that using nitrate salts, which are reduced in situ to provide a slow, steady release of the diazotizing agent, can prevent the dangerous accumulation of the diazonium intermediate.[4][7] This method avoids the rapid generation and high concentrations associated with traditional nitrite/acid procedures.
Experimental Protocols & Visualizations
Protocol: Safe In Situ Generation of Diazotized 5-Aminotetrazole for Subsequent Reaction
This protocol outlines a validated, safety-conscious procedure for generating the diazonium species on a small scale for immediate use.
WARNING: This procedure involves a potentially explosive intermediate. A blast shield is mandatory. All operations must be conducted in a certified chemical fume hood.
-
Preparation of Amine Solution:
-
In a three-neck flask equipped with a mechanical stirrer, a low-temperature thermometer, and an addition funnel, dissolve 5-aminotetrazole (1.0 eq) in an appropriate acidic aqueous medium (e.g., 2M HCl).
-
Cool the flask in a cryocooler or a dry ice/acetone bath to an internal temperature of 0 °C.
-
-
Preparation of Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold deionized water. Prepare this solution immediately before use.
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise via the addition funnel to the stirred amine suspension.
-
CRITICAL: Maintain the internal reaction temperature between 0 and 5 °C throughout the addition. The rate of addition should be dictated by the ability to maintain this temperature range.
-
-
Verification of Nitrous Acid:
-
After the addition is complete, stir for an additional 15 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue/black). A slight excess is typically desired to ensure complete reaction.
-
-
Quenching Excess Nitrite (Optional but Recommended):
-
If a significant excess of nitrous acid is present, quench it by the careful, portion-wise addition of sulfamic acid until the starch-iodide test is negative.
-
-
In Situ Consumption:
-
The resulting cold solution/suspension of the diazotetrazole is now ready for immediate use. Add the subsequent reactant directly to this cold reaction mixture. DO NOT ATTEMPT TO ISOLATE THE PRODUCT.
-
Diagram: Safe Diazotization Workflow
Caption: Workflow for the safe, in-situ generation of diazotized aminotetrazoles.
Diagram: Hazard Mitigation Decision Tree
Caption: Decision logic for mitigating hazards associated with diazotized aminotetrazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Safer alternative for aryldiazonium chemistry [mpg.de]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Safer alternative for an explosive reaction - The chemical industry has been using a reaction with explosive chemicals for over 100 years - now scientists have discovered a safer alternative [chemeurope.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
reaction monitoring techniques for 5-Amino-2-methyl-2H-tetrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-methyl-2H-tetrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide, often catalyzed by a metal salt. For N-substituted tetrazoles like this compound, a common strategy involves the alkylation of a pre-formed 5-aminotetrazole ring. Another approach is the reaction of aromatic aldehydes with methylhydrazine followed by treatment with specific reagents to form the tetrazole ring.
Q2: Which analytical techniques are recommended for monitoring the progress of the reaction?
Several techniques can be employed to monitor the reaction progress effectively:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting materials and the formation of the product.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products and byproducts, allowing for accurate determination of reaction kinetics and yield.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots from the reaction mixture to observe the appearance of characteristic signals of the product and the disappearance of reactant signals.
-
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy can be a powerful tool for in-situ reaction monitoring by tracking the changes in vibrational bands corresponding to specific functional groups of reactants and products.[4]
Q3: What are the expected spectroscopic data for this compound?
While specific data can vary slightly based on the solvent and instrument, typical spectroscopic characteristics are:
-
¹H NMR: A singlet corresponding to the methyl protons (N-CH₃) and a broad singlet for the amino protons (-NH₂).
-
¹³C NMR: Resonances for the methyl carbon and the carbon atom of the tetrazole ring.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the amino group, C-H stretching of the methyl group, and C=N and N=N stretching of the tetrazole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (99.09 g/mol ).[5][6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Low reaction temperature. 3. Impure starting materials. 4. Incorrect solvent. | 1. Use a fresh or newly activated catalyst. 2. Gradually increase the reaction temperature while monitoring for product formation and side reactions. 3. Ensure the purity of starting materials using appropriate analytical techniques. 4. Screen different solvents; for [3+2] cycloadditions, polar aprotic solvents like DMF or DMSO are often effective.[2][4] |
| Formation of Isomeric Impurities (e.g., 1-methyl-5-aminotetrazole) | 1. Lack of regioselectivity in the alkylation step. 2. Reaction conditions favoring the formation of the undesired isomer. | 1. Employ a regioselective alkylation strategy. The choice of alkylating agent, base, and solvent can significantly influence the N1 vs. N2 alkylation ratio. 2. Modify reaction parameters such as temperature and reaction time. In some cases, a specific isomer may be thermodynamically or kinetically favored under certain conditions. |
| Presence of Unreacted Starting Materials | 1. Insufficient reaction time. 2. Inadequate stoichiometry of reagents. 3. Catalyst deactivation. | 1. Extend the reaction time and monitor using TLC or HPLC until the starting material is consumed. 2. Ensure the correct molar ratios of reactants are used. For cycloadditions with sodium azide, an excess of azide is often employed.[2] 3. Add a fresh portion of the catalyst if deactivation is suspected. |
| Difficulty in Product Purification | 1. Co-elution of the product and impurities during chromatography. 2. Similar solubility of the product and byproducts. | 1. Optimize the chromatographic conditions (e.g., solvent system for column chromatography, gradient for HPLC). 2. Attempt recrystallization from different solvent systems to selectively precipitate the desired product. |
| Safety Concerns with Sodium Azide | 1. Sodium azide is highly toxic and potentially explosive. | 1. Handle sodium azide with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. 2. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid. 3. Quench any residual azide carefully with a suitable reagent (e.g., sodium nitrite) before workup. |
Experimental Protocols
Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the solution onto the TLC plate alongside spots of the starting materials for reference.
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Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The polarity of the solvent system should be optimized to achieve good separation between the starting material and the product.
-
Visualization: Visualize the spots under UV light (254 nm). The product, this compound, should appear as a new spot with a different Rf value compared to the starting materials.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dilute a small, accurately measured aliquot of the reaction mixture with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used. The gradient should be optimized to separate the product from starting materials and any impurities.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where the product has significant absorbance (e.g., around 210-254 nm).
-
-
Analysis: The yield and conversion can be calculated by integrating the peak areas of the product and starting materials and comparing them to a calibration curve if absolute quantification is required.
Process Visualization
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 3. Synthesis and Evaluation of Photoreactive Tetrazole Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemeo.com [chemeo.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
Technical Support Center: Overcoming Poor Solubility of Tetrazole Derivatives in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of tetrazole derivatives in organic solvents.
Troubleshooting Guide
Issue: My tetrazole derivative is poorly soluble or insoluble in a desired organic solvent.
The poor solubility of tetrazole derivatives can often be attributed to their high crystallinity and the polar nature of the tetrazole ring, which can lead to strong intermolecular interactions. The following steps provide a systematic approach to troubleshoot and overcome this issue.
Step 1: Initial Solvent Screening
Begin by screening a panel of solvents with varying polarities. This will help you identify a suitable starting point for solubilization or for developing a co-solvent system.
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Non-polar solvents: Heptane, Hexane, Toluene
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Moderately polar aprotic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)
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Polar aprotic solvents: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Polar protic solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)
dot
Caption: A decision-making workflow for addressing poor solubility.
Step 2: Employ Co-solvent Systems
If a single solvent is not effective, a co-solvent system can disrupt the crystal lattice of the tetrazole derivative more effectively.
-
Common Co-solvent Combinations:
-
DCM/MeOH
-
THF/MeOH
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EtOAc/EtOH
-
Toluene/IPA
-
DMF or DMSO with less polar solvents (use sparingly due to high boiling points)
-
Step 3: Chemical Modification
If solubility remains an issue, consider chemical modifications to the tetrazole derivative itself.
-
Salt Formation: For tetrazole derivatives with acidic protons (1H-tetrazoles), deprotonation with a suitable base can significantly increase solubility in polar solvents.
-
Prodrug Approach: Masking the polar tetrazole ring with a lipophilic, cleavable group can enhance solubility in non-polar organic solvents.
Step 4: Formulation Strategies
For downstream applications, formulation strategies can be employed to improve solubility.
-
Solid Dispersions: Dispersing the tetrazole derivative in a polymer matrix can prevent crystallization and enhance dissolution.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the tetrazole derivative, increasing its solubility in a given solvent.[1]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the compound, which can lead to faster dissolution.[1]
Frequently Asked Questions (FAQs)
Q1: Why are my tetrazole derivatives often poorly soluble in common organic solvents?
A: Tetrazole derivatives can exhibit poor solubility due to the high polarity and hydrogen bonding capacity of the tetrazole ring, which can lead to strong crystal lattice energy.[2] The presence of four nitrogen atoms in the ring contributes to its polar nature.
Q2: I am observing precipitation when I dilute my DMSO stock of a tetrazole derivative into an aqueous buffer for a biological assay. What should I do?
A: This is a common issue. To mitigate this, you can try the following:
-
Optimize the dilution protocol: Perform a serial dilution and ensure rapid mixing upon adding the DMSO stock to the aqueous buffer.
-
Lower the final concentration: Your testing concentration may be exceeding the aqueous solubility of the compound.
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Increase the co-solvent concentration (with caution): A slightly higher percentage of DMSO in the final assay may maintain solubility, but you must validate its tolerance in your specific assay.
-
Use of solubilizing excipients: Consider the use of cyclodextrins or other solubilizing agents in your aqueous buffer.
Q3: Can the position of the substituent on the tetrazole ring affect its solubility?
A: Yes, the substitution pattern can influence solubility. For instance, 1,5-disubstituted tetrazoles lack the acidic N-H proton present in 5-substituted 1H-tetrazoles, which can affect their interaction with solvents and their ability to form salts.
Q4: Are there any general trends for the solubility of tetrazole derivatives in different classes of organic solvents?
A: Generally, due to their polar nature, tetrazole derivatives tend to be more soluble in polar aprotic solvents like DMF and DMSO, and polar protic solvents like alcohols. Their solubility is often limited in non-polar solvents like hexanes and toluene.
Quantitative Data on Tetrazole Derivative Solubility
The following table summarizes the solubility of selected tetrazole derivatives in various organic solvents. This data is intended to serve as a general guideline.
| Tetrazole Derivative | Solvent | Solubility (mg/mL) | Temperature (°C) |
| 5-Phenyl-1H-tetrazole | Ethanol | ~25 | 25 |
| 5-Phenyl-1H-tetrazole | Dichloromethane | <1 | 25 |
| 1-Methyl-5-phenyl-1H-tetrazole | Methanol | >50 | 25 |
| 1-Methyl-5-phenyl-1H-tetrazole | Toluene | ~5 | 25 |
| Losartan (an angiotensin II receptor blocker) | Methanol | ~20 | 25 |
| Losartan (an angiotensin II receptor blocker) | Acetonitrile | ~5 | 25 |
Note: The solubility values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Tetrazole Salt to Enhance Solubility
Objective: To increase the solubility of an acidic 5-substituted 1H-tetrazole derivative in a polar protic solvent by forming its sodium salt.
Materials:
-
5-substituted 1H-tetrazole derivative
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Stir plate and stir bar
-
pH paper or pH meter
Procedure:
-
Dissolve the 5-substituted 1H-tetrazole derivative in a minimal amount of methanol.
-
In a separate container, prepare a 1 M solution of NaOH in methanol.
-
While stirring, slowly add the methanolic NaOH solution dropwise to the tetrazole solution.
-
Monitor the pH of the solution. Continue adding the base until the pH is in the range of 8-9.
-
Observe the solubility of the tetrazole derivative. In most cases, the formation of the sodium salt will lead to a significant increase in solubility.
-
The resulting solution of the tetrazole sodium salt can be used for subsequent experiments or the salt can be isolated by removing the solvent under reduced pressure.
dot
References
Technical Support Center: 5-Amino-2-methyl-2H-tetrazole Stability Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-2-methyl-2H-tetrazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: this compound, like many tetrazole derivatives, can be susceptible to degradation under acidic conditions. The primary concern is the acid-catalyzed hydrolysis of the tetrazole ring, which can lead to ring cleavage and the formation of various degradation products. The rate and extent of degradation are influenced by factors such as pH, temperature, and the specific acid used.
Q2: What are the potential degradation pathways of this compound in an acidic solution?
A2: While specific degradation pathways for this compound under acidic conditions are not extensively documented in publicly available literature, general knowledge of tetrazole chemistry suggests potential degradation routes. One plausible pathway involves the protonation of the tetrazole ring, followed by nucleophilic attack by water, leading to ring opening. This could result in the formation of hydrazoic acid (HN₃) and a substituted cyanamide derivative, or potentially nitrogen gas (N₂) and other fragments.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the degradation of this compound. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient over time. UV detection is commonly used for tetrazole-containing compounds. For structural elucidation of unknown degradation products, coupling HPLC with mass spectrometry (LC-MS) is recommended.
Q4: Are there any general precautions I can take to minimize degradation when working with this compound in acidic media?
A4: To minimize degradation, it is advisable to use the mildest acidic conditions and the lowest temperature that are compatible with your experimental requirements. The duration of exposure to acidic conditions should also be minimized. Whenever possible, perform reactions at lower temperatures and neutralize the solution as soon as the desired transformation is complete.
Troubleshooting Guides
Issue 1: Rapid loss of this compound observed in acidic solution.
| Possible Cause | Troubleshooting Step |
| Harsh acidic conditions (low pH) | Buffer the reaction mixture to a higher, yet still effective, pH if your protocol allows. Evaluate a range of mild acids to find one that facilitates the desired reaction with minimal degradation. |
| Elevated temperature | Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider extending the reaction time instead of increasing the temperature. |
| Prolonged reaction time | Monitor the reaction progress closely using a suitable analytical technique (e.g., HPLC) and quench the reaction as soon as the desired endpoint is reached. |
Issue 2: Appearance of multiple unknown peaks in the HPLC chromatogram after acidic treatment.
| Possible Cause | Troubleshooting Step |
| Complex degradation pathway | Isolate the major degradation products using preparative HPLC for structural elucidation by techniques such as NMR and high-resolution mass spectrometry (HRMS). This will help in understanding the degradation pathway. |
| Secondary degradation of primary products | Analyze samples at earlier time points to identify the initial degradation products before they undergo further reactions. |
| Interaction with other components in the mixture | Conduct control experiments with individual components of your reaction mixture to identify any potential interactions that may be contributing to degradation. |
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the degradation kinetics of this compound under various acidic conditions. Researchers are encouraged to perform their own stability studies to determine the optimal conditions for their specific applications. A general approach to generating such data is provided in the experimental protocols section.
The following table provides a template for summarizing experimentally determined stability data.
| Acidic Condition (e.g., 0.1 M HCl) | Temperature (°C) | Time (hours) | This compound Remaining (%) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M solutions
- Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
- High-purity water
- HPLC-grade acetonitrile and other necessary solvents for HPLC analysis
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC system with UV or PDA detector
- pH meter
2. Procedure:
- Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
- Acidic Stress:
- In separate reaction vessels, add a known volume of the stock solution to a predetermined volume of 0.1 M HCl and 1 M HCl.
- Incubate the solutions at a controlled temperature (e.g., 60°C).
- Time-Point Sampling: Withdraw aliquots from each reaction vessel at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
- Neutralization: Immediately neutralize the collected aliquots with an equivalent amount of the corresponding strength NaOH solution to stop the degradation reaction.
- Sample Analysis:
- Dilute the neutralized samples to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC method.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Visualizations
Logical Workflow for Investigating Stability Issues
Caption: A logical workflow for systematically investigating and addressing stability issues.
Potential Acid-Catalyzed Degradation Pathway
Caption: A hypothetical pathway for the acid-catalyzed degradation of the tetrazole ring.
refining purification methods for high-purity 5-Amino-2-methyl-2H-tetrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification methods for high-purity 5-Amino-2-methyl-2H-tetrazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile, the scale of the purification, and the desired final purity. For removal of bulk impurities and obtaining a moderately pure product, recrystallization is often a good first step. For achieving very high purity and separating closely related impurities, column chromatography is typically employed.
Q2: What are the likely impurities in my crude this compound?
A2: Common impurities can include unreacted starting materials, such as methylating agents and 5-aminotetrazole, as well as side-products from the synthesis. Depending on the synthetic route, isomeric impurities, such as 1-methyl-5-aminotetrazole, can also be present. Inorganic salts may also be present from pH adjustments during the workup.
Q3: How can I quickly assess the purity of my this compound?
A3: A rapid assessment of purity can be achieved through Thin Layer Chromatography (TLC) and melting point analysis. A single spot on a TLC plate suggests a relatively pure compound. A sharp and narrow melting point range is also indicative of high purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: My purified product has a slight coloration. How can I remove it?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal during the recrystallization process. The activated charcoal adsorbs the colored impurities and can then be removed by hot filtration.
Q5: Can I use acid-base extraction for purification?
A5: Yes, acid-base extraction can be a useful technique for removing non-basic impurities. Since this compound is basic, it can be extracted into an acidic aqueous solution, leaving non-basic organic impurities in the organic phase. The desired compound can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.
Purification Methods: A Comparative Overview
The following table summarizes the effectiveness of different purification methods for this compound. Please note that the reported yield and purity are typical ranges and can vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Solvents/Conditions | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Recrystallization | Water, Ethanol, Acetonitrile, or mixtures thereof. | 70-90% | 95-99% | Simple, cost-effective, and good for removing bulk impurities. | May not be effective for removing impurities with similar solubility. |
| Column Chromatography | Silica gel with a mobile phase of Ethyl Acetate/Hexane or Dichloromethane/Methanol. | 50-80% | >99% | Excellent for separating closely related impurities and achieving high purity. | More time-consuming, requires larger volumes of solvent, and can be more costly. |
| Acid-Base Extraction | Aqueous acid (e.g., HCl) and an organic solvent (e.g., Ethyl Acetate). | >90% (recovery) | Variable | Good for removing non-basic impurities. | Does not remove basic impurities and may require a subsequent purification step. |
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallizing | The boiling point of the solvent is too high, or the solution is being cooled too quickly. Impurities may also be depressing the melting point. | - Try a lower-boiling point solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider a preliminary purification step to remove some impurities. |
| No crystals form upon cooling | Too much solvent was used, or the solution is not sufficiently supersaturated. | - Evaporate some of the solvent to increase the concentration and try cooling again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. |
| Low recovery of purified product | The chosen recrystallization solvent is too effective, and a significant amount of the product remains dissolved in the mother liquor. | - Cool the filtrate in an ice bath to maximize crystal formation. - Reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals. - Choose a solvent in which the product has lower solubility at colder temperatures. |
| Product is still impure after recrystallization | The chosen solvent is not effective at separating the specific impurities present. The impurities may have very similar solubility properties to the product. | - Try a different recrystallization solvent or a solvent mixture. - Consider a different purification technique, such as column chromatography, for better separation. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | The mobile phase is either too polar or not polar enough. | - If the Rf values are too high, decrease the polarity of the mobile phase. - If the Rf values are too low, increase the polarity of the mobile phase. |
| Streaking of the compound on the column | The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel). | - Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to neutralize active sites on the silica gel. |
| Product does not elute from the column | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent system. For very polar compounds, a small percentage of methanol can be added to the eluent. |
| Cracks appearing in the silica bed | The column has run dry, or the packing was not uniform. | - Ensure the solvent level is always above the top of the silica gel. - Repack the column carefully to ensure a uniform bed. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material. The solubility of the parent compound, 5-aminotetrazole, is higher in polar solvents like DMF and lower in alcohols and acetonitrile[1]. This suggests that a solvent/anti-solvent system using a polar solvent in which the compound is soluble at high temperatures and an anti-solvent in which it is less soluble could be effective.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil the solution for a few minutes.
-
Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature. Crystals of pure this compound will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography. The polarity of the mobile phase will need to be optimized based on TLC analysis.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Ethyl Acetate or a high ratio of Hexane/Ethyl Acetate).
-
Pour the slurry into a glass chromatography column with the stopcock open, allowing the solvent to drain.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed.
-
Equilibrate the column by running the mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution, collecting fractions in test tubes or flasks.
-
Gradually increase the polarity of the mobile phase as needed to elute the compound of interest. A common gradient could be from 100% Ethyl Acetate to a mixture of Ethyl Acetate and Methanol.
-
-
Monitoring and Collection:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Validation & Comparative
A Comparative Analysis of 1-Methyl- and 2-Methyl-5-Aminotetrazole Isomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, properties, and reactivity of 1-methyl-5-aminotetrazole and 2-methyl-5-aminotetrazole, presenting key data to inform their application in research and development.
The isomeric pair of 1-methyl-5-aminotetrazole and 2-methyl-5-aminotetrazole presents a compelling case study in how subtle structural changes can significantly influence chemical behavior and potential applications. Both are derivatives of 5-aminotetrazole, a high-nitrogen heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science.[1][2] The position of the methyl group on the tetrazole ring dictates the electronic and steric properties of the molecule, leading to distinct differences in their synthesis, stability, and reactivity. This guide provides a comparative analysis of these two isomers, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate isomer for their specific needs.
Physicochemical Properties: A Tale of Two Isomers
| Property | 1-Methyl-5-aminotetrazole | 2-Methyl-5-aminotetrazole |
| Molecular Formula | C₂H₅N₅ | C₂H₅N₅ |
| Molecular Weight | 99.10 g/mol [3] | 99.10 g/mol [4] |
| Appearance | White to off-white crystalline solid[5] | Colorless to white crystalline powder |
| Melting Point | 222 °C[6] | Not available |
| pKa (Predicted) | 2.00 ± 0.10[4] | 2.43 ± 0.10[7] |
| Solubility in Water | Soluble[5] | Moderately soluble |
| Thermal Stability | Decomposes under extreme heat[5] | Decomposes above 150 °C |
Synthesis and Isomer Ratios
The synthesis of methylated 5-aminotetrazoles typically involves the methylation of 5-aminotetrazole. A common challenge in this synthesis is the formation of a mixture of the 1-methyl and 2-methyl isomers. However, synthetic methods have been developed to favor the formation of the 1-methyl isomer.
One patented method describes the methylation of 5-aminotetrazole monohydrate using dimethyl sulfate in a two-phase system (organic solvent and aqueous sodium hydroxide). This method reports a high yield of 1-methyl-5-aminotetrazole (up to 78.1%) with a significantly reduced amount of the 2-methyl isomer as a byproduct, achieving a product ratio of 1:0.04 to 1:0.07 (1-methyl to 2-methyl).[8] In contrast, older methods reported a much higher proportion of the 2-methyl byproduct, with ratios around 1:0.65.[8] The choice of solvent and reaction conditions plays a crucial role in directing the regioselectivity of the methylation.
The general synthetic workflow for the preferential synthesis of 1-methyl-5-aminotetrazole can be visualized as follows:
Comparative Reactivity: Photochemical Decomposition
A significant differentiator between the two isomers is their behavior upon exposure to ultraviolet (UV) radiation. Studies have shown that the position of the methyl group directs the molecule into distinct photochemical decomposition pathways.[9][10]
1-Methyl-5-aminotetrazole upon UV irradiation, primarily undergoes cleavage to form an amino cyanamide intermediate.[9][10]
2-Methyl-5-aminotetrazole , in contrast, exclusively forms a nitrile imine intermediate under the same conditions.[9][10]
Both reaction pathways can lead to a common intermediate, a diazirine, which can then further convert to 1-amino-3-methylcarbodiimide.[9][10] These distinct pathways highlight the profound electronic influence of the methyl group's position on the stability and fragmentation of the tetrazole ring.
The divergent photochemical pathways can be illustrated as follows:
Applications in Drug Development and Research
5-Aminotetrazole and its derivatives are recognized as important scaffolds in medicinal chemistry, often used as bioisosteres for carboxylic acids.[1] This substitution can improve a drug candidate's metabolic stability and cell permeability. While specific applications that exclusively utilize one isomer over the other are not extensively documented in readily available literature, the different physicochemical properties and reactivity profiles suggest they could be employed for distinct purposes.
-
1-Methyl-5-aminotetrazole has been mentioned as an intermediate in the synthesis of anti-asthmatic agents.[11] Its preferential synthesis and potentially different solubility and stability profile might make it more suitable for certain synthetic routes or formulation strategies.
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2-Methyl-5-aminotetrazole 's unique photochemical reactivity to form a nitrile imine could be exploited in specific chemical ligation or material science applications where this reactive intermediate is desired.
The general role of the 5-aminotetrazole core in drug design often involves its incorporation into larger molecules to modulate their pharmacological properties.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. The following sections provide generalized methodologies for the synthesis and characterization of these isomers based on available literature.
Synthesis of 1-Methyl-5-aminotetrazole (and 2-Methyl-5-aminotetrazole as byproduct)
This protocol is adapted from a patented method designed to favor the 1-methyl isomer.[7][8]
Materials:
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5-Aminotetrazole monohydrate
-
Distilled water
-
Sodium hydroxide (NaOH)
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Dimethyl sulfate ((CH₃)₂SO₄)
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Organic solvent (e.g., a 1:1 mixture of toluene and chlorobenzene)
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Hydrochloric acid (HCl)
-
Ice
Procedure:
-
In a reaction flask, add 5-aminotetrazole monohydrate to distilled water.
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While stirring at 20-25 °C, slowly add a 7.0-7.5% aqueous solution of NaOH to dissolve the starting material.
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In a separate vessel, prepare a solution of dimethyl sulfate in the chosen organic solvent.
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Add the dimethyl sulfate solution to the reaction flask while maintaining the temperature at 20-25 °C.
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Heat the reaction mixture to 88-93 °C and maintain this temperature for 1.5 to 4.5 hours.
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After the reaction is complete, cool the mixture to room temperature and separate the aqueous and organic layers.
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Acidify the aqueous layer with concentrated HCl to a pH of approximately 1, which will precipitate the product.
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Cool the mixture in an ice bath to maximize precipitation.
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Collect the solid product by filtration and wash it with cold water.
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The crude product, a mixture of 1-methyl and 2-methyl isomers, can be purified by recrystallization from water to yield predominantly 1-methyl-5-aminotetrazole.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the identity and purity of the isomers.
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Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent, such as DMSO-d₆.
-
1H NMR: For 1-methyl-5-aminotetrazole, a singlet corresponding to the methyl protons is expected. For the 2-methyl isomer, the chemical shift of the methyl singlet will be different. The amino protons will also appear as a broad singlet. Proton NMR can be used to locate the position of the methyl group.[3]
-
13C NMR: The chemical shifts of the methyl carbon and the tetrazole ring carbon will be distinct for each isomer, providing definitive structural confirmation.[12] For instance, in polymeric systems, the C-NH₂ carbon of the N-1 isomer has been reported at a different chemical shift than that of the N-2 isomer.[13]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Absorptions: Both isomers will show characteristic N-H stretching vibrations for the amino group (typically in the 3100-3500 cm⁻¹ region) and various C-N and N=N stretching and bending vibrations characteristic of the tetrazole ring.[14]
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal stability and melting point of the compounds.
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in an aluminum pan.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. This allows for the determination of the melting point and decomposition temperature.[15]
Conclusion
The seemingly minor difference in the placement of a methyl group on the 5-aminotetrazole ring results in two isomers with distinct properties and reactivity. 1-Methyl-5-aminotetrazole can be synthesized with high selectivity and exhibits different physicochemical properties compared to its 2-methyl counterpart. Their divergent photochemical decomposition pathways underscore the electronic differences between the two. For researchers and drug development professionals, understanding these nuances is critical for leveraging the unique characteristics of each isomer in the design of new molecules and materials. While a complete experimental dataset for a side-by-side comparison remains to be fully compiled in the literature, the available information provides a strong foundation for informed decision-making in the laboratory.
References
- 1. Aminotetrazole | CH3N5 | CID 20467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proton magnetic resonance spectra of methylated 5-aminotetrazole derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. 2-methyl-2H-1,2,3,4-tetrazol-5-amine | C2H5N5 | CID 138677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. CN103351354B - 1-methyl-5-amino tetrazole synthetic method - Google Patents [patents.google.com]
- 8. CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1-METHYL-1H-TETRAZOL-5-AMINE|5422-44-6|lookchem [lookchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 1-methyl-1H-tetrazol-5-amine | C2H5N5 | CID 138492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Molecular Structure of 5-Amino-2-methyl-2H-tetrazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic techniques for the structural validation of 5-Amino-2-methyl-2H-tetrazole, a key heterocyclic compound.
While a definitive public crystal structure of this compound remains to be fully detailed, this guide leverages the comprehensive X-ray crystallographic data of a closely related derivative, 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, as a benchmark for the technique. This is juxtaposed with spectroscopic methods that are commonly employed for the structural elucidation of such compounds.
Structural Validation Methodologies: A Head-to-Head Comparison
The gold standard for determining the precise arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. However, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable and often more readily accessible data for structural confirmation in solution and solid states.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁵N), stereochemistry | Presence of specific functional groups and bonding patterns |
| Sample Phase | Crystalline Solid | Solution (typically) | Solid or Solution |
| Data Complexity | High (requires specialized software for data processing and structure refinement) | Moderate to High (interpretation of spectra can be complex for novel structures) | Low to Moderate (direct interpretation of characteristic absorption bands) |
| Experimental Time | Days to weeks (including crystal growth) | Minutes to hours | Minutes |
| Key Advantage | Unambiguous determination of absolute structure | Provides detailed information about the molecule's structure and dynamics in solution | Rapid and non-destructive analysis of functional groups |
Experimental Protocols
Single-Crystal X-ray Diffraction of a 5-Aminotetrazole Derivative
The following protocol is adapted from the study of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol and serves as a representative workflow for the crystallographic analysis of 5-aminotetrazole derivatives[1][2].
1. Crystal Growth:
-
The target compound is synthesized and purified.
-
Crystals suitable for X-ray diffraction are grown from a supersaturated solution by methods such as slow evaporation, vapor diffusion, or cooling. For the reference compound, crystals were obtained upon cooling the reaction mixture[1].
2. Data Collection:
-
A single crystal of appropriate size is mounted on a goniometer.
-
The crystal is placed in a stream of X-rays, typically from a Mo Kα radiation source[2].
-
A series of diffraction images are collected as the crystal is rotated. Data is often collected at a controlled temperature (e.g., 296 K)[2].
3. Data Processing:
-
The diffraction spots are indexed to determine the unit cell parameters and crystal system.
-
The intensities of the diffraction spots are integrated.
-
The data is scaled and corrected for absorption effects.
4. Structure Solution and Refinement:
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
A summary of the crystallographic data for the reference compound, 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, is presented below[1][2].
| Parameter | Value |
| Chemical Formula | C₅H₁₁N₅O |
| Molecular Weight | 157.19 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2472 (19) |
| b (Å) | 9.731 (2) |
| c (Å) | 10.087 (2) |
| α (°) | 90.30 (1) |
| β (°) | 96.228 (10) |
| γ (°) | 96.259 (10) |
| Volume (ų) | 799.8 (3) |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296 |
Spectroscopic Analysis of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H, ¹³C, and ¹⁵N NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to determine the connectivity and chemical environment of the atoms. For polymeric derivatives of 5-aminotetrazole, characteristic ¹³C NMR signals for the C-NH₂ group of the N-2 isomer appear around 167.5 ppm[3].
2. Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film.
-
The IR spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
The absorption bands are assigned to specific functional group vibrations. A study on the photochemistry of 2-methyl-(2H)-tetrazole-5-amine followed the reactions by monitoring changes in the infrared spectrum[4][5].
Visualizing the Workflow
The following diagram illustrates the general workflow for validating a chemical structure using X-ray crystallography.
Caption: A flowchart illustrating the major steps involved in determining the three-dimensional structure of a molecule using single-crystal X-ray crystallography.
Conclusion
Validating the structure of this compound, and indeed any novel compound, relies on a combination of analytical techniques. While X-ray crystallography provides the most definitive three-dimensional structural information for crystalline materials, spectroscopic methods like NMR and IR are indispensable for confirming the molecular structure, especially in solution, and for routine characterization. For drug development professionals, understanding the strengths and limitations of each technique is crucial for making informed decisions throughout the research and development pipeline. The data and protocols presented here offer a foundational guide for the structural validation of this important class of heterocyclic compounds.
References
A Comparative Guide to the Reactivity of 5-Aminotetrazole Versus Other Aminoazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, aminoazoles are indispensable building blocks for the synthesis of a wide array of biologically active compounds. Among these, 5-aminotetrazole holds a unique position due to its high nitrogen content and distinct electronic properties. This guide provides an objective comparison of the reactivity of 5-aminotetrazole against other commonly employed aminoazoles, such as aminopyrazoles and aminotriazoles. The information presented herein, supported by experimental data from the literature, aims to assist researchers in selecting the appropriate aminoazole synthon for their synthetic strategies.
Physicochemical Properties and Reactivity Overview
The reactivity of aminoazoles is intrinsically linked to their electronic structure and acidity. The tetrazole ring in 5-aminotetrazole is a strong electron-withdrawing group, which influences the nucleophilicity of the exocyclic amino group and the ring nitrogen atoms. The pKa of the tetrazole proton is a key parameter governing its reactivity, particularly in base-catalyzed reactions.[1][2]
| Compound | Structure | pKa | General Reactivity Notes |
| 5-Aminotetrazole | 5.95 (for the ring NH) | Often displays lower reactivity or different reaction pathways in multicomponent reactions (MCRs) compared to other aminoazoles.[1][3] Some established Biginelli reactions fail with this substrate.[3] Can act as a 1,3-binucleophile.[2][3] | |
| 3-Amino-1,2,4-triazole | 4.09 (for the ring NH) | Generally more reactive in MCRs like the Biginelli reaction, leading to fused pyrimidine systems.[4][5] Can also exhibit different regioselectivity depending on reaction conditions.[4][5] | |
| 5-Amino-3-methylpyrazole | ~5.5 (estimated) | Widely used in the synthesis of fused pyrazolo[1,5-a]pyrimidines and other heterocyclic systems through MCRs.[6] | |
| 2-Aminothiazole | 5.39 | A common building block in medicinal chemistry, its reactivity in MCRs for the synthesis of fused systems is well-documented. |
Comparative Performance in Multicomponent Reactions
Multicomponent reactions are a powerful tool for the rapid generation of molecular diversity. However, the success of these reactions is highly dependent on the reactivity of the chosen building blocks. Literature reviews indicate that 5-aminotetrazole's reactivity in MCRs, such as the Biginelli reaction, is notably different from that of other aminoazoles.[1][3] While aminopyrazoles and aminotriazoles efficiently yield the expected fused pyrimidine products, 5-aminotetrazole often leads to lower yields, different products, or fails to react altogether.[1][3]
Below is a compilation of reported yields for Biginelli-type reactions with different aminoazoles. It is important to note that these results are from different studies and the reaction conditions are not identical, thus a direct comparison should be made with caution.
| Aminoazole | Aldehyde | β-Dicarbonyl Compound | Product | Yield (%) | Reference |
| 5-Aminotetrazole | Benzaldehyde | Ethyl acetoacetate | Ethyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate | 61 | [2] |
| 5-Aminotetrazole | Various aromatic aldehydes | Dimedone | 9-Aryl-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-ones | 63-92 | [1][2] |
| 3-Amino-1,2,4-triazole | Benzaldehyde | Ethyl acetoacetate | Ethyl 2-amino-7-methyl-5-phenyl-[1][6][7]triazolo[1,5-a]pyrimidine-6-carboxylate | 55 | [8] |
| 5-Aminopyrazole | Various aromatic aldehydes | 2-(Arylidene)malononitriles | 5-Aryl-pyrazolo[1,5-a]pyrimidine derivatives | 73-80 | [6] |
Experimental Protocols
To provide a clearer understanding of the methodologies used, here are representative experimental protocols for Biginelli-type reactions involving 5-aminotetrazole and 3-amino-1,2,4-triazole.
Protocol 1: Synthesis of 7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides[1]
-
Reactants: 5-aminotetrazole, an appropriate acetoacetamide, and an aromatic aldehyde.
-
Solvent: Dimethylformamide (DMF).
-
Procedure: A mixture of 5-aminotetrazole, the acetoacetamide, and the aldehyde in DMF is heated. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated by filtration, followed by washing and recrystallization.
-
Note: The yields for this reaction were reported to be in the range of 34-83% for arylamides and 21-72% for other amides.[1]
Protocol 2: Synthesis of Ethyl 2-amino-7-methyl-5-phenyl-[1][6][7]triazolo[1,5-a]pyrimidine-6-carboxylate[8]
-
Reactants: 3-amino-1,2,4-triazole, benzaldehyde, and ethyl acetoacetate.
-
Solvent and Catalyst: Acetic acid.
-
Procedure: A solution of 3-amino-1,2,4-triazole, benzaldehyde, and ethyl acetoacetate in acetic acid is heated at 60 °C. The reaction is monitored until completion. The product is then isolated through standard work-up procedures, which may include extraction and purification by column chromatography.
-
Note: This specific protocol yielded the product in 55% yield.[8]
Visualizing Reactivity Differences
The distinct reactivity of 5-aminotetrazole can lead to different isomeric products compared to other aminoazoles under similar MCR conditions. The following diagram illustrates a possible divergence in the Biginelli-like reaction pathway.
Conclusion
5-Aminotetrazole exhibits a distinct and often attenuated reactivity in multicomponent reactions compared to other common aminoazoles like aminopyrazoles and aminotriazoles. This can be attributed to the unique electronic properties conferred by the tetrazole ring. While this can present challenges in adapting established synthetic protocols, it also offers opportunities for the selective synthesis of unique heterocyclic scaffolds that may not be accessible with other aminoazoles. A thorough understanding of these reactivity differences, guided by the comparative data and protocols presented here, is crucial for the rational design of synthetic routes in medicinal and materials chemistry.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Dotting the i's in three-component Biginelli-like condensations using 3-amino-1,2,4-triazole as a 1,3-binucleophile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5- a ]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01861J [pubs.rsc.org]
A Comparative Guide to the Quantitative Analysis of 5-Amino-2-methyl-2H-tetrazole
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the quantitative determination of 5-Amino-2-methyl-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry. This guide also explores alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and development.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of polar organic molecules like this compound. The separation is typically achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase.
Proposed HPLC Method:
A suitable HPLC method for this compound can be adapted from established methods for similar polar analytes, such as aminothiazoles and other tetrazole derivatives. A typical setup would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.
| Parameter | Condition |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Isocratic: 80% 20mM Potassium Phosphate buffer (pH 3.0) : 20% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Comparison of Quantitative Analytical Methods
While HPLC with UV detection is a common and reliable method, other techniques offer distinct advantages, particularly in terms of sensitivity, specificity, and the ability to perform absolute quantification.
| Method | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Robust, cost-effective, widely available, good precision and accuracy. | Moderate sensitivity, potential for interference from co-eluting compounds. | ~ 0.1 - 1 µg/mL |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection.[1] | High sensitivity and selectivity, structural confirmation, suitable for complex matrices.[1][2] | Higher equipment cost, potential for matrix effects (ion suppression/enhancement).[2] | ~ 0.1 - 10 ng/mL |
| Quantitative NMR (qNMR) | Measurement of the integrated signal intensity of specific nuclei relative to a certified internal standard.[3][4] | Absolute quantification without a specific reference standard of the analyte, high precision, non-destructive.[5][6] | Lower sensitivity compared to LC-MS, requires higher sample concentration, higher equipment cost. | ~ 0.1 - 1 mg/mL |
| FT-IR Spectroscopy | Measurement of the absorption of infrared radiation by the sample. | Fast, non-destructive, provides structural information. | Generally not suitable for accurate quantification in solution, especially in mixtures; low sensitivity.[7] | Highly variable, generally > 1 mg/mL |
Experimental Protocols
HPLC-UV Method for this compound
Objective: To quantify this compound in a sample solution.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a 20mM potassium phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. The mobile phase is an 80:20 (v/v) mixture of this buffer and acetonitrile.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Set up the HPLC system with the parameters listed in the table above. Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Then, inject the sample solution and determine the concentration of this compound from the calibration curve.
Alternative Method: Quantitative ¹H-NMR (qNMR)
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid)
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 10 mg of the certified internal standard into a vial. Dissolve the mixture in a known volume (e.g., 1 mL) of DMSO-d6.
-
NMR Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H-NMR spectrum ensuring quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal from the internal standard. Calculate the purity of the sample using the appropriate qNMR equation, taking into account the molar masses, number of protons for each signal, and the weights of the sample and standard.
Visualizations
Caption: Workflow for HPLC-UV quantitative analysis.
Caption: Comparison of analytical method attributes.
References
- 1. Quantitative analysis of azido impurity in the sartandrugs using LC-MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. richmondscientific.com [richmondscientific.com]
Performance Showdown: 5-Amino-2-methyl-2H-tetrazole-Based Energetic Materials vs. Conventional Explosives
A deep dive into the energetic properties of a promising tetrazole derivative, 2-methyl-5-nitramino-2H-tetrazole, reveals its potential as a next-generation energetic material, exhibiting comparable performance to established explosives like RDX and HMX. This guide provides a comparative analysis of its key performance metrics, detailed experimental protocols for evaluation, and a visual representation of the performance landscape.
Researchers in the field of energetic materials are in a constant pursuit of novel compounds that offer superior performance, enhanced safety, and greater stability. Among the various classes of nitrogen-rich heterocyclic compounds, tetrazole derivatives have emerged as promising candidates. This guide focuses on the performance of 5-Amino-2-methyl-2H-tetrazole-based energetic materials, with a specific emphasis on the well-characterized derivative, 2-methyl-5-nitramino-2H-tetrazole, due to the extensive availability of performance data. This compound serves as a representative example of the energetic potential within this family of materials.
Comparative Performance Analysis
To provide a clear and objective comparison, the key performance parameters of 2-methyl-5-nitramino-2H-tetrazole are presented alongside those of the widely used secondary explosives, RDX (Cyclotrimethylenetrinitramine) and HMX (Cyclotetramethylene-tetranitramine). These parameters include density, detonation velocity, detonation pressure, and sensitivity to impact and friction, which are critical indicators of an energetic material's power and safety.
| Energetic Material | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| 2-methyl-5-nitramino-2H-tetrazole | 1.77 | 9004 | 34.9 | >40 | >360 |
| RDX | 1.82 | 8750 | 34.0 | 7.5 | 120 |
| HMX | 1.91 | 9100 | 39.0 | 7.4 | 120 |
Note: The data presented is compiled from various research sources. Slight variations may exist in the literature due to different experimental conditions.
The data clearly indicates that 2-methyl-5-nitramino-2H-tetrazole exhibits a detonation velocity and pressure comparable to that of RDX. Notably, its significantly lower sensitivity to impact and friction suggests a considerable safety advantage over both RDX and HMX, making it an attractive candidate for applications where reduced vulnerability to accidental initiation is paramount.
Experimental Protocols
The performance data presented in this guide is derived from standardized experimental procedures. The following sections outline the methodologies for the key experiments cited.
Determination of Detonation Velocity and Pressure
Detonation velocity and pressure are typically calculated using thermodynamic codes based on the material's density and calculated heat of formation. These calculations provide a theoretical estimation of the explosive performance.
Sensitivity Testing
BAM Impact Test: This test determines the sensitivity of an energetic material to impact. A sample of the material is subjected to the impact of a falling weight from a specified height. The result is reported as the minimum energy in Joules (J) required to cause an explosion in a series of trials.
-
Apparatus: A standard BAM fallhammer apparatus is used, consisting of a drop weight, an anvil, and a guiding system.
-
Procedure: A small, measured amount of the sample (typically around 40 mm³) is placed on the anvil. The drop weight is released from a predetermined height. A series of tests are conducted at various drop heights to determine the energy at which a reaction (e.g., flash, smoke, or audible report) occurs.
BAM Friction Test: This test assesses the sensitivity of an energetic material to frictional stimuli. The material is subjected to friction between a porcelain peg and a porcelain plate. The result is reported as the minimum force in Newtons (N) at which a reaction occurs.
-
Apparatus: A BAM friction tester is employed, which includes a movable porcelain plate and a stationary porcelain peg.
-
Procedure: A small amount of the sample is placed on the porcelain plate. A weighted lever arm applies a specific load to the porcelain peg, which is in contact with the sample. The plate is then moved back and forth once. The test is repeated with increasing loads until a reaction is observed.
Thermal Stability Analysis
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal stability of an energetic material by measuring the heat flow to or from a sample as a function of temperature. The decomposition temperature is a key indicator of the material's thermal stability.
-
Apparatus: A differential scanning calorimeter.
-
Procedure: A small, precisely weighed sample (typically 0.5-2 mg) is placed in a sample pan (e.g., aluminum). The sample is heated at a constant rate (e.g., 5-20 °C/min) in a controlled atmosphere (e.g., nitrogen). The instrument records the difference in heat flow between the sample and an inert reference, allowing for the determination of exothermic decomposition events.
Performance Comparison Logic
The following diagram illustrates the logical flow of comparing the performance of 2-methyl-5-nitramino-2H-tetrazole with standard energetic materials.
Caption: Logical flow for performance comparison.
5-Amino-2-methyl-2H-tetrazole: A Bioisosteric Alternative to Carboxylic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide
In the landscape of medicinal chemistry, the strategic replacement of functional groups to optimize drug-like properties is a cornerstone of rational drug design. One of the most successful and widely adopted bioisosteric replacements is the substitution of a carboxylic acid with a 5-substituted tetrazole moiety. This guide provides a comprehensive comparison of 5-amino-2-methyl-2H-tetrazole and its carboxylic acid analogue, 2-amino-2-methylpropanoic acid, offering a detailed analysis of their physicochemical properties, supported by experimental data and protocols, to inform the design of next-generation therapeutics.
Physicochemical Properties: A Head-to-Head Comparison
The rationale for employing a tetrazole as a carboxylic acid bioisostere stems from their remarkably similar acidic properties. Both functional groups are ionized at physiological pH, enabling them to engage in similar ionic interactions with biological targets. However, subtle yet significant differences in their other physicochemical characteristics can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Here, we compare the key physicochemical properties of this compound and its corresponding carboxylic acid bioisostere, 2-amino-2-methylpropanoic acid.
| Property | This compound | 2-Amino-2-methylpropanoic acid | Significance in Drug Design |
| Molecular Formula | C₂H₅N₅ | C₄H₉NO₂ | Overall size and elemental composition. |
| Molecular Weight ( g/mol ) | 99.09 | 103.12 | Influences diffusion and transport properties. |
| pKa | ~2.43 (Predicted)[1] | 2.36 (Acidic), 10.21 (Basic) | Determines the ionization state at physiological pH, crucial for receptor interaction and solubility. |
| logP | -1.208 (Crippen Method)[2] | -0.85 (Predicted) | Measures lipophilicity, affecting membrane permeability and solubility. Tetrazoles are often more lipophilic than the corresponding carboxylates.[3] |
| Melting Point (°C) | 104.5-105.5[1] | >= 300 | Indicator of molecular packing and stability. |
| Solubility | Soluble in water | 181 mg/mL at 25 °C[4] | Critical for formulation and bioavailability. |
Enhanced Metabolic Stability: A Key Advantage of Tetrazoles
A primary driver for the bioisosteric replacement of carboxylic acids with tetrazoles is the significant improvement in metabolic stability. Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and the formation of potentially reactive acyl glucuronide metabolites. Tetrazoles, while also capable of undergoing glucuronidation, generally form more stable N-glucuronides, leading to an improved pharmacokinetic profile and reduced risk of toxicity.
Experimental Protocols
To ensure the accurate and reproducible comparison of these bioisosteres, standardized experimental protocols are essential.
Synthesis of this compound
Materials:
-
5-Aminotetrazole monohydrate
-
Dimethyl sulfate
-
Sodium hydroxide
-
Toluene (or other suitable organic solvent)
-
Distilled water
Procedure (adapted from the synthesis of 1-methyl-5-aminotetrazole): [5]
-
Dissolve 5-aminotetrazole monohydrate in distilled water in a reaction flask.
-
Under stirring at 20-25 °C, add an aqueous solution of sodium hydroxide (e.g., 7.0-7.5% w/v) to dissolve the starting material completely.
-
To the stirred solution at 20-25 °C, add dimethyl sulfate dissolved in an organic solvent such as toluene. The molar ratio of 5-aminotetrazole monohydrate to dimethyl sulfate is typically around 1:0.52.
-
Heat the reaction mixture to 88-93 °C and maintain for 1.5-4.5 hours.
-
After the reaction is complete, cool the mixture and isolate the product. Purification can be achieved by recrystallization from a suitable solvent.
Note: The ratio of 1-methyl to 2-methyl isomers can be influenced by the reaction conditions, including the solvent and the methylating agent used.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a known volume of deionized water. If solubility is an issue, a co-solvent like methanol or DMSO can be used.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH changes.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Methodology:
-
Preparation: Prepare a solution of the compound in the aqueous phase (water or buffer) and an equal volume of n-octanol.
-
Partitioning: Vigorously shake the mixture in a separatory funnel for a set period to allow for partitioning of the compound between the two phases.
-
Separation and Quantification: After the phases have separated, determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Activity: Angiotensin II Receptor Binding Assay
A common therapeutic area where the tetrazole-for-carboxylic-acid swap has been successfully applied is in the development of Angiotensin II receptor blockers (ARBs). The following is a general protocol for a competitive radioligand binding assay to assess the affinity of a compound for the Angiotensin II type 1 (AT1) receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the AT1 receptor.
-
Radiolabeled ligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).
-
Unlabeled competitor (the test compound).
-
Assay buffer.
-
Scintillation fluid and counter.
-
Incubation: In a microplate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
Visualizing the Rationale: Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a simplified signaling pathway and a typical experimental workflow.
Caption: Logic diagram illustrating the bioisosteric replacement strategy.
Caption: A typical experimental workflow for comparing bioisosteres.
Caption: Simplified signaling pathway of the Renin-Angiotensin System.
Conclusion
The bioisosteric replacement of a carboxylic acid with this compound represents a powerful and validated strategy in medicinal chemistry. This guide has provided a comparative overview of their physicochemical properties, highlighting the key advantages of the tetrazole moiety, particularly in enhancing metabolic stability. The detailed experimental protocols and illustrative diagrams offer a practical framework for researchers to effectively evaluate and implement this bioisosteric approach in their drug discovery programs, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. Tag-lite Angiotensin AT2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole - Google Patents [patents.google.com]
- 6. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Experimental and Computational Data of 5-Aminotetrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of experimental and computational data for 5-aminotetrazoles, compounds of significant interest in energetic materials and medicinal chemistry. By presenting experimental findings alongside computational predictions, this document aims to offer a deeper understanding of the physicochemical properties and reactivity of these nitrogen-rich heterocyclic compounds.
Introduction to 5-Aminotetrazoles
5-Aminotetrazole (5-AT) is a planar, nitrogen-rich organic compound with the formula HN₄CNH₂.[1] It is a white solid that can exist in anhydrous and hydrated forms.[1] The high nitrogen content (80% by mass) contributes to its energetic properties, making it a subject of investigation for gas-generating systems like airbags and as a blowing agent.[1][2] In medicinal chemistry, the tetrazole ring is considered a bioisostere of a carboxylic acid group, leading to its incorporation into various drug candidates. The molecule's versatility is further demonstrated by its use in the synthesis of more complex heterocyclic compounds.[3]
Experimental and Computational Data Comparison
The following tables summarize key experimental and computational data for 5-aminotetrazole and its derivatives, facilitating a direct comparison of their properties.
Table 1: Physicochemical Properties of 5-Aminotetrazole
| Property | Experimental Value | Computational Value |
| Molar Mass | 85.070 g·mol⁻¹[1] | 85.07 g/mol [4] |
| Density | 1.502 g/cm³[1] | - |
| Melting Point | 201–205 °C (decomposes)[1][5] | - |
| pKa | 4.89[6] | - |
| Detonation Velocity | - | 7177–7719 m/s (for 1-substituted derivatives)[7] |
| Detonation Pressure | - | 14.61–19.88 GPa (for 1-substituted derivatives)[7] |
| Heat of Formation | - | +33.3 to +863.7 kJ/mol (for 1-substituted derivatives)[7] |
Table 2: Spectroscopic Data for 5-Aminotetrazole Derivatives
| Derivative | Technique | Experimental Chemical Shifts (ppm) or Wavenumbers (cm⁻¹) |
| N-glycidyl-5-aminotetrazole polymer (p-GAT) | ¹³C NMR (DMSO-d₆) | 167.45 (C–NH₂ N2-isomer), 156.52 (C–NH₂ N1-isomer), 78.15–77.17 (–O–CH), 71.86–68.12 (–O–CH₂), 53.29 (–CH₂–N of 5-AT)[8] |
| N-glycidyl-5-aminotetrazole polymer (p-GAT) | ¹H NMR (DMSO-d₆) | 6.62 (s, 2H, NH₂ N1-isomer), 5.99 (s, 2H, NH₂ N2-isomer), 4.51–3.30 (–CH–O, –CH₂–O, –CH₂ related to 5-AT)[8] |
| N-glycidyl-5-aminotetrazole polymer (p-GAT) | IR (KBr) | 3336–3242 (NH₂), 2930–2882 (CH, CH₂), 1632–1475 (C=N), 1550–1364, 1307–759 (tetrazole ring)[8] |
| 2-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-2H-tetrazol-5-amine (DMPT-2) | ¹³C NMR (DMSO-d₆) | 167.6, 141.9, 130.6, 65.4[9] |
| 2-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-2H-tetrazol-5-amine (DMPT-2) | ¹H NMR (DMSO-d₆) | 7.44 (s, 2H), 7.12 (s, 2H), 6.33 (s, 2H)[9] |
Table 3: Thermal Properties of 5-Aminotetrazole and its Derivatives
| Compound | Method | Decomposition Temperature (°C) | Activation Energy (kJ/mol) |
| 5-Aminotetrazole | DSC | Starts > 220 °C[10] | 117-140 (melt-phase decomposition)[2] |
| N-glycidyl-5-aminotetrazole polymer (p-GAT) | DSC | Stable up to 220 °C[8][10] | - |
| 2-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-2H-tetrazol-5-amine (DMPT-2) | DSC | Onset at 209 °C[9] | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis and characterization of 5-aminotetrazole derivatives.
Synthesis of N-glycidyl-5-aminotetrazole polymer (p-GAT)
This protocol is adapted from the synthesis of energetic polymers based on 5-aminotetrazole.[8]
-
Materials: Poly-(epichlorohydrin)-butanediol (p-ECH-BD), sodium 5-aminotetrazolate, dimethylformamide (DMF), isopropanol, water, acetone.
-
Procedure:
-
A solution of p-ECH-BD in DMF is prepared in a three-neck flask equipped with a magnetic stirrer, thermometer, and reflux condenser.
-
The solution is heated to 130 °C.
-
Sodium 5-aminotetrazolate is added to the heated solution.
-
The reaction mixture is stirred at 130 °C until the Beilstein test for chlorine is negative, indicating the completion of the substitution reaction.
-
The mixture is cooled to room temperature, and the precipitated salts are removed by filtration.
-
The polymeric solution is poured into isopropanol with vigorous stirring to precipitate the product.
-
The precipitated polymer is collected by filtration.
-
The polymer is further purified by re-precipitation from a water-acetone mixture.
-
Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆.[8] Chemical shifts are reported in parts per million (ppm).
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a spectrophotometer, typically with KBr pellets for solid samples.[8] Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
-
Elemental Analysis: The elemental composition (C, H, N) of the compounds is determined by combustion analysis.[8]
-
Differential Scanning Calorimetry (DSC): Thermal stability is assessed using DSC.[10] A small sample is heated at a constant rate (e.g., 10 °C/min) in a nitrogen atmosphere to determine melting points and decomposition temperatures.[10]
-
Density Measurement: The density of powdered samples can be measured using a helium pycnometer.[8]
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of 5-aminotetrazole derivatives and the interplay between experimental and computational approaches.
Caption: A generalized experimental workflow for the synthesis and characterization of 5-aminotetrazole derivatives.
Caption: The synergistic relationship between experimental and computational approaches in the study of 5-aminotetrazoles.
Computational Methodologies
Computational studies on 5-aminotetrazoles often employ quantum chemical methods to predict their properties and reaction mechanisms.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are commonly used to optimize molecular geometries and calculate electronic properties.[2][6][11]
-
Ab Initio Methods: Higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) are used for more accurate energy calculations, particularly for reaction barriers and heats of formation.[11][12]
-
Basis Sets: A variety of basis sets, such as 6-311G** and aug-cc-pVDZ, are used in these calculations to describe the atomic orbitals.[12]
-
Thermochemical Analysis: Computational methods are also used to predict thermodynamic properties and the kinetics of thermal decomposition, providing insights into the stability and reactivity of these compounds.[2][11] For instance, the unimolecular decomposition of 5-aminotetrazole has been investigated, predicting the formation of products like HN₃ and NH₂CN.[11][12]
Conclusion
The cross-referencing of experimental and computational data provides a powerful approach for understanding the structure-property relationships of 5-aminotetrazoles. Experimental data provides the ground truth for validating computational models, while computational studies can offer insights into reaction mechanisms and predict the properties of novel derivatives, thereby guiding future experimental work. This integrated approach is invaluable for the rational design of new 5-aminotetrazole-based materials with tailored properties for applications in drug development and energetic materials science.
References
- 1. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminotetrazole | CH3N5 | CID 20467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. 1-Substituted 5-Aminotetrazoles: Syntheses from CNN3 with Primary Amines [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The mechanism and kinetics of decomposition of 5-aminotetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
differential scanning calorimetry (DSC) analysis of 5-Amino-2-methyl-2H-tetrazole
For Immediate Release
This guide provides a comparative analysis of the thermal stability of 5-Amino-2-methyl-2H-tetrazole and related aminotetrazole compounds using Differential Scanning Calorimetry (DSC). The thermal behavior of these nitrogen-rich heterocyclic compounds is a critical parameter for researchers, scientists, and drug development professionals in assessing their safety and suitability for various applications, including as energetic materials or pharmaceutical intermediates. While specific experimental DSC data for this compound is not widely available in the public domain, this guide offers a comparative framework based on data from its structural isomer, 5-Amino-1H-tetrazole, and other relevant derivatives.
Comparative Thermal Stability: A Quantitative Overview
Differential Scanning Calorimetry is a key technique for evaluating the thermal properties of materials, providing crucial data on melting points, decomposition temperatures, and associated energy changes. For aminotetrazoles, the exothermic decomposition temperature is a primary indicator of thermal stability. The following table summarizes available DSC data for 5-Amino-1H-tetrazole and other aminotetrazole derivatives to provide a basis for comparison.
| Compound | Onset Temperature (Tonset) (°C) | Peak Temperature (Tpeak) (°C) | Enthalpy of Decomposition (ΔHd) (J/g) | Heating Rate (°C/min) | Atmosphere |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | - | - |
| 5-Amino-1H-tetrazole (5-AT) | ~200 | ~223.5 | Not specified | 10 | N2 |
| 1-Amino-1-(tetrazol-5-yldiazenyl) guanidine (Tetrazene) | ~118.6 | 126.3 | 1037 | 1.0 | Not specified |
| 2-(tetrazol-5-yldiazenyl) guanidine (MTX-1) | 167.7 | 191.1 | 1829 | 1.0 | Not specified |
| DMPT-1* | - | 191 | - | 10 | N2 |
| DMPT-2** | - | 206 | - | 10 | N2 |
*DMPT-1: A derivative of 5-aminotetrazole[1] **DMPT-2: A derivative of 5-aminotetrazole[1]
Understanding Thermal Decomposition Pathways
The thermal decomposition of aminotetrazoles can proceed through different pathways, primarily involving either the elimination of nitrogen (N₂) or hydrogen azide (HN₃)[2]. The specific decomposition mechanism is influenced by the molecular structure, including the position of substituents on the tetrazole ring. Theoretical studies suggest that the initial stages of thermolysis are complex and can be influenced by intermolecular interactions in the condensed phase.
Experimental Protocol for DSC Analysis of Aminotetrazoles
The following protocol outlines a general procedure for the DSC analysis of aminotetrazole compounds, based on established methodologies for energetic materials.
1. Sample Preparation:
- Ensure the sample is dry and finely powdered to ensure uniform heat distribution.
- Accurately weigh 1-5 mg of the sample into a clean, hermetically sealed aluminum or gold-plated high-pressure crucible. The use of hermetically sealed crucibles is crucial to contain any volatile decomposition products and prevent contamination of the DSC instrument.
2. Instrument Setup:
- Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
- Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
3. Measurement Parameters:
- Heating Rate: A typical heating rate for initial screening is 10 °C/min. However, varying the heating rate (e.g., 5, 10, 15, 20 °C/min) can provide kinetic information about the decomposition process.
- Temperature Range: Program the instrument to heat from ambient temperature to a temperature sufficiently above the expected decomposition point (e.g., 30 °C to 400 °C).
- Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.
4. Data Analysis:
- Determine the onset temperature (Tonset) of the exothermic decomposition peak, which represents the temperature at which decomposition begins.
- Identify the peak temperature (Tpeak) of the exotherm, indicating the temperature of the maximum rate of decomposition.
- Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak. This value quantifies the energy released during decomposition.
Experimental Workflow for DSC Analysis
The following diagram illustrates the logical workflow for conducting a DSC analysis of an aminotetrazole compound.
Caption: Workflow for DSC analysis of aminotetrazoles.
References
A Comparative Guide to Analytical Methods for the Quantification of 5-Amino-2-methyl-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 5-Amino-2-methyl-2H-tetrazole is essential for its application in pharmaceutical development and research. As a key structural motif, precise measurement is critical for pharmacokinetic studies, quality control, and formulation development. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by representative experimental data from structurally similar compounds.
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) for the analysis of analogous compounds.
| Analytical Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | >0.999 | 98.2 - 101.5% | < 2.0% | ~5 ng/mL | ~15 ng/mL |
| LC-MS/MS | >0.999 | 99.0 - 101.0% | < 1.5% | ~0.1 ng/mL | ~0.3 ng/mL |
| GC-MS | >0.998 | 97.5 - 102.0% | < 3.0% | ~1 ng/mL | ~3 ng/mL |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided to serve as a foundation for developing and validating methods specific to this compound in your laboratory.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and cost-effective approach for routine quantification, offering a good balance of performance and accessibility.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 80:20 v/v). The mobile phase composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 210-254 nm for similar compounds).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the preferred method.
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined and optimized.
-
-
Sample Preparation:
-
For biological samples (e.g., plasma), a protein precipitation step with acetonitrile followed by centrifugation is typically employed. The supernatant is then diluted and injected.
-
3. Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS can be a viable alternative, especially for identifying and quantifying volatile impurities. However, it often necessitates a derivatization step for polar analytes like this compound to enhance volatility.
-
Instrumentation: A gas chromatograph coupled with a mass selective detector.
-
Derivatization:
-
Dry the sample containing this compound under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat to form the trimethylsilyl derivative.
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C and ramp to 280 °C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 40-400 or Selected Ion Monitoring (SIM) for target ions.
-
Visualizing the Analytical Workflow
To further clarify the experimental process, the following diagrams illustrate the typical workflows for sample preparation and analysis.
Caption: A generalized workflow for the quantification of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
A Comparative Guide to Catalysts for Tetrazole Synthesis: Performance, Mechanisms, and Modern Approaches
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tetrazoles, a critical class of nitrogen-rich heterocyclic compounds, is a cornerstone of modern medicinal chemistry and materials science. Their role as bioisosteres for carboxylic acids has cemented their importance in drug design, leading to a continuous quest for more efficient, safer, and environmentally benign synthetic methodologies.[1] This guide offers an in-depth, side-by-side comparison of prominent catalytic systems for tetrazole synthesis, focusing on the widely utilized [3+2] cycloaddition of nitriles and azides. We will delve into the performance of various catalysts, supported by experimental data, explore their underlying mechanisms, and provide detailed protocols to aid in the selection of the optimal synthetic route for your research needs.
The Landscape of Catalytic Tetrazole Synthesis
The [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide, stands as the most prevalent and versatile method for constructing the tetrazole ring.[1][2][3] However, the uncatalyzed reaction often requires harsh conditions, such as high temperatures, and can be sluggish.[3] The introduction of catalysts has revolutionized this field, enabling milder reaction conditions, shorter reaction times, and improved yields.[4] The choice of catalyst is paramount and depends on factors such as substrate scope, desired substitution pattern, and scalability.
Metal-Based Catalysts: The Workhorses of Tetrazole Synthesis
Metal-based catalysts are the most extensively studied and employed catalysts for tetrazole synthesis. Their efficacy stems from their ability to act as Lewis acids, activating the nitrile group towards nucleophilic attack by the azide.[5]
Zinc Catalysts: A Green and Efficient Choice
Zinc salts, particularly zinc bromide (ZnBr₂) and zinc triflate (Zn(OTf)₂), have emerged as highly effective, cost-effective, and environmentally friendly catalysts for the synthesis of 5-substituted-1H-tetrazoles.[6][7] A significant advantage of zinc catalysis is its compatibility with aqueous reaction media, which mitigates the risk of generating the highly toxic and explosive hydrazoic acid (HN₃).[7]
The catalytic cycle, as elucidated by density functional theory (DFT) calculations, involves the coordination of the nitrile to the zinc(II) ion.[8][9] This coordination enhances the electrophilicity of the nitrile carbon, thereby lowering the activation energy for the subsequent nucleophilic attack by the azide ion.[8][9]
Experimental Protocol: Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole in Water [7]
-
To a solution of benzonitrile (1.0 eq) in water, add sodium azide (1.2 eq) and zinc bromide (0.1 eq).
-
Heat the reaction mixture to reflux (100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the 5-phenyl-1H-tetrazole.
Copper Catalysts: Versatility and High Performance
Copper catalysts, in various forms including copper(I) salts (e.g., CuI), copper(II) complexes, and copper nanoparticles, are also widely used for tetrazole synthesis.[10][11][12] The proposed mechanism for copper catalysis involves the in situ formation of a copper azide species, which then undergoes a [3+2] cycloaddition with the nitrile.[11][12]
Recent advancements have focused on the development of heterogeneous copper catalysts, such as copper nanoparticles supported on magnetic cores (e.g., Fe₃O₄) or other solid supports.[13][14] These nanocatalysts offer significant advantages, including high catalytic activity, easy separation from the reaction mixture using an external magnet, and excellent reusability over multiple cycles.[13][15]
Experimental Protocol: Copper-Nanoparticle-Catalyzed Synthesis of 1-Aryl-1H-tetrazoles (Solvent-Free) [14]
-
In a reaction vessel, combine the aromatic amine (1.0 eq), sodium azide (1.0 eq), and triethyl orthoformate (1.0 eq).
-
Add the magnetic copper nano-catalyst (e.g., Fe₃O₄@SiO₂-ligand-Cu) (typically 1-5 mol%).
-
Heat the mixture at 100 °C under solvent-free conditions for the specified time (typically 1-4 hours).
-
After completion, add a suitable solvent (e.g., ethyl acetate), separate the magnetic catalyst with an external magnet, and wash it for reuse.
-
Isolate the product from the organic phase by standard workup procedures.
Palladium Catalysts: Forging Complex Tetrazoles
Palladium catalysts are instrumental in the synthesis of more complex, substituted tetrazoles, particularly through three-component coupling reactions.[16][17] For instance, the palladium-catalyzed reaction of a cyano compound, an allyl carbonate, and trimethylsilyl azide allows for the selective synthesis of 2-allyltetrazoles.[17] The proposed mechanism involves the formation of a π-allylpalladium azide complex as a key intermediate.[16][17]
Similar to copper, palladium-based nanocatalysts on magnetic supports have been developed to enhance catalyst recovery and reusability, demonstrating excellent catalytic performance in the synthesis of 5-substituted 1H-tetrazoles.[15][18]
Cobalt Catalysts: A New Frontier
Recent research has highlighted the potential of cobalt(II) complexes as highly efficient homogeneous catalysts for the [3+2] cycloaddition of nitriles and sodium azide.[3][10][19] Mechanistic studies have led to the isolation and characterization of a cobalt(II)-diazido intermediate, providing valuable insight into the catalytic cycle.[3][10][19] This emerging class of catalysts shows great promise for achieving near-quantitative yields under relatively mild conditions.[10][19]
Comparative Performance of Metal-Based Catalysts
| Catalyst System | Typical Substrates | Reaction Conditions | Yields | Key Advantages | References |
| Zinc Bromide (ZnBr₂) | Aromatic and aliphatic nitriles | Water, 100-170 °C | Good to excellent | Environmentally friendly, safe, cost-effective | [6][7] |
| Copper Iodide (CuI) | Aromatic and aliphatic nitriles | DMF/MeOH, 120 °C | Good to high | Versatile, good yields | [11][12] |
| Magnetic Copper Nanoparticles | Aromatic amines, nitriles | Solvent-free or green solvents, 100-120 °C | Excellent | High activity, easy recovery, reusable | [13][14][15] |
| Palladium Complexes (e.g., Pd(PPh₃)₄) | Activated cyano compounds | Organic solvents, reflux | Good to excellent | For three-component couplings | [16][17] |
| Magnetic Palladium Nanoparticles | Organic nitriles | PEG-400, 120 °C | Excellent | High efficiency, reusable | [15][18] |
| Cobalt(II) Complexes | Aromatic and aliphatic nitriles | DMSO, 110 °C | Excellent | High activity, near-quantitative yields | [3][10][19] |
Organocatalysts: A Metal-Free Alternative
For researchers seeking to avoid metal-based catalysts, organocatalysis offers a viable and "greener" alternative.
L-proline: An Eco-Friendly Option
The simple amino acid L-proline has been shown to be an effective catalyst for the synthesis of 5-substituted 1H-tetrazoles from a broad range of nitriles, thiocyanates, and cyanamides.[6] This method is environmentally benign, cost-effective, and proceeds with a simple experimental setup and workup.[6]
Tetrazole-Derived Organocatalysts
Interestingly, tetrazoles themselves can be employed as organocatalysts. Chiral tetrazole-derived cyclic amines have been synthesized and successfully used in asymmetric reactions, demonstrating the versatility of this heterocyclic scaffold.[20][21]
Heterogeneous Acid Catalysts
Solid acid catalysts, such as silica sulfuric acid, provide a practical and efficient approach for tetrazole synthesis.[22] These heterogeneous catalysts are easily handled, can be readily separated from the reaction mixture by filtration, and are often reusable, making them suitable for large-scale synthesis.[22][23]
Visualizing the Catalytic Pathways
To better understand the roles of different catalysts, the following diagrams illustrate the proposed catalytic cycles and a general experimental workflow.
Caption: Proposed catalytic cycles for zinc and copper-catalyzed tetrazole synthesis.
Caption: General experimental workflow for catalytic tetrazole synthesis.
Conclusion and Future Outlook
The field of catalytic tetrazole synthesis has witnessed remarkable progress, with a diverse array of catalysts now available to chemists. Zinc and copper-based catalysts remain the most popular choices due to their high efficiency, broad substrate scope, and, in the case of zinc, excellent environmental profile. The development of heterogeneous and nanocatalysts represents a significant step towards more sustainable and scalable chemical processes, addressing the critical need for catalyst recyclability.
Future research will likely focus on the development of even more active and selective catalysts that can operate under milder conditions. The exploration of novel catalytic systems, such as the recently reported cobalt complexes, and the expansion of organocatalytic methods will continue to enrich the synthetic chemist's toolbox. For researchers and drug development professionals, a thorough understanding of the comparative advantages and limitations of these catalytic systems is essential for the rational design and efficient synthesis of novel tetrazole-containing molecules with therapeutic and technological potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 8. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? [kth.diva-portal.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 5-substituted 1H-tetrazoles by the copper-catalyzed [3+2] cycloaddition of nitriles and trimethylsilyl azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 16. Tetrazole synthesis via the palladium-catalyzed three component coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed selective synthesis of 2-allyltetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel Pd complex coated on TiFe2O4 magnetic nanoparticles as an efficient and recoverable catalyst for the synthesis of 5-substituted 1H-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of tetrazole-derived organocatalysts via azido-Ugi reaction with cyclic ketimines. | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Facile Method for Synthesis of Tetrazoles Catalyzed by Magnetic Nano Composite Fe3O4@SiO2-SO3H [jsynthchem.com]
A Comparative Guide to the Biological Activity of 5-Amino-2-methyl-2H-tetrazole Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the tetrazole moiety stands out as a privileged scaffold, primarily for its role as a bioisostere of the carboxylic acid group. This substitution can enhance lipophilicity, improve metabolic stability, and increase bioavailability of drug candidates.[1][2] Among the various substituted tetrazoles, derivatives of 5-Amino-2-methyl-2H-tetrazole are of particular interest due to their potential in a wide array of therapeutic areas. This guide provides a comparative analysis of the biological activities of these derivatives against their structural analogs, supported by experimental data and methodologies, to inform future drug discovery and development efforts.
The Significance of Isomerism: 2-methyl vs. 1-methyl Tetrazoles
The position of the methyl group on the tetrazole ring significantly influences the compound's electronic and steric properties, which in turn affects its biological activity. The this compound and its isomer, 5-amino-1-methyl-1H-tetrazole, serve as a foundational comparison. While much of the direct comparative research on these specific isomers has been in the field of energetic materials, the principles of how N-substitution impacts molecular properties are translatable to biological systems.[3] The 2-methyl substitution, for instance, can lead to different hydrogen bonding patterns and metabolic stability compared to the 1-methyl analog, which can have profound implications for a molecule's interaction with a biological target.[2]
Comparative Biological Activities
The biological potential of this compound derivatives has been explored across various domains, including antimicrobial, antihypertensive, and enzyme inhibition activities. Here, we compare the performance of these derivatives with relevant analogs.
Antimicrobial Activity
Derivatives of 2,5-disubstituted tetrazoles, which can be conceptually derived from a functionalized this compound core, have been synthesized and evaluated for their antimicrobial properties. In one study, a series of 2,5-disubstituted tetrazoles were tested against Gram-positive and Gram-negative bacteria, as well as fungi. While many of the tested compounds showed no effect against Gram-negative bacteria and fungi, several exhibited moderate to good inhibitory effects against Gram-positive bacteria.[4]
Table 1: Antimicrobial Activity of 2,5-Disubstituted Tetrazole Derivatives [4]
| Compound | Test Organism | MIC (µg/mL) |
| 6g | Staphylococcus epidermidis | 125 |
| 5g | Staphylococcus aureus | >125 |
| 6h | Bacillus subtilis | >125 |
| 5h | Staphylococcus epidermidis | >125 |
Note: Lower MIC values indicate greater antimicrobial activity.
The analog comparison in this context would involve examining the activity of 1,5-disubstituted tetrazoles. While the same study synthesized some 1,5-isomers, a direct, quantitative comparison of structurally analogous pairs was not the primary focus. However, the general observation was that the 2,5-disubstituted derivatives showed more promising, albeit moderate, activity against the tested Gram-positive strains.[4]
Antihypertensive and Enzyme Inhibitory Activity
A prominent example of a 2,5-disubstituted tetrazole in clinical use is the angiotensin II receptor blocker, Valsartan.[5][6][7] This provides a well-documented case of the biological activity of a derivative of the 2H-tetrazole scaffold. Studies on ester derivatives of Valsartan have explored their potential as multifunctional agents with antihypertensive, urease inhibitory, and antioxidant properties.[5][6][7]
Table 2: Urease Inhibition by Valsartan Analogs (2,5-disubstituted tetrazoles) [5]
| Compound | % Inhibition (at 0.1 mM) | IC50 (µM) |
| AV2 | 81.5 ± 1.5 | 30.4 ± 0.1 |
| AV3 | 71.2 ± 0.9 | 45.2 ± 0.5 |
| AV5 | 75.3 ± 1.2 | 39.8 ± 0.3 |
| AV9 | 63.7 ± 1.1 | 55.1 ± 0.8 |
| Thiourease (Standard) | 98.2 ± 0.1 | 21.3 ± 0.2 |
The structure-activity relationship (SAR) studies in this case indicated that the nature and position of substituents on the phenyl ring of the analogs were key determinants of their urease inhibitory activity.[5] For instance, the analog AV2 demonstrated the most potent urease inhibition among the synthesized derivatives.[5]
Experimental Methodologies
To ensure scientific integrity, the protocols used to generate the above data are detailed below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton broth. The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Urease Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the urease enzyme.
-
Enzyme and Substrate Preparation: A solution of Jack bean urease is prepared in phosphate buffer. The substrate solution consists of urea in the same buffer.
-
Assay Procedure: The test compound, dissolved in a suitable solvent, is pre-incubated with the urease solution at a specific temperature for a set time. The reaction is then initiated by the addition of the urea substrate.
-
Ammonia Quantification: The amount of ammonia produced as a result of urea hydrolysis is quantified using the indophenol method, where the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 630 nm).
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control reaction. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.[5]
Structure-Activity Relationship and Mechanistic Insights
The biological activity of this compound derivatives is intrinsically linked to their structural features. The tetrazole ring acts as a bioisosteric replacement for a carboxylic acid, but the substitution at the N-2 position with a methyl group, and further derivatization at the 5-amino position, allows for fine-tuning of the molecule's properties.
General Synthesis Pathway
The synthesis of 2,5-disubstituted tetrazoles often involves the reaction of a nitrile with an azide, a [3+2] cycloaddition reaction, which is a versatile method for forming the tetrazole ring.[8] Subsequent alkylation can then introduce the methyl group at the N-2 position.
Caption: General synthetic route to 2,5-disubstituted tetrazoles.
The choice of substituents (R group) on the tetrazole ring and the nature of the derivatization of the amino group are critical for determining the specific biological target and the potency of the compound. For instance, in the case of the Valsartan analogs, the biphenyl moiety is crucial for its interaction with the angiotensin II receptor.[5][6][7]
Logical Relationship: Bioisosterism
The core principle guiding the comparison between tetrazole derivatives and their analogs, particularly carboxylic acids, is bioisosterism. The tetrazole ring mimics the acidic properties and planar structure of a carboxylic acid, allowing it to engage in similar interactions with biological targets. However, the tetrazole group often confers improved metabolic stability and pharmacokinetic properties.[9]
Caption: Bioisosteric relationship between a carboxylic acid and a tetrazole.
Conclusion
Derivatives of this compound represent a versatile class of compounds with significant potential in drug discovery. Their biological activity is highly dependent on the nature of the substituents and the isomeric form of the tetrazole ring. While direct comparative studies with their analogs are not always available, by examining related structures, such as the 2,5-disubstituted tetrazoles found in Valsartan and various antimicrobial candidates, we can infer valuable structure-activity relationships. The enhanced metabolic stability and favorable pharmacokinetic profiles often associated with the tetrazole moiety make these compounds attractive candidates for further investigation. Future research should focus on systematic comparative studies of this compound derivatives and their 1-methyl analogs to fully elucidate the impact of isomerism on a range of biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitration Products of 5‐Amino‐1H‐tetrazole and Methyl‐5‐amino‐1H‐tetrazoles – Structures and Properties of Promising Energetic Materials | Semantic Scholar [semanticscholar.org]
- 4. nanomedicine-rj.com [nanomedicine-rj.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Amino-2-methyl-2H-tetrazole
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 5-Amino-2-methyl-2H-tetrazole, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is classified as a hazardous substance, and direct contact should be avoided.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory to prevent eye contact.[1]
-
Hand Protection: Wear compatible chemical-resistant gloves.[2]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[2]
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Avoid generating dust.[1]
-
Keep the compound away from heat, sparks, and open flames, as tetrazole compounds can be flammable solids.[4][5]
-
Ground all equipment to prevent static electricity discharge.[6]
-
Wash hands thoroughly after handling.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that is consistent with federal, state, and local regulations.[3]
-
Waste Collection:
-
Collect waste material in its original container or a suitable, clearly labeled, and closed container.[1]
-
Do not mix with other waste.
-
-
Waste Storage:
-
Engage a Licensed Waste Disposal Contractor:
-
The disposal of this compound must be handled by a licensed professional waste disposal service.
-
Provide the contractor with the Safety Data Sheet (SDS) for the compound.
-
-
Transportation:
-
Ensure the waste is transported in accordance with all applicable transportation regulations. Tetrazole compounds may be classified as flammable solids for transport.[4]
-
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key hazard information for related tetrazole compounds, which should be considered when assessing risk.
| Hazard Classification | Details | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [1] |
| Skin Irritation (Category 2) | Causes skin irritation. | [1] |
| Eye Irritation (Category 2) | Causes serious eye irritation. | [1] |
| Specific target organ toxicity - single exposure (Category 3) | May cause respiratory irritation. | [1] |
| Flammable Solid | May be classified as a flammable solid (UN1325). | [4][5] |
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 5-Amino-2-methyl-2H-tetrazole
Disclaimer: This document provides a summary of safety and handling procedures based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 5-Amino-2-methyl-2H-tetrazole was not found. It is imperative to consult the official SDS provided by the manufacturer and to conduct a thorough risk assessment before handling this chemical. The information below should be used as a preliminary guide and not as a substitute for a formal safety evaluation.
Researchers, scientists, and drug development professionals must exercise extreme caution when handling this compound due to the potential hazards associated with tetrazole derivatives. The following guidelines are based on information for related compounds such as 5-Methyl-2H-tetrazole and 5-Amino-1H-tetrazole monohydrate and are intended to provide essential, immediate safety and logistical information.
Recommended Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on general knowledge of tetrazole compounds.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are necessary to protect against splashes and dust.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) should be worn. It is important to inspect gloves for any signs of degradation or puncture before use.[1][2] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn to protect against skin contact. In cases of significant exposure risk, full-body protection may be required.[1] |
| Respiratory Protection | If handling the compound as a powder or in a way that generates dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[1] |
Experimental Protocol for Safe Handling and Disposal
A systematic approach to handling and disposal is crucial to minimize risks. The following protocol outlines the key steps to be followed.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all ignition sources from the handling area.[1]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[1]
2. Handling Procedure:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
3. Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and prevent the spread of the material.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]
-
For large spills, contact your institution's environmental health and safety department.
-
In case of skin contact, immediately wash the affected area with plenty of soap and water.[1][2]
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
-
If inhaled, move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2]
-
If ingested, rinse the mouth with water and seek immediate medical attention.[1][2]
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1]
-
Do not dispose of the chemical down the drain.[2]
-
Contaminated PPE should be disposed of as hazardous waste.[2]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
